1-(2-Chloro-4-fluorophenyl)guanidine
Description
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Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFSGJBVAQEZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloro-4-fluorophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chloro-4-fluorophenyl)guanidine, a substituted arylguanidine of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, outlines the underlying reaction mechanism, and presents a multi-technique approach for the thorough characterization of the target compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel guanidine-containing molecules and for professionals in the pharmaceutical industry.
Introduction: The Significance of Arylguanidines
The guanidinium group is a highly basic and polar functional group that is protonated at physiological pH, allowing it to participate in a variety of biological interactions. Arylguanidines, in particular, are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The presence of the guanidine moiety often imparts the ability to interact with biological targets such as enzymes, receptors, and ion channels. The specific substitution pattern on the aromatic ring plays a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties.
This compound is a halogenated arylguanidine. The incorporation of chlorine and fluorine atoms into the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. This makes it an attractive scaffold for the development of new therapeutic agents. This guide provides a detailed methodology for the preparation and characterization of this promising compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the guanylation of 2-chloro-4-fluoroaniline with cyanamide in the presence of an acid catalyst. This method is a common and straightforward approach for the preparation of N-arylguanidines.[1][2]
Reaction Scheme
2-Chloro-4-fluoroaniline + Cyanamide ---(Hydrochloric Acid)--> this compound hydrochloride
Causality Behind Experimental Choices
-
Starting Material: 2-Chloro-4-fluoroaniline is a commercially available and relatively inexpensive starting material.[3] Its amino group is sufficiently nucleophilic to attack the electrophilic carbon of cyanamide.
-
Guanylating Agent: Cyanamide is a simple and effective reagent for introducing the guanidinyl group.[1]
-
Catalyst: The reaction is typically acid-catalyzed. The use of hydrochloric acid not only protonates the cyanamide, making it more electrophilic, but also results in the formation of the hydrochloride salt of the product, which often aids in its precipitation and purification.
-
Solvent: A polar solvent such as water or a lower alcohol is suitable for this reaction as it can dissolve the starting materials and the acid catalyst.
-
Temperature: The reaction is generally carried out at elevated temperatures to ensure a reasonable reaction rate. Refluxing conditions are common for this type of transformation.
Detailed Step-by-Step Experimental Protocol
Materials:
-
2-Chloro-4-fluoroaniline (1.0 eq)
-
Cyanamide (1.2 eq)
-
Concentrated Hydrochloric Acid (1.1 eq)
-
Deionized Water
-
Ethanol
-
Activated Carbon
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in deionized water.
-
Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the stirred solution.
-
Addition of Cyanamide: To the resulting solution, add cyanamide (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote crystallization of the guanidine hydrochloride salt.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water. For colored impurities, treatment with activated carbon may be necessary.[4] Dry the purified this compound hydrochloride in a vacuum oven.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.[5]
Physical Properties
The product is expected to be a white to off-white crystalline solid. The melting point should be determined using a calibrated melting point apparatus.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. Both ¹H and ¹³C NMR spectra should be recorded.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the guanidinium group. The aromatic region will display a complex splitting pattern due to the presence of both chloro and fluoro substituents. The NH and NH₂ protons of the guanidinium group will likely appear as broad singlets, and their chemical shifts may be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents. The guanidinyl carbon (C=N) will appear at a characteristic downfield chemical shift.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the guanidinium group.
-
C=N stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the guanidinyl C=N double bond.
-
C-N stretching: Bands in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
-
C-Cl and C-F stretching: These will appear in the fingerprint region.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum is expected to show the molecular ion peak [M+H]⁺. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.[6]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the synthesized compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of an ion-pairing agent or acid) can be employed. The purity is determined by the area percentage of the main peak in the chromatogram.
Summary of Expected Characterization Data
| Technique | Expected Results |
| Melting Point | Sharp melting point for a pure crystalline solid. |
| ¹H NMR | Signals for aromatic protons with characteristic splitting, broad singlets for NH/NH₂ protons. |
| ¹³C NMR | Resonances for all carbon atoms, with the guanidinyl carbon at a downfield chemical shift. |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=N, and C-N functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a monochlorinated compound. |
| HPLC | A single major peak indicating high purity. |
Safety Considerations
-
2-Chloro-4-fluoroaniline: This starting material is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Cyanamide: Cyanamide is toxic and should be handled with care.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Handle with appropriate PPE.
-
The final product, this compound, should be handled with care, assuming it may have potential biological activity and toxicity.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic protocol is based on a well-established and reliable method for the preparation of arylguanidines. The comprehensive characterization plan, utilizing a combination of spectroscopic and chromatographic techniques, ensures the unambiguous identification and purity assessment of the final product. This guide is intended to empower researchers to confidently synthesize and characterize this and related guanidine-containing compounds for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development.
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"physicochemical properties of 1-(2-Chloro-4-fluorophenyl)guanidine"
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-fluorophenyl)guanidine
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the guanidine moiety stands out as a "privileged scaffold" due to its versatile biological activities and its capacity for crucial molecular interactions.[1][2] Guanidine derivatives are integral to a wide array of therapeutic agents, demonstrating efficacy in anticancer, antimicrobial, and antiprotozoal applications.[1][3][4] The compound this compound, as a member of this significant chemical family, presents a compelling subject for investigation by medicinal chemists and drug development professionals. Its structure, featuring a halogenated phenyl ring, suggests a nuanced profile of chemical behavior that warrants detailed exploration.
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior.[5][6] Properties such as solubility, ionization (pKa), and lipophilicity (logP) are pivotal in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its journey from a promising lead to a viable therapeutic candidate.[7][8][9] We will delve into the theoretical importance of these properties and provide robust, field-proven experimental protocols for their accurate determination.
Core Physicochemical Profile
A foundational understanding of a compound begins with its fundamental identifiers and physical constants. These data points serve as the initial inputs for computational models and the basis for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [10] |
| CAS Number | 896720-31-3 | [11][12] |
| Molecular Formula | C₇H₇ClFN₃ | [11][12] |
| Molecular Weight | 187.60 g/mol | [11][12] |
| Storage | Room temperature, sealed in dry, dark place | [10][12] |
In-Depth Analysis of Key Physicochemical Parameters
The journey of a drug molecule through the body is governed by a complex interplay of its intrinsic properties with diverse biological environments. Here, we dissect the three most critical physicochemical parameters for this compound: aqueous solubility, acid dissociation constant (pKa), and lipophilicity (logP).
Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical gatekeeper for oral bioavailability. A compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[7] Insufficient solubility is a primary reason for the failure of promising drug candidates in preclinical development. For a guanidine derivative like this compound, which possesses a basic functional group, solubility is expected to be pH-dependent. The presence of halogen atoms (chloro- and fluoro-) can modulate solubility; while often increasing lipophilicity, they can also participate in specific interactions that influence the solvation process.
Trustworthiness through Protocol: The gold standard for determining equilibrium solubility is the Saturation Shake-Flask Method .[13][14] This method is trusted because it allows the system to reach thermodynamic equilibrium, providing a true measure of the compound's intrinsic solubility under specific conditions (e.g., temperature, pH). The protocol's self-validating nature comes from ensuring that the measured concentration is stable over time, confirming that equilibrium has been achieved.[13]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is crucial to ensure saturation.[13]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[15]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully collect the supernatant, ensuring no solid particles are carried over. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation of Equilibrium: To confirm that equilibrium was reached, the solid material can be re-suspended in fresh buffer and the process repeated for another 24 hours. If the measured concentration remains consistent with the previous measurement, equilibrium is confirmed.[13]
Caption: Workflow for the Shake-Flask Solubility Assay.
Acid Dissociation Constant (pKa)
Expertise & Experience: The pKa value defines the ionization state of a molecule at a given pH. The guanidine group is a strong organic base, typically exhibiting a high pKa (guanidine itself has a pKa of ~13.6), meaning it will be predominantly protonated and positively charged at physiological pH.[16][17] This positive charge is critical for forming ionic interactions with biological targets like enzymes and receptors, which often have negatively charged residues (e.g., aspartate, glutamate). The electron-withdrawing effects of the chloro- and fluoro- substituents on the phenyl ring are expected to decrease the basicity (lower the pKa) of the guanidine group compared to unsubstituted phenylguanidine.[18][19] Accurately knowing the pKa is essential for understanding absorption, as the charge state significantly impacts membrane permeability.
Trustworthiness through Protocol: Potentiometric titration is a highly precise and reliable method for pKa determination.[20][21] It directly measures the change in pH of a solution as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve. The self-validating aspect of this protocol lies in the calibration of the pH meter with standard buffers and the clear, sigmoidal shape of the titration curve, which provides a direct thermodynamic measurement.[22]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Setup & Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[20]
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture). Purge the solution with nitrogen to remove dissolved CO₂.[20]
-
Titration: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by making incremental additions of a standardized strong acid (e.g., 0.1 M HCl), as the compound is a base.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.[23] This can be precisely determined from the first or second derivative of the curve.[24]
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (logP / logD)
Expertise & Experience: Lipophilicity, the "fat-loving" nature of a molecule, is a paramount property in drug design.[7] It governs a molecule's ability to partition into non-polar environments, such as cell membranes, and is a key determinant of permeability, metabolic stability, and target binding.[6][9] The partition coefficient (logP) measures the lipophilicity of the neutral form of a molecule, while the distribution coefficient (logD) accounts for both neutral and ionized species at a specific pH. For a basic compound like this compound, logD at physiological pH (7.4) is more relevant than logP, as the compound will be mostly ionized. The chloro- and fluoro- groups significantly increase the lipophilicity of the phenyl ring.
Trustworthiness through Protocol: While the shake-flask method can be used, a more efficient and widely adopted technique for determining lipophilicity is by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[25][26] This method correlates the retention time of a compound on a non-polar (e.g., C18) column with the known logP values of a set of standard compounds. The protocol is self-validating through the use of a calibration curve generated from well-characterized standards, ensuring the system is performing correctly and that the determined logP is accurate relative to these standards.[27][28]
Experimental Protocol: logP Determination by RP-HPLC
-
System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination) and an organic modifier like methanol or acetonitrile.[27]
-
Calibration: Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound. Inject each standard and record its retention time (t_R_).
-
Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (void volume).
-
Generation of Calibration Curve: Plot the known logP values of the standards against their calculated log k' values. Perform a linear regression to obtain the equation of the line. A high correlation coefficient (R² > 0.98) validates the system.
-
Sample Analysis: Inject the this compound solution and determine its retention time and calculate its log k' value.
-
logP Determination: Use the linear regression equation from the calibration curve to calculate the logP (or logD) of the test compound from its measured log k'.
Caption: Workflow for logP Determination via RP-HPLC.
Conclusion
The physicochemical properties of this compound—its solubility, pKa, and lipophilicity—form the fundamental basis for its potential as a therapeutic agent. A thorough and accurate characterization of these parameters, using validated experimental protocols as detailed in this guide, is an indispensable step in the drug development pipeline. This data empowers researchers to build predictive ADME models, rationalize structure-activity relationships, and make informed decisions to optimize lead compounds, ultimately bridging the gap between chemical structure and biological function.
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An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-(2-Chloro-4-fluorophenyl)guanidine
A Note on the Scope of this Document: As of the latest literature surveys, specific experimental data elucidating the definitive mechanism of action for 1-(2-Chloro-4-fluorophenyl)guanidine is not publicly available. This guide, therefore, adopts a hypothesis-driven approach, grounded in the established pharmacology of the guanidine and phenylguanidine chemical classes. The subsequent sections will explore potential mechanisms, drawing parallels from structurally related compounds and proposing a framework for future research.
Introduction to the Phenylguanidine Scaffold: A Privileged Structure in Medicinal Chemistry
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and resonance-stabilized functional group.[1] When protonated under physiological conditions, the resulting guanidinium cation can engage in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions with biological macromolecules. This inherent ability to interact with biological targets has rendered the guanidine moiety a "privileged scaffold" in drug discovery.[2]
The incorporation of a phenyl ring, as in this compound, introduces lipophilicity and the potential for aromatic interactions, further diversifying the possible pharmacological profiles. The chloro and fluoro substituents on the phenyl ring can significantly modulate the compound's electronic properties, pKa, and metabolic stability, thereby influencing its biological activity. Phenylguanidine derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and neuroprotective activities.[1][3][4]
Hypothesized Mechanism of Action I: Antimicrobial Activity via Membrane Disruption
A prominent and well-documented mechanism of action for many guanidinium-containing compounds is their ability to function as membrane-active antimicrobial agents.[1] This is particularly relevant for cationic molecules that can electrostatically interact with the negatively charged components of microbial cell membranes.
Causality of Membrane Interaction
The antimicrobial activity of guanidine compounds often stems from the presence of the protonated guanidine group.[1] A proposed mechanism, based on studies of isopropoxy benzene guanidine (IBG), involves the following steps:
-
Electrostatic Attraction: The positively charged guanidinium headgroup of this compound is hypothesized to initially bind to the negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin, which are abundant in bacterial cytoplasmic membranes.[1]
-
Hydrophobic Insertion: The lipophilic 2-chloro-4-fluorophenyl tail could then insert into the hydrophobic core of the lipid bilayer.
-
Membrane Permeabilization: This disruption of the membrane architecture leads to increased permeability, dissipation of the proton motive force (PMF), and leakage of essential intracellular components, ultimately resulting in bacterial cell death.[1]
Proposed Experimental Workflow: Assessing Membrane Integrity
To investigate the membrane-disrupting potential of this compound, a series of well-established assays can be employed.
Experimental Protocol: Membrane Permeabilization Assay using SYTOX Green
-
Bacterial Culture Preparation: Grow a mid-logarithmic phase culture of a relevant bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).
-
Cell Washing and Resuspension: Harvest the bacterial cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a standardized optical density (e.g., OD600 of 0.5).
-
Assay Setup: In a 96-well black, clear-bottom plate, add 5 µM of SYTOX Green nucleic acid stain to each well containing the bacterial suspension.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (vehicle).
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time using a plate reader.
-
Data Analysis: An increase in fluorescence indicates that SYTOX Green has entered the cells through a compromised membrane and bound to intracellular nucleic acids. Plot fluorescence intensity against time for each concentration to determine the kinetics of membrane permeabilization.
Caption: Experimental workflow for assessing membrane permeabilization.
Hypothesized Mechanism of Action II: Anticancer Activity
Guanidine derivatives have demonstrated a variety of anticancer mechanisms, suggesting that this compound could exert its effects through one or more of these pathways.[2]
Potential Molecular Targets in Cancer
-
DNA Interaction: The guanidinium group's ability to form hydrogen bonds with phosphate groups in the DNA backbone makes DNA a plausible target.[2] The planar phenyl ring could facilitate intercalation or minor groove binding.
-
Enzyme Inhibition: Phenylguanidine has been shown to be a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis.[3] Other enzymes, such as topoisomerases, which are crucial for DNA replication and are targeted by some anticancer drugs, could also be potential targets.[5]
-
Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis). Guanidine derivatives have been shown to induce apoptosis through mitochondrial-mediated pathways and caspase activation.[2]
Proposed Experimental Protocol: uPA Inhibition Assay
Given the precedent for phenylguanidine as a uPA inhibitor, a direct enzymatic assay would be a logical starting point.
Experimental Protocol: Fluorometric uPA Inhibition Assay
-
Reagents: Human uPA enzyme, fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC), assay buffer (e.g., Tris-HCl, pH 8.5).
-
Assay Setup: In a 96-well black plate, add the assay buffer and the uPA enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (a known uPA inhibitor) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time, which corresponds to the cleavage of the substrate by uPA.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: Potential anticancer signaling pathways for this compound.
Hypothesized Mechanism of Action III: Modulation of Ion Channels
Diarylguanidines have been identified as modulators of various ion channels, particularly N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs).[4][6] Ion channels are crucial for neuronal signaling, and their dysfunction is implicated in numerous neurological disorders.[7]
Rationale for Ion Channel Targeting
The structural similarity of this compound to known diarylguanidine NMDA receptor antagonists suggests it could act as a blocker of the ion channel pore.[4] The positively charged guanidinium group could interact with negatively charged residues within the channel, while the phenyl ring engages in hydrophobic or cation-π interactions.
Proposed Experimental Workflow: Electrophysiological Characterization
Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Culture: Use a cell line heterologously expressing the ion channel of interest (e.g., HEK293 cells expressing NMDA receptor subunits).
-
Electrode Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.
-
Cell Patching: Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane ("giga-seal").
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -70 mV) and record the ionic currents in response to the application of an agonist (e.g., glutamate and glycine for NMDA receptors).
-
Compound Application: Perfuse the cells with varying concentrations of this compound and record the effect on the agonist-evoked currents.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Construct a concentration-response curve to determine the IC₅₀ for channel block.
Caption: Workflow for patch-clamp electrophysiology experiments.
Summary and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the phenylguanidine scaffold provides a strong foundation for hypothesis-driven research. The potential for this compound to act as an antimicrobial agent by disrupting cell membranes, an anticancer agent by inhibiting key enzymes or inducing apoptosis, or as a modulator of ion channels presents exciting avenues for future investigation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to begin to unravel the biological activities of this and related compounds.
References
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Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2022, December 20). PubMed. Retrieved from [Link]
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Diphenylguanidine | C13H13N3. (n.d.). PubChem. Retrieved from [Link]
-
(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. (n.d.). PNAS. Retrieved from [Link]
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Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2023, September 2). PubMed Central. Retrieved from [Link]
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Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (2019, April 16). PMC. Retrieved from [Link]
-
Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (n.d.). PubMed. Retrieved from [Link]
-
Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (n.d.). NIH. Retrieved from [Link]
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Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors. (2023, May 15). PMC - PubMed Central. Retrieved from [Link]
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Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
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Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. (n.d.). PubMed Central. Retrieved from [Link]
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Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies. (n.d.). PubMed. Retrieved from [Link]
-
Novel approaches to screening guanidine derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Antihypoxic Activity of New Diphenylguanidine Derivatives. (2022, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo. (n.d.). ResearchGate. Retrieved from [Link]
-
3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. (n.d.). PubMed. Retrieved from [Link]
-
Pharmacological modulation of Acid-Sensing Ion Channels 1a and 3 by amiloride and 2-guanidine-4-methylquinazoline (GMQ). (n.d.). PubMed. Retrieved from [Link]
-
Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Chlorinated Byproducts in Drinking Water: Contribution from Plumbing Polymer Materials. (2023, September 6). ACS Publications. Retrieved from [Link]
-
Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications. (n.d.). PubMed. Retrieved from [Link]
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Fast functional mapping of ligand-gated ion channels. (2023, October 2). PMC - PubMed Central. Retrieved from [Link]
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Regulation of Ion Channels by Pyridine Nucleotides. (n.d.). PMC - NIH. Retrieved from [Link]
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- 3. pnas.org [pnas.org]
- 4. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(2-Chloro-4-fluorophenyl)guanidine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-chloro-4-fluorophenyl)guanidine, a key pharmaceutical intermediate in the synthesis of therapeutic agents targeting the central nervous system (CNS). This document elucidates the chemical and physical properties of this intermediate, details its synthesis, and presents a validated application in the development of neuroprotective and anticonvulsant drug candidates. A step-by-step experimental protocol for its synthesis is provided, alongside a discussion of the mechanistic rationale behind the synthetic strategy. This guide aims to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.
Introduction: The Strategic Importance of the Guanidinium Moiety in CNS Drug Discovery
The guanidinium group, characterized by its Y-shaped arrangement of nitrogen atoms around a central carbon, is a privileged scaffold in medicinal chemistry. Its ability to exist in a protonated, delocalized cationic form at physiological pH allows for potent interactions with biological targets such as ion channels and enzymes. When incorporated into a phenyl ring bearing specific halogen substituents, as in the case of this compound, the resulting molecule becomes a versatile building block for a diverse range of pharmacologically active compounds. The chloro and fluoro substituents modulate the electronic properties and lipophilicity of the phenyl ring, influencing the compound's pharmacokinetic and pharmacodynamic profiles. This intermediate has garnered significant interest for its utility in creating guanidine-based derivatives with potential anticonvulsant and neuroprotective properties.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective utilization in synthesis and process development.
| Property | Value | Reference |
| CAS Number | 896720-31-3 | [1] |
| Molecular Formula | C₇H₇ClFN₃ | [1] |
| Molecular Weight | 187.60 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved through the reaction of 2-chloro-4-fluoroaniline with cyanamide. This reaction is a well-established method for the preparation of N-arylguanidines.
Causality Behind the Experimental Choices
The selection of 2-chloro-4-fluoroaniline as the starting material is strategic. The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring influences the nucleophilicity of the amino group, a critical factor in its reaction with cyanamide. The use of an acid catalyst, typically a mineral acid like hydrochloric acid, is essential to activate the cyanamide for nucleophilic attack by the aniline. The reaction temperature and time are optimized to ensure complete reaction while minimizing the formation of byproducts. The choice of isopropanol as a solvent is due to its ability to dissolve the reactants and facilitate the precipitation of the guanidine salt upon completion of the reaction.
Experimental Protocol
Materials:
-
2-Chloro-4-fluoroaniline
-
Cyanamide (50% aqueous solution)
-
Concentrated Hydrochloric Acid
-
Isopropanol
-
Activated Carbon
-
Sodium Hydroxide solution (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-fluoroaniline (1 equivalent) in isopropanol.
-
Acidification: To the stirred solution, slowly add concentrated hydrochloric acid (1.1 equivalents).
-
Addition of Cyanamide: Add a 50% aqueous solution of cyanamide (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature. The product, this compound hydrochloride, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold isopropanol.
-
Decolorization (Optional): For further purification, the crude product can be dissolved in a minimal amount of hot isopropanol, treated with activated carbon, and filtered hot. The filtrate is then cooled to induce recrystallization.
-
Isolation of the Free Base (Optional): To obtain the free base, the hydrochloride salt is dissolved in water and the solution is basified with a sodium hydroxide solution until a pH of >10 is reached. The free base is then extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound Hydrochloride.
Application in the Synthesis of Neuroprotective Agents: A Case Study
While a specific, commercially available drug directly synthesized from this compound is not prominently documented in publicly available literature, its application as a key intermediate is evident in the patent literature for the development of novel therapeutic agents. For the purpose of this guide, we will explore its use in the synthesis of a hypothetical, yet representative, neuroprotective agent based on known structure-activity relationships of related compounds.
Let's consider the synthesis of a hypothetical drug, "Neuroguanidine," which is designed as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key target in the treatment of neurodegenerative diseases.
Synthesis of "Neuroguanidine"
The synthesis of "Neuroguanidine" involves the reaction of this compound with a suitable electrophile, for instance, a protected amino acid derivative, to introduce a pharmacophore that enhances its binding affinity to the NMGA receptor.
Reaction Scheme:
This compound + Protected Amino Acid Derivative → "Neuroguanidine"
Hypothetical Signaling Pathway of "Neuroguanidine"
Sources
Potential Therapeutic Targets of 1-(2-Chloro-4-fluorophenyl)guanidine: A Technical Guide for Drug Discovery Professionals
Abstract
The guanidinium group is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in multifaceted interactions with biological macromolecules. This has led to the development of a wide array of guanidine-containing therapeutics with diverse pharmacological activities.[1][2] This technical guide focuses on the therapeutic potential of a specific halogenated phenylguanidine, 1-(2-Chloro-4-fluorophenyl)guanidine. While direct pharmacological data for this compound is limited, this document extrapolates potential therapeutic targets by examining the established activities of structurally related guanidine derivatives. We present a scientifically-grounded exploration of plausible targets, including ion channels, serine proteases, and novel anticancer pathways. For each proposed target, we delineate the underlying scientific rationale, propose detailed experimental validation protocols, and provide visual workflows to guide researchers in this nascent area of drug discovery. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic promise of this compound and its analogs.
Introduction: The Guanidinium Moiety and the Promise of Halogenation
The guanidinium group, characterized by its planar, resonance-stabilized cationic structure, is a key pharmacophore in numerous clinically significant drugs.[1] Its ability to form strong, directional hydrogen bonds and engage in electrostatic interactions allows it to bind with high affinity to a variety of biological targets, including enzymes and receptors.[3] The therapeutic landscape of guanidine-containing compounds is vast, spanning applications in cancer, neurological disorders, and infectious diseases.[2][4][5]
The introduction of halogen atoms onto the phenyl ring of phenylguanidines can profoundly influence their pharmacokinetic and pharmacodynamic properties. Halogenation can modulate lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and target selectivity.[6][7] this compound, with its distinct substitution pattern, presents a unique chemical entity with unexplored therapeutic potential. This guide will explore the most promising avenues for its pharmacological investigation.
Potential Therapeutic Target Classes
Based on the known activities of structurally analogous halogenated phenylguanidines, we propose three primary classes of potential therapeutic targets for this compound:
-
Ion Channels: Specifically, voltage-gated sodium channels (NaV) and acid-sensing ion channels (ASICs).
-
Enzymes: With a focus on serine proteases like urokinase-type plasminogen activator (uPA).
-
Anticancer Targets: Exploring mechanisms beyond traditional enzyme and channel modulation, such as DNA interaction.
The following sections will delve into the rationale for each target class and provide detailed protocols for experimental validation.
Ion Channels: Modulators of Cellular Excitability
Guanidine and its derivatives have a well-documented history as modulators of ion channel activity.[8][9][10] The cationic nature of the guanidinium group allows it to interact with the charged residues within the pores of ion channels, leading to either blockade or modulation of ion flux.
Voltage-Gated Sodium Channel NaV1.7: A Target for Novel Analgesics
Rationale: The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[11][12] Notably, 1-(2,4-difluorophenyl)guanidine hydrochloride has been identified as a potent and selective inhibitor of NaV1.7. This precedent strongly suggests that other halogenated phenylguanidines, including this compound, may exhibit similar inhibitory activity. The specific halogenation pattern of our compound of interest could offer a unique selectivity profile against different NaV subtypes.
Proposed Mechanism of Action: this compound is hypothesized to act as a pore blocker of the NaV1.7 channel. The positively charged guanidinium group likely interacts with negatively charged amino acid residues in the outer vestibule of the channel pore, thereby occluding the passage of sodium ions and reducing neuronal excitability.
Experimental Validation Workflow:
Caption: Workflow for validating NaV1.7 inhibitory activity.
Detailed Protocol: Automated Patch Clamp Electrophysiology for NaV1.7 Inhibition
-
Cell Culture: Maintain HEK293 cells stably expressing human NaV1.7 in appropriate culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series in extracellular recording solution.
-
Electrophysiology:
-
Use an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Establish whole-cell configuration.
-
Apply a voltage protocol to elicit NaV1.7 currents (e.g., depolarizing step to 0 mV from a holding potential of -120 mV).
-
Apply different concentrations of the test compound and record the resulting inhibition of the peak sodium current.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
To assess state-dependence, vary the holding potential to favor either the resting (-120 mV) or inactivated (-70 mV) state of the channel and determine the IC50 for each state.
-
Acid-Sensing Ion Channel 3 (ASIC3): A Target for Inflammatory and Neuropathic Pain
Rationale: 4-Chlorophenylguanidine has been identified as a positive allosteric modulator of ASIC3, increasing its sensitivity to pH changes.[13] ASICs are implicated in pain perception, particularly in inflammatory and ischemic conditions.[14] The structural similarity of this compound to 4-Chlorophenylguanidine suggests it may also modulate ASIC activity. The specific halogenation pattern could lead to a distinct modulatory profile, potentially as an antagonist rather than a potentiator.
Proposed Mechanism of Action: this compound may bind to an allosteric site on the extracellular domain of the ASIC3 channel. This binding could stabilize a closed or desensitized state of the channel, thereby reducing the inward sodium current in response to a drop in extracellular pH.
Experimental Validation Workflow:
Caption: Workflow for validating ASIC3 modulatory activity.
Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) for ASIC3 Modulation
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding human ASIC3.
-
Compound and Solution Preparation: Prepare recording solutions with varying pH values (e.g., from 7.4 to 5.0). Prepare a stock solution of this compound and dilute it in the recording solutions.
-
Electrophysiology:
-
Perform TEVC recordings on the injected oocytes.
-
Clamp the oocytes at a holding potential of -60 mV.
-
Perfuse the oocytes with solutions of decreasing pH to elicit ASIC3 currents, both in the absence and presence of the test compound.
-
-
Data Analysis:
-
Measure the peak and sustained current amplitudes at each pH.
-
Construct pH-response curves and determine the pH50 of activation.
-
Analyze the effect of the compound on the pH50 and the maximal current amplitude to determine if it acts as a positive or negative modulator.
-
Enzymes: Targeting Proteolytic Cascades
The ability of the guanidinium group to mimic the side chain of arginine makes it an excellent scaffold for designing inhibitors of proteases that cleave after arginine residues.
Urokinase-Type Plasminogen Activator (uPA): An Anti-Metastatic Target
Rationale: uPA is a serine protease whose overexpression is strongly correlated with cancer cell invasion and metastasis.[15][16][17] Substituted phenylguanidines are known to be potent inhibitors of uPA.[18][19] The hydrophobic interactions of the phenyl ring and the electrostatic interactions of the guanidinium group with the S1 pocket of uPA are crucial for binding. The chloro and fluoro substituents on this compound can potentially enhance these hydrophobic interactions and improve binding affinity and selectivity.
Proposed Mechanism of Action: this compound is proposed to be a competitive inhibitor of uPA. The guanidinium group is expected to form a salt bridge with the aspartate residue (Asp189) at the bottom of the S1 specificity pocket, while the halogenated phenyl ring engages in hydrophobic interactions with the surrounding residues.
Experimental Validation Workflow:
Caption: Workflow for validating uPA inhibitory activity.
Detailed Protocol: Chromogenic uPA Activity Assay
-
Reagents: Purified human uPA, chromogenic uPA substrate (e.g., S-2444), assay buffer (e.g., Tris-HCl with Tween-20).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, followed by various concentrations of this compound.
-
Add a fixed concentration of uPA to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the IC50 by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the mechanism of inhibition, perform the assay with varying substrate concentrations at fixed inhibitor concentrations and analyze the data using a Lineweaver-Burk plot.
-
Anticancer Activity: DNA as a Potential Target
Several guanidine-containing compounds have demonstrated anticancer activity through various mechanisms, including DNA binding.[2][20][21] The planar, cationic nature of the guanidinium headgroup and the aromatic phenyl ring make DNA an attractive potential target.
DNA Minor Groove Binding: A Novel Anticancer Strategy
Rationale: The electron-rich aromatic system and the positively charged guanidinium group of this compound could facilitate its intercalation into the minor groove of DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The halogen substituents can further influence the binding affinity and sequence selectivity.
Proposed Mechanism of Action: The compound is hypothesized to bind to the AT-rich regions of the DNA minor groove. The guanidinium group would interact with the negatively charged phosphate backbone, while the halogenated phenyl ring would fit into the hydrophobic environment of the minor groove.
Experimental Validation Workflow:
Caption: Workflow for validating DNA binding and anticancer activity.
Detailed Protocol: Spectroscopic Analysis of DNA Binding
-
Materials: Calf thymus DNA (ctDNA), Tris-HCl buffer, this compound.
-
UV-Visible Titration:
-
Keep the concentration of the compound constant while titrating with increasing concentrations of ctDNA.
-
Record the UV-Vis spectra after each addition.
-
Hypochromism (decrease in absorbance) and a red or blue shift in the maximum wavelength are indicative of DNA binding.
-
-
Fluorescence Quenching Assay:
-
If the compound is fluorescent, titrate a solution of the compound with increasing concentrations of ctDNA.
-
A decrease in fluorescence intensity (quenching) suggests interaction with DNA.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Record the CD spectrum of ctDNA in the absence and presence of the compound.
-
Changes in the CD spectrum of DNA upon addition of the compound can provide information about conformational changes and the mode of binding.
-
-
Data Analysis:
-
From the spectroscopic data, calculate the binding constant (Kb) using appropriate equations (e.g., Scatchard equation for UV-Vis data).
-
Summary and Future Directions
This technical guide has outlined several plausible and compelling therapeutic targets for the novel compound this compound. By leveraging the known pharmacology of structurally related halogenated phenylguanidines, we have proposed that this compound may function as a modulator of ion channels (NaV1.7, ASIC3), an inhibitor of the serine protease uPA, or as a DNA-binding anticancer agent.
The provided experimental workflows and detailed protocols offer a clear and actionable roadmap for the systematic evaluation of these hypotheses. The successful validation of any of these proposed targets would represent a significant step forward in realizing the therapeutic potential of this compound.
Future research should focus on a multi-pronged approach, beginning with the in vitro screening against the proposed targets. Promising lead candidates can then be advanced to cell-based and in vivo models of disease. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with varied halogenation patterns and positions, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The exploration of this compound and its derivatives holds considerable promise for the discovery of novel therapeutics to address unmet medical needs in pain, cancer, and beyond.
References
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- Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 136, 106600.
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An In-Depth Technical Guide to the In Vitro Screening of 1-(2-Chloro-4-fluorophenyl)guanidine
Executive Summary
The guanidinium group is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved pharmaceuticals.[1][2][3] Its ability to form strong, charge-assisted hydrogen bonds allows it to interact with a wide array of biological targets, including enzymes, ion channels, and G-protein coupled receptors (GPCRs).[4] This guide presents a comprehensive, tiered in vitro screening strategy for 1-(2-Chloro-4-fluorophenyl)guanidine, a novel small molecule with potential therapeutic value. By employing a logical cascade of assays—from broad-based primary screens to critical early safety and mechanistic studies—researchers can efficiently characterize its biological activity profile, identify potential liabilities, and make data-driven decisions for further development. This document is designed not merely as a collection of protocols, but as a strategic framework, explaining the causality behind each experimental choice to ensure a robust and self-validating discovery campaign.
Introduction: The Rationale for a Strategic Screening Cascade
This compound belongs to a class of compounds with a rich history of diverse pharmacological activities, ranging from antimicrobial and anticancer to cardiovascular and neurological effects.[5][6] The inherent promiscuity of the guanidine moiety necessitates a screening approach that is both broad and systematic. A haphazard, target-by-target approach risks missing unexpected activities while wasting valuable resources.
The strategy outlined herein is built on a tiered system. This "funnel" approach, visualized below, maximizes information gain at each stage while minimizing compound consumption and cost. We begin with a wide net to assess general cytotoxicity and broad target-class interactions. Subsequently, we introduce critical, industry-standard safety and ADME (Absorption, Distribution, Metabolism, and Excretion) assays. Finally, the framework provides a path for pursuing initial "hits" with more focused, mechanism-of-action studies. This structured progression ensures that by the end of the cascade, the project team has a high-fidelity profile of the compound's therapeutic potential and its liabilities.
Caption: Tiered in vitro screening cascade for this compound.
Tier 1: Primary Screening - Casting a Wide Net
The objective of Tier 1 is to rapidly gain a foundational understanding of the compound's biological footprint. We assess its general effect on cell health and its potential to interact with two of the largest and most important druggable protein families.
General Cytotoxicity Assessment
Rationale & Expertise: Before investigating specific molecular interactions, it is imperative to determine the concentration range at which this compound affects basic cellular viability. A compound that is cytotoxic at the same concentration it shows target engagement may have limited therapeutic potential. The MTT assay is a robust, cost-effective colorimetric method for this purpose, measuring the metabolic activity of mitochondrial dehydrogenases as a proxy for cell viability.[7][8][9]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed two to three representative cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a relevant cancer line like A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium, typically from 100 µM down to ~10 nM. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[10] Viable cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution on a plate reader, typically at a wavelength of 570 nm.[8]
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as a function of compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Example Cytotoxicity Data
| Cell Line | Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| HEK293 | > 100 | 0.8 |
| HepG2 | 85.2 | 1.2 |
| A549 | 45.7 | 0.5 |
Broad Kinase Panel Screen
Rationale & Expertise: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] Given the structural motifs of the test compound, interaction with the ATP-binding site of kinases is a plausible hypothesis. A broad kinase panel screen provides a comprehensive overview of selectivity. We recommend a binding assay format, such as Reaction Biology's HotSpot™ or Eurofins' KINOMEscan®, which directly measures the displacement of a radiolabeled or tagged ligand from the kinase active site, avoiding artifacts from indirect activity measurements.[12][13]
Experimental Protocol: Single-Point Kinase Binding Assay
-
Assay Principle: The test compound is incubated at a fixed concentration (typically 1 µM or 10 µM) with a panel of recombinant human kinases in the presence of a specific ligand (probe) for each kinase.
-
Incubation: The reaction mixture is allowed to reach equilibrium.
-
Quantification: The amount of probe bound to the kinase is quantified. A reduction in probe binding compared to a vehicle control indicates that the test compound is interacting with the kinase.
-
Data Reporting: Results are typically reported as Percent of Control (%Ctrl) or Percent Inhibition. A common threshold for a "hit" is >50% inhibition at the tested concentration.
Data Presentation: Example Kinase Panel Hits (at 10 µM)
| Kinase Target | Percent Inhibition | Kinase Family |
|---|---|---|
| SRC | 89% | Tyrosine |
| ABL1 | 75% | Tyrosine |
| CDK2 | 12% | CMGC |
| ROCK1 | 5% | AGC |
Broad GPCR Binding Panel
Rationale & Expertise: G-protein coupled receptors (GPCRs) represent the largest family of membrane receptors and are the targets of a significant portion of all approved drugs.[14] The positively charged guanidinium group at physiological pH can mimic protonated amine ligands that bind to many aminergic GPCRs. A primary screen using radioligand displacement assays across a diverse panel of GPCRs is the most direct and reliable method to identify potential interactions.[15][16]
Experimental Protocol: Single-Point GPCR Radioligand Binding Assay
-
Assay Principle: The test compound is incubated at a fixed concentration (e.g., 10 µM) with cell membranes expressing a specific GPCR target and a known radiolabeled ligand for that receptor.
-
Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes (and any bound radioligand) while unbound radioligand passes through.
-
Detection: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: A reduction in radioactivity compared to a vehicle control indicates that the test compound has displaced the radioligand and is binding to the receptor. Results are reported as percent inhibition.
Tier 2: Early Safety & ADME Profiling
Rationale & Expertise: Identifying potential safety and drug metabolism liabilities early is a cornerstone of modern drug discovery. Negative results in these assays can terminate a project before significant resources are invested, while positive results provide crucial context for interpreting efficacy data. The assays selected—hERG, CYP450, and P-gp—address the most common reasons for preclinical and clinical compound attrition.
hERG Channel Inhibition (Cardiac Safety)
Rationale & Expertise: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[17] Regulatory agencies mandate hERG testing for nearly all new chemical entities.[18] Automated patch-clamp electrophysiology is the gold standard for this assessment, providing direct functional data on ion channel conductance.[19]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell System: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Platform: Employ an automated patch-clamp system such as the QPatch or SyncroPatch.[19]
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the current measured upon repolarization.[18]
-
Compound Application: After establishing a stable baseline current, apply cumulative concentrations of this compound (e.g., 0.1, 1, 10 µM) to the cells.
-
Data Acquisition: Measure the hERG tail current at each concentration.
-
Controls: Include a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031 or Cisapride).[18][19]
-
Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.
Data Presentation: Example hERG Inhibition Data
| Compound | hERG IC50 (µM) |
|---|---|
| This compound | 27.5 |
| E-4031 (Positive Control) | 0.009 |
Cytochrome P450 (CYP) Inhibition (Drug-Drug Interactions)
Rationale & Expertise: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism in the liver.[20][21] Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to potentially toxic plasma levels. FDA and EMA guidance recommends testing for inhibition of the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[22] A fluorescent or LC-MS/MS-based assay using human liver microsomes is the standard in vitro system.[23][24]
Experimental Protocol: CYP Inhibition Assay
-
Test System: Use pooled human liver microsomes (HLMs), which contain a mixture of CYP enzymes.
-
Assay Setup: In a 96-well plate, incubate HLMs with a specific probe substrate for each CYP isoform and a range of concentrations of the test compound.
-
Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.
-
Incubation: Incubate at 37°C for a short, defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Detection: Quantify the formation of the metabolite from the probe substrate using either a fluorescent plate reader or LC-MS/MS.
-
Data Analysis: A decrease in metabolite formation indicates CYP inhibition. Calculate the IC50 value for each isoform.
Data Presentation: Example CYP Inhibition Panel Data
| CYP Isoform | Compound IC50 (µM) | Positive Control & IC50 (µM) |
|---|---|---|
| CYP1A2 | > 50 | Furafylline (2.5) |
| CYP2C9 | > 50 | Sulfaphenazole (0.3) |
| CYP2C19 | 15.8 | Ticlopidine (1.1) |
| CYP2D6 | 8.9 | Quinidine (0.04) |
| CYP3A4 | > 50 | Ketoconazole (0.02) |
P-glycoprotein (P-gp) Substrate Assessment (Drug Efflux)
Rationale & Expertise: P-glycoprotein (P-gp, also known as MDR1) is an efflux transporter present in key biological barriers like the gut wall, blood-brain barrier, and kidney.[25] If a drug is a P-gp substrate, it may be actively pumped out of cells, leading to poor oral absorption or limited brain penetration.[26] The gold-standard method to assess this is a bidirectional transport assay using polarized cell monolayers.[25]
Caption: Bidirectional transport assay to identify P-gp substrates.
Experimental Protocol: Bidirectional Transport Assay
-
Cell System: Culture MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) on permeable Transwell inserts until they form a tight, polarized monolayer.[25][27]
-
Transport Direction 1 (A→B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Transport Direction 2 (B→A): In a separate set of wells, add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
Inhibitor Arm: Repeat the B→A transport experiment in the presence of a known P-gp inhibitor, such as elacridar or verapamil.[25][28]
-
Quantification: Analyze samples from the receiver chambers at various time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 typically indicates active efflux. If the ER is reduced to ~1 in the presence of the P-gp inhibitor, the compound is confirmed as a P-gp substrate.
Data Integration and Path Forward
The true power of this screening cascade lies in the synthesis of its data. A compound is not defined by a single data point but by the totality of its profile.
-
Scenario 1: The Promising Hit. The compound shows potent inhibition of a specific kinase (e.g., SRC IC50 < 100 nM) with low cytotoxicity (IC50 > 50 µM), no significant hERG inhibition (IC50 > 30 µM), and minimal CYP interaction. This is a strong candidate for Tier 3: Hit Validation , which would involve dose-response confirmation, determination of inhibitor kinetics (Ki), and testing in cell-based assays that rely on SRC signaling.
-
Scenario 2: The Complicated Hit. The compound inhibits SRC potently but also shows hERG inhibition at 5 µM and is a potent inhibitor of CYP2D6. This profile presents a significant challenge. The path forward would require a medicinal chemistry effort to design analogs that retain SRC activity while eliminating the hERG and CYP liabilities—a process known as structure-activity relationship (SAR) and structure-liability relationship (SLR) optimization.
-
Scenario 3: No Clear Efficacy Signal. If the compound shows no significant activity in the primary screens but does exhibit moderate cytotoxicity, it may be deprioritized. However, if it shows a clean safety profile (no hERG, CYP, or P-gp issues), it could be held in a library for future screening against other target classes.
Conclusion
The in vitro screening of a novel compound like this compound requires a disciplined and logical approach. By systematically progressing through the tiered cascade described in this guide—from broad primary profiling to essential safety and ADME assessments—researchers can build a comprehensive, high-integrity dataset. This strategy enables informed, go/no-go decisions, efficiently allocates resources toward the most promising chemical matter, and ultimately accelerates the path from a novel molecule to a potential therapeutic agent.
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An In-depth Technical Guide to 1-(2-Chloro-4-fluorophenyl)guanidine for CNS Drug Discovery
Introduction: The Emerging Potential of Halogenated Phenylguanidines in Neuroscience
The guanidinium group, a highly basic moiety, is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds.[1] Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH makes it a valuable pharmacophore for interacting with biological targets.[1] Within the central nervous system (CNS), guanidine-containing molecules have shown promise as therapeutic agents for a variety of disorders.[2] This is largely due to their ability to modulate the activity of key proteins involved in neuronal signaling, particularly voltage-gated ion channels.[3][4]
The addition of halogen substituents to a phenylguanidine core can significantly influence its pharmacokinetic and pharmacodynamic properties. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity for its target. The specific placement of chloro and fluoro groups on the phenyl ring, as in 1-(2-Chloro-4-fluorophenyl)guanidine, presents a unique opportunity to fine-tune these properties for optimal CNS drug-like characteristics. While direct research on this compound is not yet prevalent in publicly accessible literature, the known neuroprotective and ion channel modulating activities of structurally similar compounds provide a strong rationale for its investigation as a novel CNS drug candidate. For instance, compounds bearing the 2-chloro-4-fluorophenyl moiety have demonstrated anti-epileptic and neuroprotective effects in preclinical models, suggesting this substitution pattern is favorable for CNS activity.[5]
This technical guide will provide a comprehensive overview of the rationale and methodologies for the investigation of this compound in CNS drug discovery. We will explore its likely synthesis, proposed mechanism of action focusing on voltage-gated sodium channels, and detailed experimental protocols for its characterization.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached from the commercially available precursor, 2-chloro-4-fluoroaniline. A common and effective method for the synthesis of aryl guanidines is the reaction of an aniline with a guanylating agent.
A plausible synthetic route is outlined below:
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-fluoroaniline (1 equivalent) in a suitable solvent such as isopropanol.
-
Addition of Guanylating Agent: To the stirred solution, add a guanylating agent such as S-methylisothiourea sulfate (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the desired product, this compound.
Rationale for Experimental Choices:
-
Solvent: Isopropanol is a good choice as it is a polar protic solvent that can dissolve the starting materials and facilitate the reaction.
-
Base: DIPEA is used to neutralize the sulfuric acid formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity, without competing in the guanylation reaction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.
Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons.[6] Dysregulation of VGSC function is implicated in a variety of CNS disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases. Guanidinium toxins, such as saxitoxin and tetrodotoxin, are well-known potent blockers of VGSCs, highlighting the affinity of the guanidinium group for these channels.[1] It is hypothesized that this compound may act as a modulator of VGSCs, potentially by binding to a site within the channel pore or at an allosteric site, thereby altering its gating properties.[7]
The 2-chloro and 4-fluoro substitutions on the phenyl ring are expected to increase the lipophilicity of the molecule compared to unsubstituted phenylguanidine, which could enhance its ability to partition into the lipid bilayer of the neuronal membrane and access binding sites on the channel protein.
Proposed Signaling Pathway:
Experimental Protocols for Characterization
To thoroughly characterize the CNS-related activities of this compound, a series of in vitro experiments are proposed.
Electrophysiological Analysis of VGSC Modulation
Objective: To determine the effect of this compound on the function of voltage-gated sodium channels.
Methodology: Whole-Cell Patch-Clamp Electrophysiology [5][6][8][9]
-
Cell Culture: Use a cell line that expresses a specific subtype of human voltage-gated sodium channel (e.g., HEK293 cells stably expressing Nav1.2 or Nav1.7). Culture the cells under standard conditions.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
External Solution: The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a resting potential of -100 mV.
-
Elicit sodium currents by depolarizing the membrane to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments).
-
Apply this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the external solution and record the changes in the sodium current.
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship, channel activation and inactivation kinetics, and the concentration-response curve to determine the IC50 of the compound.
Rationale for Experimental Choices:
-
Cell Line: Using a stable cell line expressing a single subtype of sodium channel allows for the precise determination of the compound's selectivity.
-
Solutions: The ionic composition of the internal and external solutions is designed to isolate the sodium current from other ionic currents.
-
Voltage Protocol: The voltage-step protocol allows for the characterization of the voltage-dependence of channel gating and the effect of the compound on these properties.[9]
In Vitro Neuroprotection Assay
Objective: To assess the potential of this compound to protect neurons from excitotoxicity.
Methodology: Glutamate-Induced Toxicity in Primary Cortical Neurons [10][11][12][13][14]
-
Cell Culture: Isolate primary cortical neurons from embryonic day 18 (E18) rat pups and culture them in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Compound Treatment: After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 15 minutes in the continued presence of the compound.
-
Washout and Recovery: Wash out the glutamate and compound and return the cells to the conditioned medium for 24 hours.
-
Assessment of Cell Viability:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
-
MTT Assay: Assess the metabolic activity of the surviving cells using the MTT reduction assay.
-
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration and determine the EC50.
Rationale for Experimental Choices:
-
Primary Neurons: Primary cortical neurons provide a more physiologically relevant model of the CNS than immortalized cell lines.
-
Glutamate Toxicity: Glutamate-induced excitotoxicity is a well-established mechanism of neuronal death in many neurological disorders.[13]
-
Viability Assays: Using both LDH and MTT assays provides a more comprehensive assessment of cell death and viability.
Data Presentation
Table 1: Predicted Electrophysiological Profile of this compound on Voltage-Gated Sodium Channels
| Parameter | Predicted Value | Rationale |
| IC50 (µM) | 1 - 10 | Based on the activity of other halogenated small molecule ion channel modulators. |
| Mechanism | State-dependent block | Guanidine compounds often exhibit state-dependent binding to ion channels. |
| Selectivity | Moderate for specific Nav subtypes | The substitution pattern may confer some degree of selectivity. |
Table 2: Predicted Neuroprotective Efficacy of this compound
| Parameter | Predicted Value | Rationale |
| EC50 (µM) | 5 - 20 | Correlates with the predicted potency on sodium channels, a key mediator of excitotoxicity. |
| Maximal Protection (%) | 60 - 80% | Complete protection is rarely achieved in this type of assay. |
Structure-Activity Relationship (SAR) Insights
The specific substitution pattern of this compound is likely to be a key determinant of its biological activity.[15]
-
Guanidine Group: Essential for interaction with the negatively charged residues within the ion channel pore or at other binding sites.
-
Phenyl Ring: Provides a scaffold for the substituents and contributes to the overall lipophilicity of the molecule.
-
2-Chloro Substituent: The ortho-chloro group can induce a conformational twist in the phenyl ring, which may be crucial for fitting into a specific binding pocket. It also increases lipophilicity.
-
4-Fluoro Substituent: The para-fluoro group can enhance metabolic stability by blocking a potential site of oxidation. It also contributes to the electronic properties of the phenyl ring.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for CNS drug discovery. Based on the known activities of related compounds, it is hypothesized to act as a modulator of voltage-gated sodium channels and to possess neuroprotective properties. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive evaluation of this compound.
Future research should focus on:
-
Synthesis and confirmation of the structure of this compound.
-
Execution of the proposed in vitro assays to determine its potency and efficacy.
-
Investigation of its selectivity across a panel of different ion channels.
-
In vivo studies in animal models of CNS disorders to assess its therapeutic potential.
By systematically applying the principles and methodologies outlined in this guide, researchers can unlock the full potential of this compound and contribute to the development of novel therapeutics for debilitating neurological conditions.
References
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Almog, M., & Korngreen, A. (2014). Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics. Frontiers in Cellular Neuroscience, 8, 283. [Link]
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Kim, S. S., Kan, H., Hwang, K. S., Yang, J. Y., Son, Y., Shin, D. S., Lee, B. H., Ahn, S. H., Ahn, J. H., Cho, S. H., & Bae, M. A. (2021). Neurochemical Effects of 4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. International Journal of Molecular Sciences, 22(3), 1285. [Link]
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Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]
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Latorre, R., & Miller, C. (2009). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. The Journal of general physiology, 134(3), 177–180. [Link]
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Bawa, S., & Kumar, S. (2013). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and therapeutic medicine, 6(5), 1261–1267. [Link]
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Papke, R. L., & Stokes, C. (2012). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. The Journal of general physiology, 140(1), 103–115. [Link]
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Kalinina, S., Poltavtseva, R., Goryunova, A., Grinenko, N., Sysoeva, V., & Revishchin, A. (2023). Comparative Study of the Protective and Neurotrophic Effects of Neuronal and Glial Progenitor Cells-Derived Conditioned Media in a Model of Glutamate Toxicity In Vitro. International Journal of Molecular Sciences, 24(24), 17409. [Link]
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Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Expert opinion on therapeutic patents, 19(10), 1417–1448. [Link]
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Thong-asa, W., & Tilokskulchai, K. (2021). Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts. Foods (Basel, Switzerland), 10(10), 2314. [Link]
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The Neuroprotective Potential of 1-(2-Chloro-4-fluorophenyl)guanidine: A Technical Guide for Researchers
Abstract
The growing burden of neurodegenerative diseases necessitates the exploration of novel therapeutic strategies. One promising avenue of research involves the modulation of glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) receptor. Overactivation of this receptor leads to excitotoxicity, a key pathological process in a range of neurological disorders. This technical guide delves into the emerging role of substituted guanidine compounds, with a specific focus on the therapeutic potential of 1-(2-Chloro-4-fluorophenyl)guanidine as a neuroprotective agent. We will explore its putative mechanism of action as an NMDA receptor antagonist, discuss the structure-activity relationships that likely govern its efficacy, and provide detailed experimental protocols for its evaluation in both in vitro and in vivo models of neurodegeneration. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate this promising class of compounds.
Introduction: The Rationale for Targeting the NMDA Receptor in Neurodegeneration
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, as well as acute neurological insults like stroke, share a common underlying mechanism of neuronal cell death. A critical player in this process is the overstimulation of the glutamatergic system, leading to a phenomenon known as excitotoxicity. The NMDA receptor, a subtype of ionotropic glutamate receptors, is a key mediator of this pathological cascade. While essential for physiological processes like learning and memory, its excessive activation triggers a massive influx of calcium ions (Ca2+), initiating a cascade of neurotoxic events including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis or necrosis.
Guanidine and its derivatives have emerged as a versatile class of compounds with a wide range of biological activities.[1] Notably, certain substituted guanidines have demonstrated potent neuroprotective effects, primarily through their ability to act as antagonists at the NMDA receptor ion channel.[2] This guide will focus on the scientific rationale and experimental framework for investigating this compound, a halogenated aryl guanidine derivative, as a potential neuroprotective agent.
The Guanidine Moiety: A Privileged Scaffold for CNS Drug Discovery
The guanidinium group, characterized by its planarity and positive charge at physiological pH, is a key pharmacophore in numerous biologically active molecules. Its ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it an attractive scaffold for designing ligands that target specific biological macromolecules. In the context of neuroprotection, the guanidine moiety has been successfully incorporated into molecules that interact with the NMDA receptor, demonstrating the therapeutic potential of this chemical class.[3]
Proposed Mechanism of Action: NMDA Receptor Antagonism
The primary hypothesized mechanism for the neuroprotective action of this compound is its function as a non-competitive antagonist of the NMDA receptor. This action is likely exerted through binding to a site within the receptor's ion channel, thereby physically blocking the influx of Ca2+ and mitigating the downstream excitotoxic cascade. The neuroprotective efficacy of a series of substituted guanidines has been shown to be directly correlated with their affinity for the NMDA receptor ion-channel site.[2]
Signaling Pathways in NMDA Receptor-Mediated Neuroprotection
The antagonism of NMDA receptors by compounds like this compound is expected to modulate several downstream signaling pathways crucial for neuronal survival. By preventing excessive Ca2+ influx, these antagonists can inhibit the activation of pro-apoptotic pathways and promote pro-survival signaling. Key pathways implicated include:
-
Akt/PI3K Pathway: This is a central pro-survival pathway that is often suppressed during excitotoxicity. By blocking the excitotoxic cascade, NMDA receptor antagonists can indirectly lead to the activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as GSK-3β and promotes cell survival.
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Its activation is often associated with neuroprotective effects.
-
CREB (cAMP response element-binding protein): This transcription factor plays a critical role in neuronal plasticity and survival. Its activation, often downstream of Akt and ERK, leads to the expression of anti-apoptotic and neurotrophic factors.
The interplay of these pathways is complex and can be visualized as follows:
Figure 2: Workflow for the in vitro glutamate excitotoxicity assay.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a widely used and clinically relevant animal model of focal cerebral ischemia (stroke).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter
-
This compound (test compound)
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
MCAO Induction:
-
Ligate the ECA distally.
-
Insert the 4-0 monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Confirm the occlusion by a significant drop in cerebral blood flow using a laser Doppler flowmeter.
-
-
Compound Administration:
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined time point (e.g., 30 minutes after MCAO). Include a vehicle control group.
-
-
Reperfusion:
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
-
Neurological Deficit Scoring:
-
At 24 hours post-reperfusion, assess the neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
-
Infarct Volume Measurement:
-
At the end of the experiment, euthanize the rat and perfuse the brain with saline.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis:
-
Compare the neurological deficit scores and infarct volumes between the treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Figure 3: Workflow for the tMCAO in vivo model of stroke.
Discussion and Future Directions
The available evidence strongly suggests that substituted guanidines represent a promising class of compounds for the development of neuroprotective therapies. The hypothesized mechanism of action of this compound as an NMDA receptor antagonist is well-grounded in the literature on related compounds. The presence of chloro and fluoro substituents is likely to enhance its drug-like properties, including its ability to penetrate the CNS and bind to its target.
Future research should focus on a number of key areas:
-
Direct Experimental Validation: It is imperative to conduct direct experimental studies on this compound to determine its IC50 for NMDA receptor binding and its EC50 for neuroprotection in vitro.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a clear relationship between its concentration in the brain and its neuroprotective effects.
-
Exploration of Other Mechanisms: While NMDA receptor antagonism is the most likely mechanism, the possibility of other neuroprotective actions, such as antioxidant effects or modulation of other neurotransmitter systems, should also be investigated.
-
Optimization of the Guanidine Scaffold: Further SAR studies on mono-aryl guanidines could lead to the design and synthesis of even more potent and selective neuroprotective agents.
Conclusion
This compound represents a compelling candidate for further investigation as a neuroprotective agent. Its structural features, combined with the known pharmacology of related guanidine compounds, provide a strong rationale for its potential efficacy in mitigating excitotoxic neuronal damage. The experimental protocols outlined in this guide offer a robust framework for researchers to systematically evaluate its therapeutic potential and to contribute to the development of novel treatments for a range of devastating neurological disorders.
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Keana, J. F., et al. (1995). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 38(23), 4367-4376. [Link]
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A Technical Guide to the Agrochemical Potential of 1-(2-Chloro-4-fluorophenyl)guanidine Derivatives
Executive Summary
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of global food security. Within this landscape, the guanidine functional group has long been recognized for its broad-spectrum biological activity. This guide presents a forward-looking technical analysis of a specific, yet underexplored, chemical class: 1-(2-Chloro-4-fluorophenyl)guanidine derivatives . While direct research on this exact scaffold is nascent, this document synthesizes data from structurally related compounds to build a robust hypothesis for its potential applications. We project that the unique combination of a halogenated phenyl ring and a guanidinium moiety offers significant promise for the development of next-generation fungicides and insecticides. This guide provides a comprehensive overview of the rationale, proposed synthesis, potential mechanisms of action, and robust protocols for the empirical validation of these derivatives.
Introduction: The Scientific Rationale
The design of a novel pesticide is a deliberate process of chemical architecture. The selection of the this compound scaffold is predicated on the proven individual contributions of its constituent chemical motifs to bioactivity.
The Guanidine Moiety: A Foundation of Bioactivity
The guanidinium cation, characterized by its positive charge delocalized across three nitrogen atoms, is a recurring feature in biologically active molecules. Its ability to form multiple hydrogen bonds and engage in electrostatic interactions allows it to bind effectively to biological targets. In the agrochemical sector, the most prominent example is guazatine , a non-systemic contact fungicide used to control a range of seed-borne and soil-borne diseases. The fungicidal action of guanidine-containing compounds is often attributed to their interaction with and disruption of fungal cell membranes[1].
The 2-Chloro-4-fluorophenyl Group: Enhancing Potency and Stability
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in agrochemical design.
-
Fluorine: The presence of a fluorine atom can significantly increase the metabolic stability of a compound by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes. Its high electronegativity can also alter the electronic properties of the aromatic ring, potentially enhancing binding affinity to target enzymes or receptors[2].
-
Chlorine: The chlorine atom at the ortho-position can induce a specific conformation through steric influence, which may be crucial for fitting into an active site. Halogenation patterns are critical for defining the spectrum of activity and selectivity of pesticides[3].
The precursor molecule, 2-Chloro-4-fluoroaniline , is a widely utilized intermediate in the synthesis of potent herbicides and fungicides, underscoring the value of this substitution pattern in agrochemical discovery[4][5].
Projected Agrochemical Applications
Based on the known activities of related chemical classes, we hypothesize that this compound derivatives will exhibit significant fungicidal and insecticidal properties.
Potential as Fungicides
Drawing parallels with guazatine and other guanidinium salts, these derivatives are expected to act as membrane-disrupting antifungal agents[1][6]. Their primary utility is likely to be as contact fungicides for the control of pathogens such as Fusarium, Pythium, and various mildews. The lipophilicity imparted by the chlorinated and fluorinated phenyl ring may enhance the compound's ability to penetrate the fungal cell wall and integrate into the lipid bilayer.
Potential as Insecticides
The guanidine group is also a key component of neonicotinoid insecticides, although in a different structural context (nitroguanidine)[7]. While the mechanism may differ, the fundamental ability of the guanidine moiety to interact with protein targets is clear. We propose that these derivatives could act as nerve agents, potentially targeting nicotinic acetylcholine receptors (nAChRs) or other ion channels in insects[7]. Pests such as aphids, mites, and lepidopteran larvae would be primary targets for screening[3][8].
Proposed Mechanism of Action
A critical aspect of pesticide development is understanding its biochemical mode of action. While empirical testing is required, we can propose two primary hypothetical mechanisms.
Antifungal Mechanism: Membrane Disruption
The most probable antifungal mechanism is the disruption of plasma membrane integrity. The cationic guanidinium head would interact with the negatively charged phospholipid head groups on the fungal membrane surface. The lipophilic 2-chloro-4-fluorophenyl tail would then insert into the hydrophobic lipid bilayer. This process is believed to create pores or channels, leading to the leakage of essential cellular contents and ultimately, cell death[6][9].
Figure 1: Proposed mechanism of fungal membrane disruption.
Insecticidal Mechanism: Neurological Disruption
For insecticidal activity, a likely target is the central nervous system. The guanidinium group's ability to mimic protonated amines could allow it to bind to neurotransmitter receptors. A plausible hypothesis involves the disruption of nicotinic acetylcholine receptors (nAChRs), a validated target for many successful insecticides. Binding could lead to hyperexcitation, paralysis, and death.
Proposed Synthesis Pathway
The synthesis of this compound derivatives is straightforward, leveraging commercially available starting materials. The key precursor is 2-chloro-4-fluoroaniline[4].
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound hydrochloride.
Materials:
-
2-Chloro-4-fluoroaniline (1.0 eq)
-
Cyanamide (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-fluoroaniline (1.0 eq) in isopropanol.
-
Acidification: Slowly add concentrated HCl to the solution until the pH is strongly acidic (pH 1-2). This protonates the aniline to form the anilinium salt.
-
Guanidination: Add a solution of cyanamide (1.1 eq) in isopropanol dropwise to the heated reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Heating provides the necessary activation energy for the nucleophilic attack of the aniline onto the carbon of the cyanamide. The acidic conditions activate the cyanamide for this attack.
-
-
Isolation: After completion, cool the reaction mixture to room temperature, then further chill in an ice bath. The guanidine hydrochloride salt product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the purified product under vacuum to yield this compound hydrochloride as a white solid.
Figure 2: General workflow for the synthesis of the target compound.
Structure-Activity Relationship (SAR) Insights
While SAR for this specific scaffold must be determined experimentally, we can extrapolate from general principles of medicinal and agrochemical chemistry. The following table outlines key modification points on the scaffold and their predicted impact on activity.
| Modification Point | Type of Substitution | Predicted Impact on Activity | Rationale |
| Guanidine Nitrogens (N', N'') | Alkyl chains (e.g., methyl, ethyl) | Variable. May decrease antifungal activity but could tune insecticidal selectivity. | Bulky groups may hinder membrane insertion (reducing fungicidal effect) but could optimize binding to specific insect receptors[6][7]. |
| Guanidine Nitrogens (N', N'') | Aromatic rings | Likely decrease. | Increased steric bulk would likely disrupt the key electrostatic and hydrogen-bonding interactions required for activity. |
| Phenyl Ring Position 3, 5, or 6 | Additional Halogens (F, Cl, Br) | Potentially increase. | Can modulate the electronic properties (pKa) of the guanidine group and increase lipophilicity, possibly enhancing membrane penetration[3]. |
| Phenyl Ring Position 3, 5, or 6 | Electron-donating groups (e.g., -OCH₃) | Potentially decrease. | May alter the electron distribution in a way that is unfavorable for target binding. |
Protocols for Biological Evaluation
Rigorous, standardized bioassays are essential to validate the predicted activity of these novel derivatives.
Protocol 1: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
Objective: To determine the EC₅₀ (Effective Concentration to inhibit 50% growth) against key fungal pathogens.
Target Pathogens: Fusarium graminearum, Botrytis cinerea, Pythium ultimum.
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend with stock solutions of the test compound dissolved in DMSO to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A DMSO-only plate serves as the negative control. A commercial fungicide (e.g., guazatine) serves as the positive control.
-
Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate plates at 25°C in the dark for 3-7 days, or until the mycelium on the control plate reaches the edge.
-
Data Collection: Measure the diameter of the mycelial colony in two perpendicular directions.
-
Analysis: Calculate the percentage of growth inhibition relative to the negative control. Use probit analysis to determine the EC₅₀ value.
-
Self-Validation: The inclusion of both positive and negative controls ensures that any observed inhibition is due to the test compound and not an artifact of the solvent or experimental conditions.
-
Protocol 2: Insecticidal Screening (Leaf-Dip Bioassay)
Objective: To determine the LC₅₀ (Lethal Concentration to kill 50% of the population) against a model chewing insect.
Target Pest: Diamondback moth larvae (Plutella xylostella).
Methodology:
-
Solution Preparation: Prepare serial dilutions of the test compound in a 10% acetone/water solution with a non-ionic surfactant (e.g., Triton X-100).
-
Leaf Treatment: Dip cabbage leaf discs (approx. 5 cm diameter) into the test solutions for 10 seconds and allow them to air dry. A solvent/surfactant-only dip serves as the negative control. A commercial insecticide serves as the positive control.
-
Infestation: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce ten 3rd-instar larvae into each dish.
-
Incubation: Maintain the dishes at 25°C with a 16:8 light:dark cycle.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Analysis: Correct for control mortality using Abbott's formula. Calculate LC₅₀ values using log-probit analysis.
Figure 3: A logical workflow for agrochemical screening.
Conclusion and Future Outlook
The this compound scaffold represents a promising, yet unexploited, area for agrochemical research. By combining the membrane-disrupting potential of the guanidine group with the stability- and potency-enhancing effects of a strategically halogenated phenyl ring, these derivatives are prime candidates for development as novel fungicides and insecticides. The synthetic route is accessible, and the proposed biological evaluation protocols provide a clear path for validating their efficacy. Future work should focus on synthesizing a small library of N-substituted and ring-substituted analogs to rapidly elucidate the structure-activity relationships and identify lead candidates for further development, including mechanism of action studies and preliminary toxicology assessments.
References
-
Exploring 2-Chloro-4-Fluoroaniline: Properties and Applications . (n.d.). GES Enterprise. [Link]
-
Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review . (2022). ResearchGate. [Link]
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds . (n.d.). MDPI. [Link]
-
2-Chloro-4-fluoroaniline: High-Purity Intermediate for Pharmaceutical & Agrochemical Synthesis . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review . (2022). PubMed Central. [Link]
-
Fluoroaniline Series . (n.d.). Sparrow Chemical. [Link]
-
Synthesis and Insecticidal Activity of Nitroguanidines Featuring R-and S-Proline . (2023). ResearchGate. [Link]
- US Patent 4620042A: Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. (1986).
-
Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing . (n.d.). GES Enterprise. [Link]
-
Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives . (2024). PubMed. [Link]
-
Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives . (2014). PubMed Central. [Link]
-
Antifungal activity of guanidine compounds . (2023). PubMed. [Link]
-
Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety . (2020). ResearchGate. [Link]
-
Antifungal activity of guanidine compounds . (2023). ResearchGate. [Link]
- Guanidine derivatives and fungicides for agriculture and horticulture containing the same. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. mdpi.com [mdpi.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"HPLC analysis method for 1-(2-Chloro-4-fluorophenyl)guanidine purity"
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2-Chloro-4-fluorophenyl)guanidine Purity
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential process-related impurities of this compound. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing the necessary specificity, and sensitivity for quality control and drug development applications. The rationale behind the selection of chromatographic parameters is discussed in detail to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted guanidine derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical aspect of quality control. HPLC is a powerful analytical technique widely employed for the separation, identification, and quantification of compounds and their impurities. This document provides a detailed protocol for a gradient reversed-phase HPLC (RP-HPLC) method optimized for this specific analyte, addressing the challenges posed by its polar nature and UV-active structure.
The guanidinium group's high polarity can lead to poor retention on traditional reversed-phase columns. This method counteracts this by using a modern, end-capped C18 column and a buffered mobile phase to ensure symmetrical peak shapes and reproducible retention times. The selection of a gradient elution is crucial for resolving the main component from both early-eluting polar impurities and late-eluting non-polar by-products that may arise during synthesis.
Chromatographic Principles and Method Rationale
The choice of chromatographic conditions is paramount for developing a robust and reliable analytical method. Below is a detailed justification for the selected parameters.
Stationary Phase: Reversed-Phase C18
A C18 (octadecylsilane) stationary phase was selected due to its versatility and wide applicability in retaining moderately polar to non-polar compounds. The aromatic ring and chloro-fluoro substitutions on the phenyl group of the analyte provide sufficient hydrophobicity for retention on a C18 column. A high-purity, end-capped silica-based column is recommended to minimize peak tailing caused by the interaction of the basic guanidine moiety with residual acidic silanol groups on the silica surface.
Mobile Phase: Buffered Acetonitrile-Water System
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH ensures that the guanidine group (pKa ≈ 13.5) is protonated, existing as a single cationic species. This prevents peak splitting and tailing, leading to sharper, more symmetrical peaks. Formic acid is also volatile, making it compatible with mass spectrometry (MS) if hyphenation is desired for impurity identification.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency at the chosen detection wavelength.
-
Gradient Elution: A gradient elution, starting with a low percentage of organic solvent and gradually increasing, is employed. This allows for the effective elution of the polar main analyte while also ensuring that any less polar, late-eluting impurities are washed from the column, providing a comprehensive impurity profile.
Detection: UV-Vis Spectrophotometry
The phenyl ring with its halogen substituents is a chromophore, making UV detection a suitable and straightforward choice. A detection wavelength of 254 nm is selected as it is a common wavelength for aromatic compounds and is likely to provide a good response for both the main peak and potential aromatic impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength during method development.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Solvents: HPLC-grade acetonitrile and water
-
Reagents: Formic acid (≥ 99% purity)
-
Glassware: Class A volumetric flasks and pipettes
-
Vials: 2 mL amber HPLC vials with PTFE septa
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrument configuration and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and PDA detector. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 for the detailed gradient profile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (with PDA monitoring from 200-400 nm) |
| Run Time | 20 minutes |
Table 1: HPLC Instrumentation and Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly.
-
Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.
-
-
Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water is recommended as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Prepare the sample solution using the same procedure as the standard solution.
-
Analytical Procedure Workflow
The following diagram illustrates the overall workflow for the purity analysis.
Caption: HPLC analysis workflow from solution preparation to data processing.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified.
-
Equilibrate the system by running the gradient program until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the standard solution.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of this compound is not more than 2.0%.
Calculation of Purity
The purity of the sample is calculated using the area normalization method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation and Trustworthiness
To ensure this protocol is a self-validating system, it is crucial to perform method validation in accordance with ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be demonstrated by peak purity analysis using a PDA detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
The logical relationship for ensuring a validated method is presented below.
Caption: Core parameters for HPLC method validation according to ICH guidelines.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the purity determination of this compound. The detailed protocol, coupled with the rationale for the chosen chromatographic parameters, offers a robust starting point for routine quality control analysis and further method validation. By following the outlined experimental procedure and system suitability criteria, laboratories can achieve reliable and reproducible results, ensuring the quality and consistency of this important chemical entity.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
-
Agilent Technologies. (2017). HPLC & UHPLC Primer. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Application Notes and Protocols: NMR Spectroscopy for Structure Elucidation of 1-(2-Chloro-4-fluorophenyl)guanidine
Introduction
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring safety, efficacy, and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical technique, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.[1][2][3] This application note provides a comprehensive guide to the suite of NMR experiments required for the complete structure elucidation of 1-(2-Chloro-4-fluorophenyl)guanidine, a compound of interest in pharmaceutical research.[4][5]
This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale for each experimental choice. By following these protocols, users will be equipped to confidently determine the structure of novel small molecules.
The Strategic Application of NMR Experiments for Structure Elucidation
The process of elucidating a molecular structure with NMR is a systematic investigation. It begins with simple one-dimensional experiments to identify the basic chemical environments of protons and carbons and progresses to more complex two-dimensional experiments to piece together the molecular puzzle. The following NMR techniques are essential for this process:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.[6][7][8][9][10]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[11][12][13][14][15]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[16][17][18][19][20]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, or even four bonds apart, which is crucial for connecting molecular fragments.[16][17][21][22][23]
The logical workflow for these experiments is visualized in the following diagram:
Figure 1: Logical workflow for NMR-based structure elucidation.
Experimental Protocols
Part 1: Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR spectra.[24][25]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[26]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and minimal interference from residual solvent peaks.[27][28][29][30][31][32]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as a reference (δ = 0.00 ppm).[33][34][35][36]
-
High-quality 5 mm NMR tubes.[24]
-
Pasteur pipette and vial.
Protocol:
-
Solvent Selection: Test the solubility of a small amount of this compound in non-deuterated versions of potential NMR solvents to find a suitable one.[28] For this compound, DMSO-d₆ is a good starting choice due to its ability to dissolve polar compounds and guanidinium salts.[30]
-
Sample Weighing: Accurately weigh the required amount of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial to achieve a sample height of 4-5 cm in the NMR tube.[24][26]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for good spectral resolution.[24]
-
Internal Standard: Add a small drop of TMS to the solution.[26]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube. Avoid introducing any solid particles.[26][37]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Part 2: NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Pulse Program: zg30, Number of Scans (NS): 16, Acquisition Time (AQ): ~3s, Relaxation Delay (D1): 2s | To obtain a high-resolution proton spectrum. |
| ¹³C NMR | Pulse Program: zgpg30, Number of Scans (NS): 1024, Acquisition Time (AQ): ~1s, Relaxation Delay (D1): 2s | To detect all carbon signals. |
| DEPT-135 | Pulse Program: dept135, Number of Scans (NS): 256, Relaxation Delay (D1): 2s | To differentiate CH/CH₃ (positive) from CH₂ (negative) signals.[6][8][10] |
| COSY | Pulse Program: cosygpqf, Number of Scans (NS): 8, Increments in F1: 256 | To identify proton-proton spin-spin couplings. |
| HSQC | Pulse Program: hsqcedetgpsisp2.3, Number of Scans (NS): 4, Increments in F1: 256 | To correlate each proton with its directly attached carbon. |
| HMBC | Pulse Program: hmbcgpndqf, Number of Scans (NS): 16, Increments in F1: 256, Long-range coupling delay optimized for ~8 Hz | To establish long-range (2-3 bond) proton-carbon connectivities. |
Data Analysis and Structure Elucidation of this compound
The following is a hypothetical analysis based on the expected structure of this compound.
Expected Structure and Numbering:
Figure 2: Structure of this compound with atom numbering.
¹H NMR Analysis
The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the guanidine group. The aromatic region will display a complex splitting pattern due to ³J(H,H) and long-range ⁴J(H,H) and J(H,F) couplings. The guanidine protons may appear as broad signals due to exchange with the solvent and quadrupole broadening from the ¹⁴N nuclei.
¹³C NMR and DEPT Analysis
The ¹³C NMR spectrum will show signals for the aromatic carbons and the guanidinium carbon. The DEPT-135 experiment will show positive signals for the CH carbons in the aromatic ring and will not show signals for the quaternary carbons (C1', C2', C4', and the guanidinium carbon).[6][9][10]
| Carbon Type | Expected Chemical Shift Range (ppm) | DEPT-135 Signal |
| C-Cl | 125-140 | No Signal |
| C-F | 155-165 (¹J(C,F) ~245 Hz) | No Signal |
| C-H (aromatic) | 110-135 | Positive |
| C-N | 115-130 | No Signal |
| C=N (guanidinium) | 150-160 | No Signal |
2D NMR Analysis: Piecing the Puzzle Together
COSY: The COSY spectrum will reveal the connectivity between the aromatic protons. For example, a cross-peak between H3' and H5' would indicate they are coupled.
HSQC: The HSQC spectrum will provide direct one-bond correlations between the aromatic protons and their attached carbons.[16][17][18][19]
HMBC: The HMBC spectrum is the key to confirming the overall structure. It will show long-range correlations that link the different parts of the molecule.[16][17][21][22] Key expected correlations include:
-
Correlations from the aromatic protons to the quaternary carbons (C1', C2', C4').
-
A crucial correlation from the NH proton of the guanidine group to the C1' carbon of the phenyl ring, confirming the point of attachment.
-
Correlations from the guanidine protons to the guanidinium carbon.
The following diagram illustrates the key HMBC correlations expected for this compound:
Figure 3: Expected key HMBC correlations for structure confirmation.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be determined. This application note provides the necessary protocols and theoretical background to empower researchers to confidently elucidate the structures of novel small molecules, a critical step in the drug discovery and development pipeline. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR provides a self-validating system for structural assignment, ensuring the scientific integrity of the results.
References
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
- Olah, G. A., et al. (1996). ¹H, ¹³C, ¹⁵N NMR and Ab Initio/IGLO/GIAO-MP2 Study of Mono-, Di-, Tri-, and Tetraprotonated Guanidine. Journal of the American Chemical Society.
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]
-
Scribd. (n.d.). Advantages of TMS To Use As Internal Reference. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT. Retrieved from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
-
Stack Exchange. (n.d.). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Retrieved from [Link]
-
Scribd. (n.d.). NMR COSY: Simplifying Proton Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Retrieved from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Reddit. (2019, November 4). Is it possible to use TMS signal as internal standard in NMR? Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]
-
Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. Retrieved from [Link]
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Kanto Kagaku. (n.d.). How to select NMR solvent. Retrieved from [Link]
-
University of Ottawa. (n.d.). COSY. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]
-
YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]
-
PubMed Central. (n.d.). ¹H, ¹³C, ¹⁵N and ³¹P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Retrieved from [Link]
-
PubChem. (n.d.). Guanidine;hydron;chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of polymeric guanidine derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved from [Link]
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ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
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Elucidating the Molecular Blueprint: Mass Spectrometry Fragmentation Analysis of 1-(2-Chloro-4-fluorophenyl)guanidine
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(2-chloro-4-fluorophenyl)guanidine, a substituted aryl guanidine of significant interest in pharmaceutical and agrochemical research. We present a detailed, predicted fragmentation pathway based on electrospray ionization tandem mass spectrometry (ESI-MS/MS). The structural features—a protonatable guanidine group, a halogenated phenyl ring, and the C-N linkage—dictate a characteristic fragmentation pattern crucial for its unambiguous identification. This document outlines the causal mechanisms behind the fragmentation, provides a robust protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and serves as a foundational resource for researchers engaged in the characterization of this and structurally related compounds.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₇H₇ClFN₃, Molecular Weight: 187.60 g/mol ) belongs to the N-arylguanidine class of compounds.[1][2] The guanidinium group, with its high basicity (pKa ≈ 13.5), ensures that this molecule is readily protonated, making it an ideal candidate for analysis by positive-ion electrospray ionization mass spectrometry (ESI-MS).[3] Understanding the collision-induced dissociation (CID) pathways of this molecule is paramount for developing selective and sensitive bioanalytical methods, identifying metabolites, and characterizing impurities. The presence of chlorine and fluorine isotopes further provides a characteristic isotopic signature for confident identification.
This guide is structured to provide not just a protocol, but a deep mechanistic understanding of why specific fragments are formed, empowering the scientist to interpret spectra with confidence and troubleshoot analytical challenges.
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of protonated this compound, [M+H]⁺ with an expected m/z of 188.03 (for the ³⁵Cl isotope), is primarily driven by the lability of the bond between the phenyl ring and the guanidine nitrogen (the C-N bond). The high proton affinity of the guanidine group ensures the charge is localized on this moiety, directing the subsequent fragmentation cascades.[4][5]
The proposed fragmentation pathway involves two major routes originating from the precursor ion:
-
Pathway A: Cleavage of the C-N Aryl Bond. This is the most anticipated and dominant fragmentation pathway. The charge on the guanidinium group facilitates the homolytic or heterolytic cleavage of the C-N bond connecting the phenyl ring to the guanidine group. This results in the formation of a stable, resonance-delocalized guanidinium cation and a neutral halogenated aniline radical or molecule.
-
Pathway B: Fragmentation within the Phenyl Ring. Secondary fragmentation events can occur, involving the loss of the halogen substituents from the aromatic ring, either as radicals or as neutral molecules (e.g., HCl).
Below is a visual representation and detailed breakdown of the predicted fragmentation.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Predicted Fragmentation Data Summary
The following table summarizes the key predicted fragment ions, their calculated monoisotopic masses, and the proposed fragmentation mechanism. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic doublets for chlorine-containing fragments, spaced by approximately 2 m/z units.
| Predicted m/z (³⁵Cl / ³⁷Cl) | Ion Formula | Proposed Origin | Predicted Relative Abundance | Causality & Mechanistic Insight |
| 188.03 / 190.03 | [C₇H₈ClFN₃]⁺ | [M+H]⁺ Precursor Ion | - | The molecule is readily protonated at the highly basic guanidine group during ESI. |
| 145.01 / 147.01 | [C₆H₅ClFN]⁺ | Cleavage of the C(aryl)-N bond | High | This cleavage event is highly favorable, leading to the formation of the 2-chloro-4-fluoroaniline radical cation. The stability of this fragment is enhanced by the aromatic system. |
| 129.00 / 131.00 | [C₆H₄ClFN]⁺ | Loss of neutral guanidine (NH₂C(=NH)NH₂) | Moderate | This represents the complementary fragmentation to produce the guanidinium ion, where the charge is retained on the phenyl portion after the loss of the neutral guanidine molecule. |
| 60.06 | [CH₆N₃]⁺ | Cleavage of the C(aryl)-N bond | High (likely base peak) | The guanidinium ion is exceptionally stable due to resonance delocalization of the positive charge across the three nitrogen atoms. This stability makes it a very common and often the most abundant fragment in the spectra of guanidino compounds. |
| 152.05 | [C₇H₇FN₃]⁺ | Neutral loss of HCl from the precursor ion | Low to Moderate | Elimination of hydrogen chloride is a common fragmentation pathway for chlorinated aromatic compounds. This would involve the abstraction of a proton from the guanidine moiety and the elimination of the ortho-chloro substituent. |
Experimental Protocols
To validate the predicted fragmentation and establish a robust analytical method, the following protocols for LC-MS/MS analysis are provided. These are designed to be self-validating by incorporating essential quality control steps.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 1, 10, 100, 1000 ng/mL) by serial dilution of the stock solution with 50:50 methanol:water.
-
Sample Preparation (from plasma): For quantitative analysis, a protein precipitation extraction is recommended.[6]
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
Given the polar nature of the guanidine group, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for achieving good retention and peak shape.[7]
-
LC System: UHPLC system capable of binary gradient elution.
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 5 95 3.0 0.4 40 60 3.1 0.4 95 5 4.0 0.4 95 5 4.1 0.4 5 95 | 5.0 | 0.4 | 5 | 95 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
-
Mass Spectrometer: Triple quadrupole or high-resolution Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key MS Parameters (Instrument Dependent - requires optimization):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition:
-
Full Scan (for confirmation): Scan m/z range 50-250 to confirm the precursor ion [M+H]⁺ at m/z 188.03 / 190.03.
-
Tandem MS (MS/MS): Isolate the precursor ion at m/z 188.0 and perform Collision-Induced Dissociation (CID) using argon as the collision gas. Optimize collision energy (typically 15-35 eV) to obtain a stable fragmentation pattern.
-
Multiple Reaction Monitoring (MRM for quantification):
-
Primary Transition: 188.0 -> 60.1 (for quantification)
-
Secondary Transition: 188.0 -> 145.0 (for confirmation)
-
-
Caption: High-level experimental workflow for the analysis of this compound.
Conclusion and Field Insights
The mass spectrometric fragmentation of this compound is predicted to be highly characteristic, dominated by the cleavage of the C(aryl)-N bond to yield the stable guanidinium ion (m/z 60.06) and the 2-chloro-4-fluoroaniline radical cation (m/z 145.01). This predictable behavior allows for the development of highly specific and sensitive LC-MS/MS methods for its detection and quantification in complex matrices. The provided protocols serve as a robust starting point for method development. Researchers should note that the high polarity of this compound necessitates careful chromatographic consideration, with HILIC being a superior choice over traditional reversed-phase chromatography for achieving optimal retention and peak symmetry. This foundational knowledge is critical for advancing research where the precise characterization of such molecules is a key determinant of success.
References
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This compound. MySkinRecipes. Accessed January 20, 2026. [Link]
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Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PubMed. Accessed January 20, 2026. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Published June 16, 2016. [Link]
-
GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Accessed January 20, 2026. [Link]
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State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Published July 21, 2021. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Accessed January 20, 2026. [Link]
-
Mass Spectrometry: Amine Fragmentation. JoVE. Accessed January 20, 2026. [Link]
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Fragmentation pathways of protonated peptides. PubMed. Accessed January 20, 2026. [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Published December 16, 2015. [Link]
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Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. ResearchGate. Accessed January 20, 2026. [Link]
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Application Note: Interrogating Potassium Channel Function with 1-(2-Chloro-4-fluorophenyl)guanidine
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist, Ion Channel Group
Introduction: The Convergence of a Novel Guanidinium Compound and Critical Drug Targets
Potassium (K+) channels, the most diverse class of ion channels, are integral to a vast array of physiological processes, from regulating neuronal excitability and muscle contraction to insulin secretion and maintaining vascular tone.[1][2] Their dysfunction is implicated in numerous diseases, making them a focal point for drug discovery and development.[1] The guanidinium group, a key feature of the compound 1-(2-Chloro-4-fluorophenyl)guanidine, is present in various natural and synthetic molecules known to interact with ion channels.[3][4] Notably, guanidine and its analogs have been identified as inhibitors of voltage-gated potassium (Kv) channels, a mechanism that underlies their therapeutic effects in certain neuromuscular diseases.[5][6][7] These compounds are thought to bind within the intracellular pore of the channel, stabilizing a closed state.[5][6] Given this precedent, this compound emerges as a compelling candidate for investigation as a potential modulator of potassium channel activity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the effects of this compound on potassium channels. We will detail protocols for both high-throughput screening using fluorescence-based assays and in-depth biophysical characterization via automated patch-clamp electrophysiology, ensuring a robust and validated approach to understanding the compound's mechanism of action.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₇H₇ClFN₃ | SynHet |
| Purity | >95% (LCMS) | [8] |
| Storage | Room Temperature | [8] |
| Solubility | Soluble in DMSO | Assumed based on common practice for small molecules |
Causality Behind Experimental Choices: The phenylguanidine structure suggests a potential for interaction with the hydrophobic and charged residues within the pore or voltage-sensing domains of potassium channels. The chloro and fluoro substitutions may influence the compound's potency, selectivity, and pharmacokinetic properties.
Part 1: High-Throughput Screening via Fluorescence-Based Flux Assays
Fluorescence-based ion flux assays are a cornerstone of early-stage drug discovery, offering the throughput required to screen large compound libraries.[1][9] The most established method utilizes thallium (Tl+) as a surrogate for K+, coupled with a Tl+-sensitive fluorescent dye.[1][9] When K+ channels open, Tl+ enters the cell and binds to the dye, causing a detectable increase in fluorescence.[9]
Workflow for Thallium Flux Assay
Caption: High-throughput thallium flux assay workflow.
Detailed Protocol: Thallium Flux Assay for Kv7.1 (hERG as an alternative)
Objective: To determine if this compound inhibits or activates the target potassium channel in a high-throughput format.
Materials:
-
Cells stably expressing the potassium channel of interest (e.g., CHO-hERG or HEK-Kv7.1)
-
FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or equivalent[9]
-
This compound
-
DMSO (cell culture grade)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic read capabilities and liquid handling
Methodology:
-
Cell Preparation:
-
Seed cells in black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO₂ overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a concentration range for dose-response analysis (e.g., 100 µM to 1 nM). Include a DMSO-only vehicle control.
-
-
Dye Loading:
-
Assay Execution:
-
After incubation, remove the dye-loading solution.
-
Add the various concentrations of this compound (and controls) to the respective wells.
-
Incubate for 20-30 minutes at room temperature.[1]
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence for 10-30 seconds.[9]
-
Using the reader's liquid handler, add the stimulus buffer containing Tl+ and an appropriate channel activator (if screening for inhibitors).
-
Immediately begin kinetic reading of the fluorescence signal every 1-2 seconds for 60-180 seconds.[9]
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak signal.
-
Normalize the data to controls (e.g., 0% inhibition for vehicle control, 100% inhibition for a known blocker).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀.
-
Expected Data:
| Compound Concentration | % Inhibition (Mean ± SD) |
| 100 µM | 98.2 ± 3.1 |
| 30 µM | 95.1 ± 4.5 |
| 10 µM | 80.3 ± 5.2 |
| 3 µM | 55.7 ± 6.1 |
| 1 µM | 25.4 ± 4.8 |
| 0.3 µM | 8.9 ± 3.3 |
| Vehicle | 0.0 ± 2.5 |
| Calculated IC₅₀ | ~2.8 µM |
Trustworthiness of the Protocol: This protocol includes positive (known blocker) and negative (vehicle) controls to ensure the assay is performing correctly and to allow for data normalization. The kinetic read provides information on the speed of channel block or activation.
Part 2: Gold-Standard Characterization with Automated Patch-Clamp Electrophysiology
While flux assays are excellent for screening, electrophysiology is the gold standard for detailed characterization of ion channel modulators.[10] It provides direct measurement of ion flow across the cell membrane with high temporal resolution.[11][12] Automated patch-clamp (APC) systems have increased the throughput of this technique, making it more accessible for drug discovery projects.[10][13][14]
Workflow for Automated Patch-Clamp
Caption: Automated patch-clamp electrophysiology workflow.
Detailed Protocol: Voltage-Clamp on a Kv Channel
Objective: To precisely quantify the inhibitory potency and describe the voltage-dependent effects of this compound on a specific Kv channel.
Materials:
-
Cells expressing the target Kv channel
-
Automated patch-clamp system (e.g., IonFlux, QPatch, or Patchliner)
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH)
-
This compound stock solution in DMSO
Methodology:
-
Preparation:
-
Harvest cells and prepare a single-cell suspension at the density recommended by the APC system manufacturer.
-
Prepare and filter all recording solutions.
-
Prepare a compound plate with serial dilutions of this compound in extracellular solution.
-
-
APC System Run:
-
Prime the system with recording solutions.
-
Load the cell suspension and compound plate.
-
Initiate the automated run. The system will perform the following steps for each cell:
-
Trap a cell and form a giga-ohm seal.
-
Establish a whole-cell configuration.
-
Hold the cell at a negative membrane potential (e.g., -80 mV).
-
Apply a voltage-step protocol to elicit potassium currents (e.g., depolarizing steps from -80 mV to +60 mV in 10 mV increments).
-
Record baseline currents.
-
Sequentially perfuse the cell with increasing concentrations of the compound, applying the voltage protocol at each concentration.
-
Perform a final washout step with the extracellular solution to check for reversibility.
-
-
-
Data Analysis:
-
Measure the peak outward current at a specific depolarizing step (e.g., +40 mV) for each compound concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀.
-
Analyze changes in channel gating properties (e.g., shifts in the voltage-dependence of activation or changes in inactivation kinetics).
-
Expected Data Representation:
Dose-Response Curve for Inhibition
| Concentration (µM) | % Inhibition of Peak Current |
| 100 | 99.1 |
| 30 | 92.5 |
| 10 | 75.8 |
| 3 | 48.9 |
| 1 | 18.2 |
| 0.3 | 5.3 |
| Calculated IC₅₀ | 3.1 µM |
Current-Voltage (I-V) Relationship A graph showing current amplitude (pA) on the y-axis versus membrane potential (mV) on the x-axis, with separate curves for baseline, and in the presence of different concentrations of the compound. This visualizes the voltage-dependent nature of the block.
Trustworthiness of the Protocol: This method directly measures ion channel function. The inclusion of a full dose-response and washout on the same cell provides a highly reliable assessment of the compound's potency and reversibility. Analyzing effects on gating parameters provides deeper mechanistic insight.
Conclusion: A Pathway to Mechanistic Understanding
The protocols outlined in this application note provide a robust, two-tiered approach for characterizing the interaction of this compound with potassium channels. The high-throughput fluorescence assay serves as an efficient initial screen to identify activity and determine potency, while automated patch-clamp electrophysiology offers the precision needed for detailed mechanistic studies. Based on the known pharmacology of guanidinium compounds, it is plausible that this compound will exhibit inhibitory effects on certain potassium channels.[5][6] The systematic application of these methodologies will enable researchers to definitively elucidate the compound's mode of action, a critical step in the evaluation of its potential as a pharmacological tool or therapeutic agent.
References
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ION Biosciences. Potassium Channel Assays. [Link]
-
Molecular Devices. A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. [Link]
-
Li, M., et al. (2017). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In: Helliwell, R. (eds) The hERG Cardiac Potassium Channel. Methods in Molecular Biology, vol 1543. Humana Press, New York, NY. [Link]
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ION Biosciences. Thallium-free GIRK Potassium Channel Assay. [Link]
-
Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]
-
Wikipedia. Guanidine. [Link]
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Wu, S. N., et al. (2018). Multiple regulatory actions of 2-guanidine-4-methylquinazoline (GMQ), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons. Biochemical Pharmacology, 152, 149-161. [Link]
-
Kalia, J., & Swartz, K. J. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(6), 1085-1095. [Link]
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Kalia, J., & Swartz, K. J. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC. [Link]
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Benoit, E., & Dubois, J. M. (1987). Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. The Journal of Physiology, 383, 91-107. [Link]
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Zeman, S., et al. (1993). In Vitro Neuroprotection by Substituted Guanidines With Varying Affinities for the N-methyl-D-aspartate Receptor Ionophore and for Sigma Sites. The Journal of Pharmacology and Experimental Therapeutics, 266(1), 297-304. [Link]
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Berlinck, R. G., et al. (2010). The chemistry and biology of guanidine natural products. Natural Product Reports, 27(12), 1807-1851. [Link]
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Wikipedia. Automated patch clamp. [Link]
-
He, M., et al. (2016). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. PMC. [Link]
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Jeng, S. C. Y., & Unrau, P. J. (2021). Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter. ACS Synthetic Biology, 10(4), 747-756. [Link]
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Cell Microsystems. Automated Patch Clamp. [Link]
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Savio-Galimberti, E., et al. (2021). Pharmacological Approaches for the Modulation of the Potassium Channel KV4.x and KChIPs. PMC. [Link]
-
Sophion. Explore potassium ion channel research with Automated Patch Clamp. [Link]
-
Cusick, K. D., & Sayler, G. S. (2013). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs, 11(5), 1648-1670. [Link]
-
PubChem. CID 177812563 | C8H9ClFN3. [Link]
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JoVE. A Detailed Step-By-Step Description of the Standard Patch Clamp Protocol. [Link]
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-
MOLBASE. 2-[(Z)-1-(4-fluorophenyl)ethylideneamino]guanidine,hydrochloride. [Link]
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Application Notes and Protocols for Electrophysiological Studies with 1-(2-Chloro-4-fluorophenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Guanidine Compounds in Ion Channel Modulation
The guanidine moiety is a highly basic functional group that is protonated at physiological pH, forming the guanidinium cation.[1] This characteristic allows guanidine-containing molecules to interact with biological targets, notably ion channels.[2] Guanidine and its derivatives have been recognized for their ability to modulate the activity of various voltage-gated ion channels, including potassium (Kv) and sodium (Nav) channels.[3][4] This modulatory action underpins their therapeutic use in neuromuscular disorders like Lambert-Eaton myasthenic syndrome and botulism, where they enhance acetylcholine release by inhibiting presynaptic Kv channels.[3] Given the diverse roles of ion channels in cellular excitability and signaling, novel guanidine compounds such as 1-(2-Chloro-4-fluorophenyl)guanidine are of significant interest for their potential as selective modulators for a range of therapeutic areas, including neurological disorders, pain, and cardiovascular diseases.[5][6][7]
This guide provides a comprehensive experimental framework for the electrophysiological characterization of this compound. We will delve into the rationale behind experimental design, detailed step-by-step protocols for patch-clamp electrophysiology, and data analysis strategies to elucidate the compound's mechanism of action on key ion channel targets.
Hypothesized Mechanism of Action and Primary Molecular Targets
Based on the known pharmacology of guanidine compounds, this compound is hypothesized to primarily target voltage-gated potassium (Kv) and sodium (Nav) channels. The presence of the substituted phenyl ring may confer specificity for certain channel subtypes.
-
Voltage-Gated Potassium (Kv) Channels: Guanidine compounds are known to inhibit Kv channels, often by binding within the intracellular pore and stabilizing a closed state of the channel.[3] This can lead to a rightward shift in the voltage-dependence of activation and altered channel kinetics.[8] The primary functional consequence of Kv channel inhibition in neurons is an increase in excitability and neurotransmitter release.[3]
-
Voltage-Gated Sodium (Nav) Channels: Guanidinium toxins like saxitoxin and tetrodotoxin are potent blockers of Nav channels, occluding the ion permeation pathway.[4] Synthetic guanidine derivatives may also exhibit modulatory effects on Nav channel gating, potentially affecting channel activation, inactivation, or recovery from inactivation. Such effects are critical in the context of pain and arrhythmia research.[9]
The following experimental protocols are designed to rigorously test these hypotheses and characterize the interaction of this compound with these primary target families.
Experimental Workflow for Electrophysiological Characterization
A systematic approach is crucial for the successful electrophysiological profiling of a novel compound. The workflow outlined below provides a logical progression from initial screening to detailed mechanistic studies.
Caption: High-level experimental workflow for electrophysiological studies.
Detailed Protocols for Electrophysiological Recording
The following protocols are designed for whole-cell patch-clamp recordings from mammalian cell lines (e.g., HEK293 or CHO) heterologously expressing the ion channel of interest. These protocols can be adapted for both manual and automated patch-clamp systems.[10][11]
Cell Culture and Transfection
-
Cell Line Maintenance: Culture HEK293 or CHO cells in appropriate media (e.g., DMEM for HEK293, F-12 for CHO) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Transient Transfection: For transient expression, co-transfect cells with plasmids encoding the alpha subunit of the target ion channel (e.g., KCNQ2/3 for M-type potassium current, or a specific Nav subtype like Nav1.7) and a fluorescent marker protein (e.g., GFP) to identify transfected cells. Use a suitable transfection reagent according to the manufacturer's instructions. Recordings are typically performed 24-48 hours post-transfection.
-
Stable Cell Lines: For higher throughput and consistency, the generation of stable cell lines expressing the target ion channel is recommended.
Solutions and Reagents
| Solution | Component | Concentration (mM) | Notes |
| External Solution (Kv) | NaCl | 140 | |
| KCl | 4 | ||
| CaCl₂ | 2 | ||
| MgCl₂ | 1 | ||
| HEPES | 10 | pH adjusted to 7.4 with NaOH | |
| Glucose | 10 | ||
| Internal Solution (Kv) | KCl | 140 | |
| MgCl₂ | 2 | ||
| EGTA | 10 | pH adjusted to 7.2 with KOH | |
| HEPES | 10 | ||
| ATP-Mg | 4 | ||
| GTP-Na | 0.3 | ||
| External Solution (Nav) | NaCl | 140 | |
| KCl | 4 | ||
| CaCl₂ | 2 | ||
| MgCl₂ | 1 | ||
| HEPES | 10 | pH adjusted to 7.4 with NaOH | |
| Glucose | 10 | ||
| Internal Solution (Nav) | CsF | 120 | Cs⁺ blocks outward K⁺ currents |
| CsCl | 20 | ||
| NaCl | 10 | ||
| EGTA | 10 | pH adjusted to 7.2 with CsOH | |
| HEPES | 10 |
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Subsequent dilutions to the final working concentrations should be made in the external recording solution. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.
Protocol 1: Characterization of Effects on Kv Channels (e.g., KCNQ2/3)
This protocol aims to determine if this compound modulates the activity of KCNQ2/3 channels, which are key regulators of neuronal excitability.[12]
-
Establish Whole-Cell Configuration: Obtain a gigaohm seal (>1 GΩ) on a transfected cell and rupture the membrane to achieve the whole-cell configuration.[13]
-
Voltage Protocol for Activation (G-V Curve):
-
Hold the membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps from -100 mV to +60 mV in 10 mV increments for 500 ms.
-
Return to a tail potential of -120 mV to measure tail currents.
-
-
Data Acquisition:
-
Record baseline currents in the external solution.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) and repeat the voltage protocol at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Measure the tail current amplitude to determine the conductance-voltage (G-V) relationship.
-
Plot the normalized tail current amplitude against the test potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).[14]
-
Construct a dose-response curve for the shift in V₁/₂ or the inhibition of peak current to determine the EC₅₀ or IC₅₀.
-
Caption: Voltage-clamp protocol for Kv channel activation.
Protocol 2: Characterization of Effects on Nav Channels (e.g., Nav1.7)
This protocol is designed to assess the modulatory effects of the compound on a pain-related sodium channel, Nav1.7.[15]
-
Establish Whole-Cell Configuration: As described in Protocol 1.
-
Voltage Protocol for Activation (I-V Curve):
-
Hold the membrane potential at -120 mV.
-
Apply depolarizing steps from -80 mV to +60 mV in 5 mV increments for 50 ms.
-
-
Voltage Protocol for Steady-State Inactivation:
-
Hold the membrane potential at various prepulse potentials (from -140 mV to -10 mV in 10 mV increments) for 500 ms.
-
Follow each prepulse with a test pulse to 0 mV for 20 ms to assess the fraction of available channels.
-
-
Data Acquisition:
-
Record baseline currents.
-
Apply increasing concentrations of this compound and repeat the voltage protocols.
-
-
Data Analysis:
-
For activation, plot the peak inward current against the test potential to generate an I-V curve.
-
For inactivation, plot the normalized peak current during the test pulse against the prepulse potential and fit with a Boltzmann function to determine the half-maximal inactivation voltage (V₁/₂).[16]
-
Analyze for use-dependent block by applying a train of short depolarizing pulses and measuring the progressive reduction in peak current in the presence of the compound.
-
Caption: Voltage-clamp protocol for Nav channel steady-state inactivation.
Interpreting the Results: Building a Mechanistic Understanding
The data obtained from these protocols will provide a detailed picture of how this compound interacts with the target ion channels.
-
For Kv Channels: A rightward shift in the G-V curve suggests that the compound stabilizes the closed state of the channel, making it more difficult to open.[8] A reduction in the maximal conductance may indicate pore block. Changes in activation or deactivation kinetics will further refine the mechanistic model.
-
For Nav Channels: A hyperpolarizing shift in the steady-state inactivation curve indicates that the compound stabilizes the inactivated state, which is a common mechanism for many local anesthetics and anti-epileptic drugs.[9] Use-dependent block suggests that the compound preferentially binds to the open or inactivated states of the channel.
Conclusion and Future Directions
These application notes provide a robust framework for the initial electrophysiological characterization of this compound. By systematically evaluating its effects on key voltage-gated ion channels, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Further studies could involve screening against a broader panel of ion channel subtypes to determine selectivity, investigating the site of action through mutagenesis studies, and validating the findings in more physiologically relevant systems such as primary neurons or tissue slices. The use of automated patch-clamp systems will be instrumental in accelerating these follow-up studies and advancing the development of this and other novel guanidine-based therapeutics.[5][17]
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Zhang, Y., et al. (2023). Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy. CNS Neuroscience & Therapeutics, 29(3), 856–868. [Link]
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Ali, A., et al. (2018). Development of Allosteric Modulators of Voltage-Gated Na+ Channels: A Novel Approach for an Old Target. Channels, 12(1), 133–147. [Link]
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Zhang, Y., et al. (2018). Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System. Frontiers in Pharmacology, 9, 119. [Link]
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Panyi, G., et al. (2019). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 10, 103. [Link]
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Saleh, S. N., & Greenwood, I. A. (2005). Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes. The Journal of Physiology, 568(Pt 3), 779–793. [Link]
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Lin, Z., et al. (2016). Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells. PLOS ONE, 11(8), e0161450. [Link]
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Wu, S. N., et al. (2018). Multiple regulatory actions of 2-guanidine-4-methylquinazoline (GMQ), an agonist of acid-sensing ion channel type 3, on ionic currents in pituitary GH3 cells and in olfactory sensory (Rolf B1.T) neurons. Biochemical Pharmacology, 151, 79–88. [Link]
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Park, J. W., et al. (2005). Effects of [5-(2-methoxy-5-fluorophenyl)furan-2-ylcarbonyl]guanidine (KR-32560), a novel sodium/hydrogen exchanger-1 inhibitor, on myocardial infarct size and ventricular arrhythmias in a rat model of ischemia/reperfusion heart injury. Journal of Pharmacological Sciences, 98(4), 439–449. [Link]
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Developing In Vitro Assays for Efficacy and Mechanism of Action of 1-(2-Chloro-4-fluorophenyl)guanidine
An Application Note and Protocol Guide
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust suite of in vitro assays to characterize the efficacy and elucidate the mechanism of action of 1-(2-Chloro-4-fluorophenyl)guanidine. The guanidinium moiety is a privileged functional group in medicinal chemistry, known to interact with a wide array of biological targets, including ion channels, enzymes, and transporters.[1][2] This structural feature suggests that this compound may possess diverse pharmacological activities. We present a tiered, hypothesis-driven approach, beginning with broad assessments of cytotoxicity and progressing to specific, mechanistic assays to identify cellular targets and pathways. Each protocol is designed as a self-validating system with detailed explanations of experimental choices, ensuring data integrity and reproducibility.
Introduction and Strategic Overview
This compound is a synthetic compound whose biological activity is not extensively documented in public literature. However, its core guanidine structure provides a strong basis for forming hypotheses about its potential mechanisms. Guanidine and its derivatives are known to modulate voltage-gated ion channels, inhibit enzymes like arginase and nitric oxide synthase, and exert cytotoxic effects against various cell lines.[1][3][4][5] Therefore, an effective in vitro screening strategy must be comprehensive, starting with general cellular health and narrowing down to specific molecular interactions.
This guide proposes a three-tiered assay cascade designed to efficiently characterize the compound's biological profile:
-
Tier 1: Primary Screening. Establishes the foundational cytotoxic and cytostatic profile of the compound across relevant cell lines. This step is crucial for determining the appropriate concentration range for subsequent mechanistic studies.
-
Tier 2: Mechanistic Investigation. Probes the most probable molecular targets based on the guanidine pharmacophore. This tier focuses on high-probability target classes such as ion channels and mitochondria, the latter being a common mediator of cytotoxicity.[6][7]
-
Tier 3: Pathway Elucidation and Confirmatory Assays. Validates the hypotheses generated in Tier 2 and further defines the specific cellular pathways being modulated, such as the induction of apoptosis or the generation of oxidative stress.
This structured workflow ensures a logical progression from a general biological effect to a specific mechanism of action, optimizing resource allocation and generating a comprehensive data package for hit-to-lead characterization.
Tier 1: Primary Screening Protocols
The initial goal is to quantify the compound's effect on cell viability and proliferation. This provides a therapeutic window and guides concentrations for all subsequent experiments. We recommend screening against a panel of cell lines relevant to the intended therapeutic area (e.g., cancer cell lines like HCT-116 and MCF-7, or a neuronal cell line if CNS effects are suspected).[8][9]
Protocol: Cell Viability Assessment via MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product that can be quantified spectrophotometrically.
-
Scientific Principle: The amount of formazan produced is directly proportional to the number of viable cells. A decrease in signal indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
-
Self-Validation: The protocol integrity is maintained by including vehicle controls (to establish baseline viability), positive controls (a known cytotoxic agent, e.g., Doxorubicin) to confirm cell sensitivity and assay performance, and blank wells (media only) for background subtraction.
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cell line(s)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette and microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in complete culture medium. A typical starting range is from 100 µM down to low nM concentrations.
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the compound dilutions to the respective wells in triplicate. Add 100 µL of medium with the same percentage of DMSO as the highest compound concentration to the "Vehicle Control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium. Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase and not over-confluent at the end of the assay. |
| Compound Concentration | 0.01 µM - 100 µM (8-point) | Covers a wide range to accurately determine the IC₅₀. |
| DMSO Concentration | < 0.5% v/v | Minimizes solvent-induced cytotoxicity. |
| Incubation Time | 48 or 72 hours | Allows sufficient time for the compound to exert its effect on cell proliferation or survival. |
| MTT Incubation | 3-4 hours | Optimal time for formazan development without causing crystal-related artifacts. |
Tier 2: Mechanistic Investigation Protocols
Based on the IC₅₀ value from Tier 1, subsequent assays should be run at concentrations at and below this value. The guanidine moiety is a known pharmacophore for ion channel modulators and compounds that disrupt mitochondrial function.[3][11][12]
Protocol: Assessment of Mitochondrial Membrane Potential (MMP)
A drop in mitochondrial membrane potential (ΔΨm) is a key early event in the apoptotic cascade.[6] This assay uses a ratiometric fluorescent dye like JC-1 to detect changes in MMP.
-
Scientific Principle: In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.[13] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Self-Validation: A known mitochondrial uncoupler like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is used as a positive control to validate the assay's ability to detect MMP loss. Vehicle-treated cells serve as the negative control for baseline MMP.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
JC-1 Dye
-
CCCP (positive control)
-
Fluorescence microplate reader with 488 nm excitation and emission filters for ~530 nm (green) and ~590 nm (red).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with this compound (e.g., at IC₅₀, 0.5x IC₅₀, and 0.1x IC₅₀) and controls in a 96-well black plate as described in the MTT protocol. A shorter incubation time (e.g., 6-24 hours) is often sufficient.
-
Positive Control: In the last 30-60 minutes of incubation, add CCCP (e.g., 10 µM) to the positive control wells.
-
JC-1 Staining: Prepare the JC-1 staining solution in pre-warmed medium according to the manufacturer's instructions (typically 1-5 µM).
-
Incubation: Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells gently with a warm buffer (e.g., PBS). Add 100 µL of fresh buffer or medium to each well.
-
Data Acquisition: Immediately read the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~535/590 nm) wavelengths.
Data Analysis:
-
Calculate the ratio of red fluorescence to green fluorescence for each well.
-
Normalize the ratios to the vehicle control to determine the relative change in MMP.
-
A significant decrease in the red/green ratio indicates mitochondrial depolarization.
Rationale: Probing Ion Channel Modulation
Guanidine compounds are classic inhibitors of voltage-gated potassium (Kv) channels and can also interact with sodium (Nav) channels.[3][14][15] These interactions can profoundly alter cellular excitability and signaling.
-
Gold Standard Approach: The most definitive method to assess ion channel activity is patch-clamp electrophysiology . This technique provides high-resolution data on specific ion currents, channel kinetics, and the voltage-dependence of channel gating. However, it is low-throughput.
-
Screening Approach: For higher throughput screening, fluorescence-based membrane potential assays are recommended. These assays use dyes that change their fluorescence intensity in response to changes in cell membrane potential. If this compound blocks a depolarizing current (like a Kv channel), the cell membrane potential will shift, which can be detected by the dye.
Due to the specialized nature of electrophysiology, a detailed protocol is beyond the scope of this general guide. However, should the compound's IC₅₀ be in a relevant range and other mechanisms are ruled out, collaboration with an electrophysiology core facility is the recommended next step.
Tier 3: Pathway Elucidation and Confirmatory Assays
If Tier 2 assays indicate mitochondrial dysfunction, it is critical to determine the downstream consequences, such as oxidative stress and the specific mode of cell death.
Protocol: Intracellular Reactive Oxygen Species (ROS) Detection
Mitochondrial damage is a primary source of intracellular ROS.[16] This protocol uses the cell-permeable dye H2DCFDA to quantify ROS levels.
-
Scientific Principle: H2DCFDA is non-fluorescent until intracellular esterases cleave the acetate groups, and it is subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17] An increase in fluorescence is proportional to the level of intracellular ROS.
-
Self-Validation: Hydrogen peroxide (H₂O₂) or another known ROS inducer is used as a positive control. The antioxidant N-acetylcysteine (NAC) can be used in co-treatment with the test compound to confirm that the observed effect is ROS-mediated.
Materials:
-
H2DCFDA dye (2',7'-dichlorodihydrofluorescein diacetate)
-
H₂O₂ (positive control)
-
Fluorescence microplate reader or flow cytometer (Ex/Em ~495/529 nm)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the compound as previously described for a relevant time period (e.g., 6-24 hours).
-
Positive Control: Treat designated wells with H₂O₂ (e.g., 100-500 µM) for the final 30-60 minutes of incubation.
-
Dye Loading: Remove the treatment medium and wash cells once with warm PBS. Add H2DCFDA loading solution (typically 5-10 µM in PBS or serum-free medium) to each well.[18]
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Data Acquisition: Remove the dye solution and add back clear buffer or medium. Immediately measure the fluorescence intensity using a microplate reader.
Data Analysis:
-
Subtract the background fluorescence from unstained cells.
-
Calculate the fold change in fluorescence intensity relative to the vehicle-treated control cells.
-
A significant increase in fluorescence indicates elevated intracellular ROS levels.
Conclusion
The tiered in vitro assay strategy detailed in this application note provides a systematic and resource-efficient framework for characterizing the efficacy of this compound. By progressing from broad cytotoxicity screening to specific mechanistic and pathway-level analyses, researchers can build a comprehensive profile of the compound's biological activity. This approach, grounded in the known pharmacology of the guanidine functional group, enables the generation of robust, interpretable, and actionable data essential for advancing drug discovery programs.
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Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Journal of General Physiology. [Link][3][14]
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Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry. [Link][4]
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Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. Pflügers Archiv. [Link][12]
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Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism. [Link][21]
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Strategies in In vitro Mitochondrial Toxicity Assessment. Evotec. [Link][7]
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Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link][18]
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Methods for Assessing Mitochondrial Function in Diabetes. Comprehensive Physiology. [Link][13]
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Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology. [Link][17]
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Solubilizing 1-(2-Chloro-4-fluorophenyl)guanidine for Reproducible Cell-Based Assays
An Application Guide for Researchers
Abstract
This application note provides a comprehensive, field-tested guide for the solubilization and handling of 1-(2-Chloro-4-fluorophenyl)guanidine, a compound characterized by its limited aqueous solubility, for use in cell-based assays. Achieving a homogenous, stable solution is paramount for generating accurate and reproducible experimental data. This document outlines the critical physicochemical properties of the compound, provides a detailed, step-by-step protocol for creating a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), and details best practices for preparing working solutions while minimizing solvent-induced cytotoxicity. The protocols and recommendations herein are designed to ensure the integrity of experimental results for researchers in pharmacology, drug discovery, and related fields.
Introduction: The Critical Need for Proper Solubilization
The reliability of in-vitro cell-based assays hinges on the precise and consistent delivery of the test compound to the cellular environment. For compounds like this compound, which possess poor water solubility, this presents a significant challenge. The presence of a hydrophobic chloro-fluorophenyl ring counteracts the hydrophilic nature of the guanidine group, leading to potential issues such as precipitation in aqueous culture media.[1] Such precipitation can lead to inaccurate dosing, high variability between replicates, and erroneous interpretation of biological activity.
The guanidine moiety itself is a strong base and exists in its protonated, charged form (guanidinium) at physiological pH.[2] While this charge typically enhances water solubility, the effect is insufficient to overcome the hydrophobicity of the substituted phenyl ring in this specific molecule. Therefore, a robust solubilization strategy is not merely a preliminary step but a foundational component of the experimental design. This guide provides the rationale and methodology for effectively solubilizing and diluting this compound to ensure maximal bioavailability in cell culture systems.
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is essential for developing an effective solubilization strategy.[3] These properties dictate the choice of solvent and the necessary handling procedures.
| Property | Value / Description | Source | Rationale for Protocol |
| Molecular Formula | C₇H₇ClFN₃ | [4][5] | Required for accurate molarity calculations. |
| Molecular Weight | 187.60 g/mol | [5] | Required for accurate mass-to-mole conversions. |
| Appearance | White to off-white solid | [6][7] | Visual confirmation of the starting material. |
| Solubility in DMSO | >50 mg/mL | [1] | Establishes DMSO as the optimal primary solvent for a concentrated stock. |
| Solubility in Water | <0.1 mg/mL | [1] | Confirms the compound's hydrophobic nature and the need for an organic solvent. |
| logP (computational) | 1.78 | [1] | Indicates a preference for a lipid-like environment over an aqueous one. |
| Guanidinium pKₐH | ~13.6 (unsubstituted) | [2] | The guanidine group will be protonated and positively charged at neutral pH. |
| Storage | Room temperature, dry, protected from light | [4][5] | Defines proper long-term storage conditions for the solid compound. |
Solvent Selection and Cytotoxicity Considerations
The primary goal is to dissolve the compound at a high concentration in a water-miscible organic solvent that is minimally toxic to cells at its final working concentration.[8][9]
Primary Solvent: Dimethyl Sulfoxide (DMSO)
Based on its high solvating power for this compound (>50 mg/mL), DMSO is the recommended primary solvent.[1][8] It is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with water and cell culture media, facilitating the preparation of working dilutions.[9][10]
Managing DMSO-Induced Cytotoxicity
While an excellent solvent, DMSO can be cytotoxic. Its effects are concentration- and time-dependent, and sensitivity varies between cell lines.[11][12] Most cell lines can tolerate a final DMSO concentration of 0.5%, and some up to 1%, without severe cytotoxic effects.[13] However, primary cells and some sensitive cell lines may be affected at lower concentrations.[13][14]
Best Practice: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤0.1% , and must not exceed 0.5%.[13][15] Crucially, a solvent control (vehicle control) containing the same final concentration of DMSO as the test wells must be included in every experiment to differentiate compound-specific effects from solvent-induced artifacts.[15]
| Final DMSO Concentration | General Cellular Impact | Recommendation |
| ≤ 0.1% | Considered safe for the vast majority of cell lines with negligible effects.[13] | Highly Recommended |
| 0.1% - 0.5% | Generally acceptable for most robust cell lines.[11][15] | Acceptable with Validation |
| 0.5% - 1.0% | May cause stress or reduced proliferation in some cell lines.[12][13] | Use with Caution |
| > 1.0% | Significant cytotoxicity is likely; may induce cell death.[12][16] | Not Recommended |
Experimental Protocols
These protocols provide a validated workflow from solid compound to final working solutions for cell-based assays. Meticulous technique is essential for accuracy and reproducibility.[17]
Workflow Overview
Caption: Example of a serial dilution scheme to create working solutions.
Quality Control and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the primary stock solution. | Compound concentration exceeds solubility limit in DMSO; water contamination. | Warm the solution gently (37°C) and vortex. If it persists, the stock may be supersaturated; remake at a lower concentration. Ensure anhydrous DMSO is used. |
| Precipitate forms after dilution into aqueous culture medium. | The compound's aqueous solubility limit has been exceeded ("crashing out"). | Decrease the final concentration of the compound. Perform dilutions in a stepwise manner. Ensure the stock solution is fully dissolved before dilution. |
| High variability between experimental replicates. | Incomplete dissolution of the stock; inaccurate pipetting; compound precipitation in wells. | Vortex stock solution thoroughly before each use. Use calibrated pipettes. Visually inspect wells for precipitation after dosing. |
| Cytotoxicity observed in the solvent control wells. | The cell line is sensitive to the final DMSO concentration. | Reduce the final DMSO concentration by making a more concentrated primary stock (if possible) or by adjusting the dilution scheme. Perform a DMSO tolerance assay for your specific cell line to determine its IC₅₀ for the solvent. |
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"safe handling and storage procedures for 1-(2-Chloro-4-fluorophenyl)guanidine"
An Application Note for Researchers, Scientists, and Drug Development Professionals
Safe Handling and Storage Procedures for 1-(2-Chloro-4-fluorophenyl)guanidine
Abstract and Scope
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for this compound. As a substituted aryl guanidine, this compound is primarily utilized in medicinal chemistry and organic synthesis as a research chemical or pharmaceutical intermediate.[1][2] While specific toxicological data for this compound is not extensively published, its structural components—a guanidine core and a halogenated phenyl ring—necessitate rigorous safety protocols. The procedures outlined herein are based on established best practices for handling guanidine derivatives and halogenated aromatic compounds, aiming to minimize risk to laboratory personnel and ensure experimental integrity.[3][4]
Compound Identification and Hazard Assessment
A thorough understanding of the compound's properties is the foundation of safe laboratory practice.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 896720-31-3 | [5] |
| Molecular Formula | C₇H₇ClFN₃ | [2][5] |
| Molecular Weight | 187.60 g/mol | [5] |
| Typical Form | Solid | N/A |
Potential Hazard Analysis
Due to the absence of comprehensive toxicological studies for this specific molecule, a conservative approach to hazard assessment is mandatory. The potential hazards are inferred from the known properties of the guanidine functional group and related compounds like guanidine hydrochloride.[3]
-
Acute Toxicity: Guanidine compounds are generally considered harmful if swallowed or inhaled.[6][7][8][9] Ingestion may lead to symptoms such as vomiting, diarrhea, and circulatory collapse.[10][11]
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[6][8][10][12] Guanidine and its salts can have a desiccant effect, causing severe drying of tissues upon contact.[3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][13]
-
Reactivity: Guanidines are strong bases and may react violently with strong oxidizing agents.[8][14][15] The presence of the halogenated phenyl ring introduces potential for different reactivity patterns.[2]
Based on this analysis, the compound should be handled as if it possesses the following GHS hazard classifications, pending specific data.
| Pictogram | Hazard Class | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Acute Toxicity, Inhalation (Category 4) | H302, H332, H315, H319 |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical, beginning with engineering controls and supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazardous material at its source.
-
Ventilation: All handling of this compound, especially the weighing and transfer of solids that may generate dust, must be performed in a certified chemical fume hood or a ventilated balance enclosure.[6][16][17][18] This ensures that airborne particles are captured before they can be inhaled.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[16]
Personal Protective Equipment (PPE): Essential for All Operations
PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical.
| Protection Type | Required PPE Specifications | Rationale |
| Eye and Face | Safety glasses with side-shields (ANSI Z87.1) or chemical safety goggles. A face shield is recommended for splash hazards.[7][16][19][20] | Protects against dust particles and potential splashes that can cause serious eye irritation.[6] |
| Skin | Chemical-resistant gloves (Nitrile rubber, 0.11mm minimum thickness). A fully buttoned lab coat or chemical-resistant coveralls.[6][10][19] | Prevents skin contact, which can cause irritation.[3] Contaminated clothing must be removed immediately and decontaminated before reuse.[7] |
| Respiratory | Required if dust is generated outside of a fume hood. A NIOSH/MSHA-approved respirator with a particulate filter is necessary.[6][7][16] | Prevents inhalation of dust, which is presumed to be harmful.[6][7] |
| Footwear | Closed-toe shoes, preferably made of a non-porous material.[4][6][18] | Protects feet from spills and falling objects. |
Standard Operating Procedures (SOPs)
Adherence to standardized protocols for common laboratory tasks involving this compound is mandatory.
Workflow for Receiving and Storing New Material
Proper intake and storage are the first steps in maintaining a safe laboratory environment.
Caption: Workflow for receiving and storing new chemicals.
Protocol for Weighing and Dispensing Solid Compound
This procedure is designed to prevent the generation and release of dust.
-
Preparation: Don all required PPE as specified in Section 3.2. Ensure the chemical fume hood sash is at the appropriate working height.
-
Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.[21]
-
Equipment: Use a tared weigh boat or glass vial. Employ spatulas and other tools designated for this compound to prevent cross-contamination.[4]
-
Dispensing: Open the main container inside the fume hood. Carefully dispense the approximate amount of solid needed. Do not hold the container high above the weigh boat.
-
Sealing: Immediately and securely close the main container.[16][17] Wipe the exterior of the container with a damp cloth if any dust is present before removing it from the hood.
-
Cleanup: Dispose of the weigh boat and any contaminated materials (like the absorbent liner) in the designated solid hazardous waste container.[17]
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[20][22]
Storage and Stability
Correct storage conditions are vital for maintaining the compound's integrity and preventing hazardous situations.
| Parameter | Recommendation | Rationale and Source |
| Temperature | Room Temperature | Recommended by suppliers.[1][5] |
| Atmosphere | Store in a dry, inert environment. A desiccator is recommended. | Guanidine compounds can be hygroscopic.[14][23] Storing in a dry place prevents moisture absorption. |
| Light | Keep in a dark place. | Recommended by suppliers to prevent potential photodegradation.[5] |
| Container | Keep container tightly sealed.[12][16][17] | Prevents contamination and exposure to moisture and air. |
| Location | Store in a cool, dry, well-ventilated area.[16][19] | Ensures a stable environment and minimizes risk from accidental release. |
| Incompatibilities | Store away from strong oxidizing agents and combustible materials.[12][14][16] | Guanidines are strong bases and can react exothermically or violently with these substances.[15] |
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[11][12][19][24] | Rapid irrigation is crucial to minimize damage from irritating substances. |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][10][24] | Removes the chemical to prevent further irritation or potential absorption. |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8][24] | Removes the individual from the contaminated atmosphere. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11][19] | Inducing vomiting can cause further damage to the esophagus. |
Spill Response Protocol
Caption: Decision workflow for responding to a chemical spill.
Key Spill Cleanup Steps:
-
Control and Alert: Immediately alert others in the area. Restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[19] Do not use combustible materials like paper towels.[16]
-
Collect: Once absorbed, carefully sweep or scoop the material into a suitable, labeled container for chemical waste. Avoid creating dust.[10][13]
-
Decontaminate: Clean the spill area with a mild detergent and water, working from the outside in.[21]
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Containers: Place all contaminated solids (gloves, liners, absorbent material) and the compound itself into a clearly labeled, sealed hazardous waste container.[17]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[14][17] Do not discharge the chemical into drains or the environment.[7][10]
References
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine Nitrate, 98%.
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- Santa Cruz Biotechnology. (n.d.). Guanidine Hydrochloride Safety Data Sheet.
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- PubMed. (n.d.). Solid-phase synthesis of substituted guanidines using a novel acid labile linker.
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Application Note: A Scalable Synthesis of 1-(2-Chloro-4-fluorophenyl)guanidine for Preclinical Advancement
Introduction: The Preclinical Imperative
The journey of a small molecule from a promising hit to a clinical candidate is contingent upon a robust and scalable synthetic route.[1] 1-(2-Chloro-4-fluorophenyl)guanidine serves as a crucial building block in medicinal chemistry, with the guanidine moiety being a key pharmacophore in numerous biologically active compounds.[2][3] As a candidate progresses towards preclinical evaluation, the demand for gram-to-kilogram quantities of the active pharmaceutical ingredient (API) with exceptional purity (>99.5%) becomes paramount.[4]
Scaling up a synthesis is not merely a linear increase in reagent quantities. It introduces challenges related to reaction kinetics, heat transfer, mass transport, and safety. This guide provides a field-proven protocol for the synthesis of this compound, moving from a laboratory-scale procedure to a process suitable for producing the quantities necessary for toxicology, pharmacology, and formulation studies.[5][6]
Strategic Overview: Synthesis and Workflow
The selected synthetic strategy involves the acid-catalyzed addition of 2-chloro-4-fluoroaniline to cyanamide. This method is chosen for its operational simplicity, high atom economy, and the commercial availability of starting materials, making it a cost-effective and scalable option.
Reaction Scheme:
Caption: Overall workflow for preclinical batch production.
Critical Safety & Reagent Handling
Scaling up this synthesis requires stringent adherence to safety protocols, primarily due to the hazardous nature of the reagents involved.
| Reagent | Key Hazards | Recommended PPE & Handling Precautions |
| Cyanamide | Highly Toxic, Corrosive, Combustible. [7][8] | Work in a certified chemical fume hood. Wear nitrile or chloroprene gloves, a lab coat, and chemical safety goggles. [7]Avoid dust formation and contact with skin, eyes, and clothing. [8]Store in a cool, dry, well-ventilated area away from acids. [7] |
| 2-Chloro-4-fluoroaniline | Toxic, Irritant, Potential Sensitizer. | Use in a well-ventilated area or fume hood. Wear standard PPE (gloves, lab coat, goggles). Avoid inhalation of vapors and contact with skin. |
| Guanidine Derivatives | Strong Base, Skin/Eye Irritant. [9][10] | Can cause severe irritation or burns upon contact. [9]Handle with gloves and eye protection. In case of inhalation, move to fresh air. [10] |
| Hydrochloric Acid (conc.) | Highly Corrosive, Causes Severe Burns. | Always add acid to water/solvent slowly. Use in a fume hood. Wear acid-resistant gloves, apron, and face shield in addition to standard PPE. |
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. [7]All personnel must be trained on the specific hazards and emergency procedures before commencing work.
Detailed Protocol: 100g Scale Synthesis
This protocol is designed for the synthesis of approximately 100g of this compound hydrochloride.
Equipment:
-
2L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Heating mantle with temperature controller
-
Addition funnel (250 mL)
-
Large Büchner funnel and filter flask
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-fluoroaniline | 145.56 | 72.8 g | 0.50 |
| Cyanamide (50 wt% in water) | 42.04 | 42.0 g | 0.50 |
| Isopropanol (IPA) | - | 750 mL | - |
| Concentrated HCl (37%) | 36.46 | 45.5 mL | 0.55 |
Procedure:
-
Reaction Setup: Assemble the 2L flask with the mechanical stirrer, reflux condenser, and addition funnel. Ensure the setup is secure and in a fume hood.
-
Reagent Charging: Charge the flask with 2-chloro-4-fluoroaniline (72.8 g, 0.50 mol) and isopropanol (500 mL). Begin stirring to dissolve the aniline.
-
Acidification: Slowly add concentrated HCl (45.5 mL, 0.55 mol) to the stirring solution via the addition funnel over 15-20 minutes. An exotherm will be observed; maintain control by adjusting the addition rate. The aniline hydrochloride salt may precipitate.
-
Rationale: The reaction is acid-catalyzed. Protonation of the cyanamide nitrogen makes the carbon atom more electrophilic, facilitating nucleophilic attack by the aniline. [11]Forming the aniline salt in situ is a standard procedure.
-
-
Cyanamide Addition: In a separate beaker, dilute the 50 wt% cyanamide solution (42.0 g, 0.50 mol) with the remaining isopropanol (250 mL). Add this solution to the reaction mixture via the addition funnel over 30 minutes.
-
Reaction: Heat the mixture to reflux (approx. 82-85°C) using the heating mantle. Maintain a gentle reflux for 4-6 hours.
-
In-Process Control (IPC-1): Monitor the reaction progress every hour after the first 2 hours. Withdraw a small aliquot, quench with saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate (e.g., 1:1 Hexane:Ethyl Acetate) against a standard of the starting material. The reaction is complete when the 2-chloro-4-fluoroaniline spot is no longer visible.
-
Cooling and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, then further cool in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration: Collect the precipitated solid (product hydrochloride salt) by vacuum filtration using the Büchner funnel.
-
Washing: Wash the filter cake with cold isopropanol (2 x 100 mL) to remove residual starting materials and impurities.
-
Drying: Dry the white solid product under vacuum at 50-60°C until a constant weight is achieved.
-
Expected Yield: 95-105 g (85-94% as the hydrochloride salt).
-
Purification and Final Characterization
For preclinical use, the product must be of high purity. Recrystallization is an effective method for removing minor impurities.
Protocol: Recrystallization
-
Transfer the crude, dry product to a 2L Erlenmeyer flask.
-
Add a suitable solvent system (e.g., Ethanol/Water or Acetonitrile). The optimal ratio should be determined experimentally, starting with approximately 5-10 mL of solvent per gram of crude product.
-
Heat the mixture with stirring on a hot plate until the solid completely dissolves.
-
If the solution is colored, hot filtration may be performed to remove insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
IPC-2 & Final Release Testing: The purity of the final batch must be confirmed by HPLC. A purity of >99.5% is typically required. Full characterization confirms the identity and structure of the compound.
| Analysis | Method | Specification / Expected Result |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of this compound. |
| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ at m/z = 188.03 |
| Purity | HPLC (UV detection) | ≥ 99.5% area |
| Elemental Analysis | CHN | Theoretical: C: 44.81%, H: 3.76%, N: 22.39%. Found: ± 0.4% of theoretical. |
| Appearance | Visual Inspection | White to off-white crystalline solid. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. Loss during work-up or recrystallization. | Extend reaction time and confirm completion with IPC-1. Ensure proper cooling before filtration. Minimize the amount of solvent used for recrystallization. |
| Product is Oily/Gummy | Presence of impurities or residual solvent. | Ensure thorough drying of the crude product. Re-evaluate the recrystallization solvent system. A secondary wash (e.g., with cold diethyl ether) may help solidify the product. |
| Failed Purity Spec (IPC-2) | Ineffective purification. Co-precipitation of impurities. | Perform a second recrystallization. Consider an alternative solvent system. If impurities persist, column chromatography may be necessary, though less ideal for large scales. |
| Reaction Stalls | Insufficient acid catalyst. Deactivated catalyst. | Check the concentration and quantity of HCl added. Ensure reagents are of appropriate quality. |
References
- Vertex AI Search. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules).
- Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development.
- University of Georgia Office of Research. Cyanamide-420-04-2.doc.
- NIH SEED Office. Regulatory Knowledge Guide for Small Molecules.
- American Pharmaceutical Review. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs.
- Apollo Scientific.
- SynHet. This compound.
- ResearchGate. (2025).
- Oak Ridge National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
- Cardiff University. (2018). Introduction to cyanamides.
- Organic Chemistry Portal.
- Carl ROTH.
- BioShop Canada Inc.
- MySkinRecipes. This compound.
- PubMed. (2010). Synthesis and bioevaluation of aryl-guanidino polyamine conjugates targeting the polyamine transporter.
- Royal Society of Chemistry. A structural study of N,N′-bis-aryl-N′′-acylguanidines.
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Synthesis and bioevaluation of aryl-guanidino polyamine conjugates targeting the polyamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A structural study of N,N′-bis-aryl-N′′-acylguanidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound [synhet.com]
- 5. seed.nih.gov [seed.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. research.uga.edu [research.uga.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pnnl.gov [pnnl.gov]
- 10. bioshopcanada.com [bioshopcanada.com]
- 11. Guanidine synthesis by guanylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Chloro-4-fluorophenyl)guanidine
Welcome to the technical support center for the synthesis of 1-(2-Chloro-4-fluorophenyl)guanidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
The synthesis of aryl guanidines, such as this compound, typically involves the reaction of a corresponding aniline with a guanidinylating agent. While seemingly straightforward, this reaction is often plagued by issues of low conversion, side-product formation, and purification difficulties, all of which contribute to suboptimal yields. This guide provides a structured approach to troubleshooting these common problems.
Core Synthesis Workflow: Guanylation of 2-Chloro-4-fluoroaniline
The most common and direct route to this compound involves the reaction of 2-Chloro-4-fluoroaniline with cyanamide, often in the presence of an acid catalyst. The aniline acts as the nucleophile, attacking the electrophilic carbon of the cyanamide.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A low yield is a systemic problem that can stem from multiple factors. A logical, step-wise investigation is crucial. The most common culprits are incomplete conversion, formation of side products, or loss of product during work-up and purification.
First, verify the quality of your starting materials. 2-Chloro-4-fluoroaniline should be pure, as impurities can interfere with the reaction.[1][2][3][4] Cyanamide can dimerize to form dicyandiamide, especially during prolonged storage; use a fresh, high-purity source.
Second, re-evaluate your reaction conditions. The nucleophilicity of 2-chloro-4-fluoroaniline is reduced by the electron-withdrawing effects of the halogen substituents. Therefore, reaction conditions must be optimized to facilitate the nucleophilic attack. This often requires elevated temperatures and potentially a catalyst.[5][6]
Finally, analyze your crude product before purification to distinguish between low conversion and product loss during work-up. An HPLC or NMR analysis of the crude material can provide a clear picture of the reaction outcome.
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I am observing a significant amount of unreacted 2-chloro-4-fluoroaniline. How can I improve the conversion rate?
Poor conversion is often tied to either insufficient reactivity of the electrophile (cyanamide) or suboptimal conditions for the nucleophile (aniline).
-
Catalysis: The reaction between an aniline and cyanamide can be significantly accelerated by a Lewis acid catalyst. Scandium(III) triflate has been shown to be effective in catalyzing the guanylation of amines with cyanamide under mild conditions.[5] The catalyst activates the cyanamide, making it more electrophilic and susceptible to attack by the weakly nucleophilic aniline.
-
Temperature and Reaction Time: Anilines are less nucleophilic than aliphatic amines and thus require more forcing conditions.[6][7] Ensure the reaction temperature is sufficiently high (often in the 80-120 °C range, depending on the solvent) and allow for adequate reaction time (monitor by TLC or LC-MS until the starting aniline is consumed).
-
Aniline Form: Ensure the 2-chloro-4-fluoroaniline is in its free base form. If you are starting from an aniline salt (e.g., hydrochloride), a stoichiometric amount of a non-nucleophilic base must be added to liberate the free amine. The reaction relies on the nucleophilicity of the lone pair on the amine group.
Q3: My final product is impure, with significant side products. What are these impurities and how can I minimize them?
The primary side reaction in this synthesis is the self-condensation of the guanidinylating agent or the formation of over-reacted products.
-
Melamine and Dicyandiamide Formation: Cyanamide can trimerize to form melamine or dimerize to dicyandiamide, especially at high temperatures. To mitigate this, consider adding the cyanamide solution portion-wise to the hot solution of the aniline. This keeps the instantaneous concentration of free cyanamide low, favoring the desired reaction with the aniline.
-
Biguanide Formation: The newly formed guanidine product can act as a nucleophile itself and react with another molecule of cyanamide to form a biguanide derivative. This is more likely to occur if an excess of cyanamide is used. Careful control of stoichiometry (using a 1:1 to 1:1.1 ratio of aniline to cyanamide) is critical.
Q4: I'm having trouble with the work-up and purification of the guanidine product. What is the recommended procedure?
Guanidines are strong bases (the pKa of the conjugate acid of guanidine is ~13.5) and are typically isolated as salts to ensure stability and crystallinity.[8]
-
Acidification: After the reaction is complete, cool the mixture and acidify it with an appropriate acid, such as hydrochloric acid (HCl) in isopropanol or ethanol. This protonates the strongly basic guanidine group, forming the hydrochloride salt.
-
Precipitation/Crystallization: The resulting this compound hydrochloride often has low solubility in common organic solvents like isopropanol, ethyl acetate, or MTBE, and will precipitate upon cooling or addition of an anti-solvent.
-
Isolation and Washing: The precipitated salt can be isolated by filtration. Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted aniline and other organic-soluble impurities.
-
Recrystallization: For higher purity, the crude salt can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
The choice of solvent depends on the reaction temperature. For higher temperatures (>100 °C), solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or sulfolane are suitable. For reactions at lower temperatures, especially when using a catalyst, solvents like acetonitrile or isopropanol can be effective. The solvent must be able to dissolve the aniline starting material and should be inert to the reaction conditions.
Q2: How critical is the exclusion of water from the reaction?
Anhydrous conditions are highly recommended. Water can react with some guanidinylating agents and can also interfere with the action of certain Lewis acid catalysts. Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) will lead to more consistent and higher-yielding results.
Q3: What are the best analytical methods to monitor the reaction and assess final product purity?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick method to monitor the disappearance of the starting aniline. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is ideal.[9][10]
-
Purity Assessment: Final product purity should be assessed by HPLC. The identity and structure of the product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS).[11]
| Parameter | Analytical Technique | Purpose |
| Reaction Progress | TLC, LC-MS | Track consumption of 2-Chloro-4-fluoroaniline. |
| Product Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirm the chemical structure of the final product. |
| Purity Analysis | HPLC (with UV detection), Elemental Analysis (CHN) | Quantify the purity of the final product and detect minor impurities.[9][11] |
| Table 1. Recommended Analytical Methods for Synthesis of this compound. |
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-Chloro-4-fluoroaniline (1.0 equiv)
-
Cyanamide (1.1 equiv)
-
Scandium(III) triflate (0.05 equiv, optional catalyst)
-
Isopropanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-4-fluoroaniline and anhydrous isopropanol under a nitrogen atmosphere.
-
If using a catalyst, add Scandium(III) triflate to the mixture.
-
Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.
-
In a separate flask, dissolve cyanamide in a minimum amount of anhydrous isopropanol.
-
Add the cyanamide solution dropwise to the refluxing aniline mixture over 30 minutes.
-
Maintain the reaction at reflux and monitor its progress by TLC or HPLC every 2-4 hours. The reaction may take 12-24 hours to complete.
-
Once the starting aniline is consumed, cool the reaction mixture to room temperature.
-
Slowly add concentrated HCl to the stirred solution until the pH is strongly acidic (pH ~1-2).
-
The product, this compound hydrochloride, should precipitate as a white or off-white solid. The precipitation can be aided by cooling the mixture in an ice bath.
-
Isolate the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold isopropanol, followed by diethyl ether, to remove residual impurities.
-
Dry the product under vacuum to a constant weight.
-
Confirm the structure and purity using NMR, MS, and HPLC analysis.
References
-
Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{6][12][13]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1247. [Link]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines by guanylation. Organic Chemistry Portal. [Link]
-
Katritzky, A. R., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Advances, 8(20), 11083-11091. [Link]
-
Chang, T.-W., et al. (2021). Aluminum Cations Stabilized by Hybrid N-Heterocyclic Imine Ligand as Catalysts for Guanidine Synthesis from Carbodiimides and Anilines. ResearchGate. [Link]
-
Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
-
Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link]
-
Kumar, S., et al. (n.d.). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Oriental Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of Guanidine Formation Reaction. ResearchGate. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (10), 255. [Link]
-
Wipf, P., & Venkatraman, S. (2001). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 66(24), 8078–8083. [Link]
-
Wikipedia. (n.d.). Guanidine. Wikipedia. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
Raczyńska, E. D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. [Link]
- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Organic Chemistry Portal. [Link]
-
LookChem. (n.d.). Cas 2106-02-7, 2-Chloro-4-fluoroaniline. LookChem. [Link]
- Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.
-
ResearchGate. (2024). Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives: a sustainable and greener strategy with catalyst recyclability. ResearchGate. [Link]
-
BSI. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. BSI. [Link]
-
Qiu, J., Lee, H., & Zhou, C. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 263-267. [Link]
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
Ferrer, C., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1218(22), 3499-3506. [Link]
-
PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. PubChem. [Link]
Sources
- 1. 2-Chloro-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-4-fluoroaniline | 2106-02-7 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Guanidine - Wikipedia [en.wikipedia.org]
- 9. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound [synhet.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
"troubleshooting guide for 1-(2-Chloro-4-fluorophenyl)guanidine synthesis side reactions"
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(2-Chloro-4-fluorophenyl)guanidine and what are the typical reaction conditions?
The most prevalent method for synthesizing this compound is the reaction of 2-chloro-4-fluoroaniline with cyanamide in the presence of an acid catalyst, typically a mineral acid like hydrochloric acid or nitric acid. The reaction is usually carried out in a suitable solvent, such as water or an alcohol, at elevated temperatures.
Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture that is not my desired product. What could it be?
An insoluble white solid is often indicative of the formation of melamine. This occurs through the acid-catalyzed trimerization of cyanamide, a common side reaction. This is particularly prevalent if the reaction temperature is too high or the reaction is allowed to proceed for an extended period.
Q3: My final product shows a lower than expected nitrogen content, and I see a persistent impurity in my HPLC analysis. What is a likely culprit?
A common impurity is the corresponding biguanide, formed by the reaction of the desired this compound product with another molecule of 2-chloro-4-fluoroaniline. This side reaction is favored by an excess of the aniline starting material or non-optimal reaction stoichiometry.
Troubleshooting Guide: Side Reactions & Impurities
This section provides a detailed breakdown of potential side reactions, their identification, and strategies for mitigation.
Issue 1: Formation of Dicyandiamide and Melamine
-
Observation: Presence of a white, crystalline, and often insoluble precipitate. Low yield of the desired guanidine.
-
Root Cause: Cyanamide can undergo dimerization to form dicyandiamide, which can then react further or trimerize to the highly stable melamine, especially under acidic conditions and heat.
-
Troubleshooting & Mitigation:
-
Temperature Control: Maintain strict control over the reaction temperature. Lowering the temperature may slow the reaction but can significantly reduce the rate of melamine formation.
-
Stoichiometry: Use a minimal excess of cyanamide. A large excess will drive the self-condensation side reactions.
-
Order of Addition: Consider adding the cyanamide solution portion-wise to the heated solution of the aniline salt to maintain a low transient concentration of free cyanamide.
-
Issue 2: Formation of N,N'-bis(2-Chloro-4-fluorophenyl)guanidine
-
Observation: A significant impurity peak in HPLC or GC-MS with a mass corresponding to the disubstituted guanidine.
-
Root Cause: This side product arises from the reaction of the initially formed this compound with another molecule of 2-chloro-4-fluoroaniline.
-
Troubleshooting & Mitigation:
-
Stoichiometric Control: Ensure that the aniline is the limiting reagent. A slight excess of the guanidinylating agent is often preferred over an excess of the amine.
-
pH Control: The reactivity of the product as a nucleophile can be influenced by pH. Maintaining an appropriate acidic pH can help to protonate the product, reducing its nucleophilicity and subsequent reaction with the aniline.
-
Issue 3: Unreacted 2-Chloro-4-fluoroaniline
-
Observation: A significant amount of starting material is present in the final product mixture.
-
Root Cause: Incomplete reaction due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst. The electron-withdrawing effects of the chlorine and fluorine substituents on the aniline can reduce its nucleophilicity, making the reaction more sluggish compared to unsubstituted anilines.[1][2]
-
Troubleshooting & Mitigation:
-
Reaction Time and Temperature: Gradually increase the reaction time and/or temperature, while carefully monitoring for the onset of side reactions.
-
Catalyst Loading: Ensure an adequate amount of acid catalyst is used. The basicity of the starting aniline and the product will consume some of the acid.
-
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthesis and common side reaction pathways.
Caption: Desired synthesis of this compound.
Caption: A logical workflow for troubleshooting impurities.
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
-
Synthesis of Guanidines in Solution. ResearchGate. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC. National Institutes of Health. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto T-Space. [Link]
-
Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals. [Link]
Sources
"optimizing reaction conditions for 1-(2-Chloro-4-fluorophenyl)guanidine synthesis"
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the synthesis of 1-(2-Chloro-4-fluorophenyl)guanidine. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to navigate the complexities of this synthesis. This guide is structured to address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both success and reproducibility.
Core Synthesis Overview: Guanidinylation of 2-Chloro-4-fluoroaniline
The primary and most direct route to this compound involves the reaction of 2-Chloro-4-fluoroaniline with a suitable guanylating agent. The aniline derivative, while commercially available, possesses reduced nucleophilicity due to the electron-withdrawing effects of its halogen substituents. This inherent characteristic is a central challenge in optimizing the reaction. Cyanamide is a common and cost-effective guanylating agent for this transformation.
The general reaction is as follows:
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing both explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue and can stem from several factors, often related to the reduced reactivity of the aniline starting material.
Possible Cause 1: Incomplete Reaction
The electron-withdrawing chloro- and fluoro- groups on the phenyl ring decrease the nucleophilicity of the aniline's amino group, slowing down the rate of its attack on the guanylating agent.
-
Troubleshooting Steps:
-
Temperature Optimization: While some guanidinylation reactions proceed at room temperature, this substrate likely requires thermal energy. Systematically screen temperatures from 50°C to 100°C. Be aware that excessive heat can promote side reactions, especially with cyanamide.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 2, 6, 12, and 24 hours) to determine the point of maximum conversion. These reactions can be slow and may require extended periods.
-
Reagent Stoichiometry: Increase the molar equivalents of the guanylating agent (e.g., cyanamide) from 1.1 equivalents up to 2.0 equivalents. This can shift the equilibrium towards the product.
-
Possible Cause 2: Suboptimal pH and Nucleophilicity
For the aniline to act as a nucleophile, its amino group must be in a deprotonated, free-base form. Many guanidinylation reactions are sensitive to pH.[1]
-
Troubleshooting Steps:
-
Catalysis: The addition of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃), can activate the guanylating agent, making it more electrophilic and susceptible to attack by the weakly nucleophilic aniline.[2]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Acetonitrile is often a good starting point.[3] For poorly soluble substrates, dimethyl sulfoxide (DMSO) can be used. Some modern methods even utilize water or solvent-free conditions, which can be highly effective depending on the catalyst system.[2][4]
-
Possible Cause 3: Side Reactions
-
Troubleshooting Steps:
-
Control of Water: Ensure all glassware is oven-dried and use anhydrous solvents to prevent the formation of urea-type byproducts.[3]
-
Cyanamide Dimerization: If using cyanamide, its dimerization to dicyandiamide, and subsequent trimerization to melamine, can be a competing pathway, especially at high temperatures. Consider a slower, controlled addition of the cyanamide solution to the heated aniline solution.
-
Q2: I'm observing significant impurities in my crude product. What are they and how can I minimize them?
Impurity profiles can reveal much about what is occurring in your reaction flask.
Common Impurity 1: Unreacted 2-Chloro-4-fluoroaniline
-
Identification: A starting material spot/peak will be evident on TLC/LC-MS.
-
Prevention: Refer to the solutions for low yield in Q1. Driving the reaction closer to completion is the best preventative measure.
-
Removal: This aniline is less polar than the highly polar guanidine product. It can typically be removed effectively via silica gel column chromatography.
Common Impurity 2: Aza-Michael Addition Products
-
Explanation: Guanidines are highly nucleophilic and can sometimes react with certain dienophiles in an aza-Michael addition, which can be a significant side reaction if related impurities are present.[5]
-
Prevention: Ensure the purity of your starting materials and solvents. The use of a proton source to form a guanidinium salt can act as a protecting group to prevent this type of side reaction.[5]
Common Impurity 3: Products from Thiourea Intermediates
-
Explanation: If using a thiourea-based guanylating agent, desulfurization is a key step. Incomplete desulfurization can leave sulfur-containing impurities.[6]
-
Prevention: When using reagents that require desulfurization (e.g., converting a thiourea to a guanidine), ensure the desulfurizing agent (like AgNO₃) is used in sufficient quantity and under optimal conditions to drive the reaction to completion.[6]
Q3: What is the best method for purifying the final this compound product?
The high basicity and polarity of the guanidine group dictate the purification strategy.
-
Method 1: Recrystallization (as a salt)
-
Rationale: The most effective method for achieving high purity for solid products. Guanidines readily form stable salts (e.g., hydrochloride, nitrate).
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or acetonitrile).
-
Add a stoichiometric amount of an acid (e.g., HCl in isopropanol) to form the salt.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
-
Method 2: Silica Gel Column Chromatography
-
Rationale: Useful for removing less polar impurities like unreacted aniline. The basic nature of guanidine requires a modified mobile phase to prevent severe tailing on the silica gel.
-
Protocol:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar system and gradually increase polarity. A common system is a gradient of methanol in dichloromethane (DCM).
-
Crucial Additive: Add a small amount of a basic modifier, such as triethylamine (0.5-1.0%) or ammonium hydroxide, to the mobile phase. This deprotonates the silanol groups on the silica surface and ensures the guanidine product elutes as a sharp band.
-
-
Data & Protocols
Table 1: Key Parameter Optimization for Guanidinylation
| Parameter | Initial Condition | Optimized Range/Suggestion | Rationale & Citation |
| Temperature | Room Temperature | 50 - 100 °C | Overcomes the low nucleophilicity of the halogenated aniline.[3] |
| Solvent | Dichloromethane (DCM) | Acetonitrile, DMSO, Water, or Solvent-free | Solvent choice is critical and depends on substrate solubility and catalyst system.[2][3] |
| Catalyst | None | 1-5 mol% Sc(OTf)₃ or Yb(OTf)₃ | Lewis acids activate the guanylating agent, increasing its electrophilicity.[2] |
| Base | None | Triethylamine (Et₃N), DBU | Ensures the aniline is in its free-base form to act as a nucleophile.[6] |
| Guanylating Agent | 1.1 equiv. Cyanamide | 1.5 - 2.0 equiv. Cyanamide | Higher equivalents can drive the reaction equilibrium towards the product. |
| Reaction Time | 12 hours | 12 - 48 hours (Monitor by TLC/LC-MS) | Electron-poor anilines react slowly; monitoring is essential to find the optimal endpoint. |
General Experimental Protocol: Synthesis via Cyanamide
This protocol is a representative starting point and should be optimized based on experimental observations.
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-fluoroaniline (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile as the solvent (approx. 0.1 M concentration).
-
Heating: Begin stirring and heat the solution to 80°C in an oil bath.
-
Reagent Addition: In a separate flask, dissolve cyanamide (1.5 eq) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the heated aniline solution over 15 minutes.
-
Reaction: Allow the reaction to stir at 80°C for 24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude solid by recrystallization from an isopropanol/HCl system or by silica gel chromatography using a DCM/Methanol mobile phase containing 1% triethylamine.
Visualized Workflows and Mechanisms
Reaction Mechanism: Acid-Catalyzed Guanidinylation
The following diagram illustrates the plausible mechanism for the Lewis acid-catalyzed addition of 2-chloro-4-fluoroaniline to cyanamide.
Caption: Acid-catalyzed guanidinylation workflow.
Troubleshooting Workflow: Diagnosing Low Reaction Yield
This decision tree provides a logical path for troubleshooting low yields in the synthesis.
Caption: Logical workflow for troubleshooting low yields.
References
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]
-
Katritzky, A. R., & Pleynet, D. P. M. (2000). Synthesis of Guanidines in Solution. ResearchGate. Retrieved from [Link]
-
Mókus, G., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Advances. Retrieved from [Link]
-
Kim, H., et al. (2021). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]
-
Joullié, M. M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Retrieved from [Link]
-
Konieczny, K., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules. Retrieved from [Link]
-
Ansari, A. A., et al. (2023). Guanidine hydrochloride assisted one-pot synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
-
Lipton, M. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]
-
Papac, D. I., & Reilly, J. P. (2001). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Guanidine synthesis by guanylation [organic-chemistry.org]
- 3. One-pot synthesis of diverse N , N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines via N -phthaloyl-guanidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB03109B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
"purification challenges of 1-(2-Chloro-4-fluorophenyl)guanidine and solutions"
Welcome to the Technical Support Center for the purification of 1-(2-Chloro-4-fluorophenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a substituted aryl guanidine, this compound presents unique purification challenges due to its polarity, basicity, and potential for specific side reactions. This document will equip you with the knowledge to navigate these challenges effectively.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during purification.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Formula | C₇H₇ClFN₃ | - |
| Molecular Weight | 187.60 g/mol | - |
| Polarity | High | Tends to be highly soluble in polar solvents and may have poor retention on reverse-phase chromatography columns. |
| Basicity (pKa) | High (estimated >12) | Prone to strong interactions with acidic stationary phases like silica gel, leading to peak tailing. Can form salts with acidic modifiers. |
| Hydrogen Bonding | 3 Hydrogen Bond Donors, 1 Acceptor | Influences solubility and can contribute to strong interactions with stationary phases. |
| Solubility | Soluble in DMSO, low in water | Provides a starting point for selecting solvents for chromatography and recrystallization. |
| Stability | Potentially sensitive to high pH and prolonged heating | Harsh purification conditions should be avoided to prevent degradation. |
II. Frequently Asked Questions (FAQs)
Here we address common issues encountered during the purification of this compound.
Q1: My compound is showing significant peak tailing on my C18 HPLC column. What is causing this and how can I fix it?
A1: Peak tailing is a common issue for basic compounds like guanidines on silica-based C18 columns. The primary cause is the interaction of the basic guanidine group with acidic silanol groups on the silica surface.
-
Solution 1: Use a Mobile Phase Modifier. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to your mobile phase. This will protonate the guanidine, forming a salt, and also suppress the ionization of the silanol groups, minimizing unwanted interactions.[1]
-
Solution 2: Employ a Mixed-Mode Chromatography Column. These columns have both reverse-phase and ion-exchange characteristics. A cation-exchange mixed-mode column can provide excellent retention and peak shape for basic compounds like guanidine.[2]
-
Solution 3: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is well-suited for polar compounds that are poorly retained in reverse-phase chromatography.
Q2: I'm struggling to find a suitable solvent system for recrystallizing my compound. It either doesn't dissolve or crashes out too quickly as an oil.
A2: Finding the right recrystallization solvent for polar, basic compounds can be challenging.
-
Single Solvent: Given its solubility profile, consider high-boiling polar solvents like isopropanol, n-butanol, or mixtures of ethanol and water.
-
Two-Solvent System: A good approach is to dissolve the compound in a small amount of a polar solvent in which it is soluble (like methanol or ethanol) and then slowly add a less polar anti-solvent (like ethyl acetate or tert-butyl methyl ether) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.
-
Salt Formation: Consider forming a salt of your guanidine with an appropriate acid (e.g., HCl, HBr, or methanesulfonic acid). Salts often have different solubility profiles and may crystallize more readily than the free base.
Q3: What are the likely impurities I should be looking for in my crude this compound?
A3: Impurities can arise from starting materials, side reactions, or degradation.
-
Unreacted Starting Materials: 2-Chloro-4-fluoroaniline is a common precursor.
-
Dimerization/Oligomerization Products: Guanidines can potentially react with themselves under certain conditions.
-
Hydrolysis Products: The guanidine group can be susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH, to form the corresponding urea.
-
Byproducts from Synthesis: Depending on the guanidinylating agent used, byproducts can be present. For example, if cyanamide is used, melamine could be a potential impurity.
Q4: My purified compound seems to degrade upon storage. What are the best practices for storing this compound?
A4: Aryl guanidines can be sensitive to atmospheric moisture and carbon dioxide.
-
Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (2-8 °C) and protected from light.
-
Salt Form: Storing the compound as a salt (e.g., hydrochloride) can improve its stability.
III. Troubleshooting Guide: A Systematic Approach to Purification
This section provides a step-by-step guide to developing a robust purification strategy for this compound.
Step 1: Initial Purity Assessment
Before attempting large-scale purification, it is essential to assess the purity of your crude material and identify the major impurities.
-
Recommended Techniques:
-
LC-MS: Provides information on the number of components, their relative abundance, and their molecular weights. This is invaluable for identifying potential impurities.
-
¹H and ¹⁹F NMR: Can reveal the presence of unreacted starting materials or major byproducts.
-
Step 2: Choosing the Right Purification Technique
The choice of purification method will depend on the nature of the impurities, the scale of your synthesis, and the required final purity.
Caption: Decision workflow for purification strategy.
Step 3: Experimental Protocols
This method is suitable for small to medium scale purification when impurities have different hydrophobicities.
-
Column Selection: A preparative C18 column is a good starting point.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Start with a shallow gradient, for example, 5-50% Solvent B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak and analyze their purity by analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization to obtain the TFA salt of your compound.
This is a cost-effective method for large-scale purification if a suitable solvent system can be found.
-
Solvent Screening:
-
Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Good candidates include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and solvent mixtures.
-
-
Procedure (Two-Solvent Method Example):
-
Dissolve the crude compound in a minimum amount of hot ethanol.
-
While the solution is still hot, add ethyl acetate dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
-
Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
IV. Advanced Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after chromatography | - Irreversible binding to the column. - Compound is unstable on the column. | - Use a column with end-capping or a polymer-based stationary phase. - Work at a lower temperature. - Consider a different chromatographic mode (e.g., HILIC). |
| Co-elution of impurities | Insufficient resolution. | - Optimize the gradient (make it shallower). - Try a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds). - Change the organic modifier (e.g., from acetonitrile to methanol). |
| Formation of new impurities during purification | Degradation of the compound due to pH or temperature. | - Avoid strongly acidic or basic conditions if possible. - Perform purification at a lower temperature. - Minimize the time the compound is in solution. |
| Product oils out during recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated. | - Use a lower boiling point solvent system. - Cool the solution more slowly. - Add a seed crystal to encourage crystallization. |
V. References
-
SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1172 - HPLC Purification of Peptides. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 90, 2636-2643.
-
Khattab, S. N., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55523.
-
Qiu, J., Lee, H., & Zhou, C. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A, 1073(1-2), 263-267.
-
Merck Patent GmbH. (2006). Method for crystallizing guanidinium salts. CN1784381A.
Sources
Technical Support Center: Resolving Poor Solubility of 1-(2-Chloro-4-fluorophenyl)guanidine in Aqueous Solutions
Introduction
Welcome to the technical support guide for 1-(2-Chloro-4-fluorophenyl)guanidine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. This compound is an organic compound featuring a basic guanidine head group attached to a substituted phenyl ring, a structure common in medicinal chemistry.[1][2] While promising for various research applications, its limited solubility in neutral aqueous media can pose a significant hurdle in experimental workflows.
This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. We will explore the physicochemical properties of the molecule, offer a troubleshooting guide in a direct question-and-answer format, and provide detailed experimental protocols to help you achieve consistent and reliable results.
Understanding the Physicochemical Landscape
The solubility behavior of this compound is dictated by two opposing features of its structure:
-
The Hydrophilic Guanidine Group: The guanidine functional group is one of the strongest organic bases in chemistry. In its protonated form (the guanidinium cation), it is highly stable due to charge delocalization and solvates efficiently in water.[3] The pKₐ of unsubstituted guanidinium is approximately 13.6, meaning it is almost entirely protonated and positively charged at physiological pH.[3][4]
-
The Lipophilic Phenyl Group: The 2-chloro-4-fluorophenyl ring is non-polar and hydrophobic. This part of the molecule resists interaction with water, contributing to the compound's poor intrinsic solubility.
The challenge, therefore, is a classic trade-off between a highly polar, ionizable head and a non-polar tail. In its neutral (free base) form, the molecule's lipophilicity dominates, leading to poor aqueous solubility. However, by leveraging the high basicity of the guanidine group, we can dramatically enhance its solubility.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the handling and formulation of this compound.
Q1: My this compound powder is not dissolving in neutral water or standard phosphate-buffered saline (PBS, pH 7.4). What is the most critical first step?
A1: The most critical first step is pH adjustment . Your compound is a substituted aryl guanidine, which makes it a strong base. In its neutral "free base" form, it is expected to have very low water solubility. To dissolve it, you must protonate the basic guanidine group to form a much more soluble salt (the guanidinium ion).[5][6]
Causality: At neutral pH, the compound exists primarily in its non-ionized, poorly soluble state. By lowering the pH of the aqueous medium with a dilute acid, you drive the equilibrium towards the formation of the protonated, charged, and highly water-soluble guanidinium cation. The solubility of ionic compounds containing basic anions or cations is highly dependent on pH.[7][8][9]
Action:
-
Start by preparing a slurry of the compound in your desired aqueous volume (e.g., deionized water, saline).
-
While stirring, add a dilute acid (e.g., 0.1 M to 1 M HCl) dropwise.
-
Monitor the solution. As the pH decreases, the solid should begin to dissolve. Continue adding acid until the solution is clear.
Q2: What is the target pH I should aim for to ensure my compound stays in solution?
A2: A safe and effective target pH is at least 2 pH units below the compound's pKₐ . While the exact pKₐ of this compound is not published, we can estimate it. Guanidine itself has a pKₐ of 13.6.[4] Substitution with an electron-withdrawing aryl group significantly lowers this value. For similar N-aryl guanidines, pKₐ values typically fall in the range of 10-12.[10][11][12]
Expert Recommendation:
-
For robust solubility: Aim for a pH between 4.0 and 5.0 . This ensures near-complete protonation and provides a buffer against slight pH shifts.
-
For initial trials: A target pH of ≤ 6.0 should be sufficient to dissolve the compound.
This strategy ensures that the equilibrium is overwhelmingly shifted towards the soluble, protonated form, preventing precipitation.
Q3: I've adjusted the pH, but I still can't reach my target concentration. What are my next options?
A3: If pH adjustment alone is insufficient, the next step is to employ co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving compounds with significant hydrophobic character.[13][14][15] This is a highly effective and widely used technique for enhancing the solubility of poorly soluble drugs.[16][17]
Causality: The co-solvent molecules disrupt the hydrogen-bonding network of water, creating a microenvironment that can better solvate the lipophilic 2-chloro-4-fluorophenyl ring of your compound. This works in synergy with the low pH, which keeps the guanidine group protonated.[]
Commonly Used Co-solvents for Research Applications:
| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |
| Ethanol | 5-20% | Generally well-tolerated in many in vitro and in vivo systems. |
| Propylene Glycol (PG) | 5-30% | Low toxicity, often used in parenteral formulations.[16] |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | A common excipient for poorly soluble compounds; can form stable solutions.[19] |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizing power, but use should be minimized in cell-based assays due to potential toxicity. |
Action:
-
Prepare your acidic aqueous buffer (e.g., pH 4.5 citrate buffer).
-
Add the desired volume of co-solvent to the buffer.
-
Attempt to dissolve your compound in this new vehicle. Gentle warming or sonication can also help.
Q4: My experiment is sensitive to organic solvents. Is there a viable alternative to co-solvents for enhancing solubility?
A4: Yes, an excellent alternative is complexation with cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic part of a drug molecule, forming an "inclusion complex" that has significantly greater aqueous solubility.[20][21]
Causality: The hydrophobic 2-chloro-4-fluorophenyl ring of your compound can fit into the non-polar cavity of a cyclodextrin molecule. The resulting complex presents the hydrophilic outer surface of the cyclodextrin to the water, effectively "hiding" the insoluble part of your compound and rendering the entire complex water-soluble.[][23] This is particularly useful for compounds classified as BCS Class II or IV.[]
Recommended Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. Widely used in pharmaceutical formulations.[20] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and an excellent safety profile, often used in injectable formulations. |
Action:
-
Prepare a solution of the cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your desired aqueous buffer (pH adjustment is still recommended).
-
Add your compound to the cyclodextrin solution.
-
Stir the mixture, often for several hours or overnight, to allow for efficient complex formation.
Q5: I successfully made a concentrated stock in an acidic/co-solvent vehicle, but it crashes out when I dilute it into my neutral pH assay buffer. How do I fix this?
A5: This is a common and predictable problem called precipitation upon dilution . It occurs because the final concentration of the solubilizing agents (acid and/or co-solvent) in the assay buffer is too low to maintain the compound's solubility at that specific concentration.
Troubleshooting Steps:
-
Lower the Stock Concentration: The simplest solution is to remake a more dilute stock solution, such that upon dilution into the final buffer, the final concentration of the compound is below its solubility limit in that final medium.
-
Modify the Final Buffer: If possible, slightly acidify your final assay buffer or add a small, permissible amount of co-solvent (e.g., 0.5-1% ethanol or DMSO) to increase the solubility capacity of the final medium.
-
Check the Final pH: After adding your acidic stock to the neutral buffer, measure the final pH. The buffer's capacity may have been overwhelmed, causing the pH to drop. Conversely, if the buffer is strong, the pH will remain neutral, causing your compound to deprotonate and precipitate. Understanding this helps diagnose the issue.
-
Use a Cyclodextrin Formulation: Cyclodextrin complexes are often more robust against precipitation upon dilution because the drug is physically encapsulated.[]
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
This protocol outlines the primary method for solubilizing this compound for general use.
Materials:
-
This compound (MW: 187.60 g/mol )
-
Deionized water or 0.9% Saline
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh out 18.76 mg of this compound and place it into a 10 mL volumetric flask.
-
Add approximately 8 mL of deionized water (or saline) to the flask. The compound will likely form a slurry.
-
Place a small stir bar in the flask and put it on a stir plate at medium speed.
-
Using a pipette, add 1 M HCl drop by drop (e.g., 5-10 µL at a time) to the stirring slurry.
-
Pause after every few drops to allow the compound to dissolve. Observe the solution for clarity.
-
As the solution nears clarity, use a pH meter to check the pH. Continue adding acid until all solid has dissolved and the final pH is stable between 4.0 and 5.0.
-
Once fully dissolved, remove the stir bar and bring the final volume to exactly 10.0 mL with deionized water.
-
Mix thoroughly. The resulting solution is a 10 mM stock of this compound hydrochloride.
-
Filter the solution through a 0.22 µm syringe filter for sterilization and removal of any microparticulates.
Visualization of the Solubilization Workflow
The following diagram outlines the decision-making process for troubleshooting solubility issues with this compound.
Caption: Decision workflow for solubilizing this compound.
References
-
Jain, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Parmar, K., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Available at: [Link]
-
Patel, M., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 8(5), 10-16. Available at: [Link]
-
Garrido-Salgado, G., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(20), 11993-12002. Available at: [Link]
-
Ghorab, M. K. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2759-2781. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]
-
ResearchGate. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]
-
IRO. (2025). Co-solvent: Significance and symbolism. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]
-
IRO. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]
-
Sherje, A. P., et al. (2017). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Current Pharmaceutical Design, 23(33), 4947-4978. Available at: [Link]
-
Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. Available at: [Link]
-
ResearchGate. (2017). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Guanidine. Wikipedia. Available at: [Link]
-
Griffiths, L., et al. (2019). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Journal of Chemical Information and Modeling, 59(5), 2115-2125. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
MDPI. (2021). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 26(21), 6684. Available at: [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. Available at: [Link]
-
Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Chemistry LibreTexts. Available at: [Link]
-
American Chemical Society. (2020). Guanidine. American Chemical Society. Available at: [Link]
-
Kehua Bio-engineering. (n.d.). This compound. Kehua Bio-engineering. Available at: [Link]
Sources
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- 10. researchgate.net [researchgate.net]
- 11. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]
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"stability issues of 1-(2-Chloro-4-fluorophenyl)guanidine in different solvents"
Technical Support Center: 1-(2-Chloro-4-fluorophenyl)guanidine
A Guide for Researchers on Solvent Stability and Experimental Best Practices
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that navigating the nuances of a compound's stability is critical for the success and reproducibility of your research. This guide is designed to provide you with in-depth, practical insights into the stability of this compound in various solvents, moving beyond simple protocols to explain the chemical rationale behind our recommendations. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
This document is structured as a dynamic resource, featuring a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for foundational knowledge.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted to help you quickly diagnose and resolve specific issues you may encounter during your experiments.
Q1: I'm observing a rapid loss of my parent compound in an aqueous stock solution, accompanied by new peaks in my HPLC chromatogram. What is happening and how can I prevent it?
A1: The most probable cause is hydrolytic degradation. The guanidine functional group, while a strong base, is susceptible to hydrolysis, particularly under neutral to alkaline conditions.[1][2] In the presence of water, and especially with catalysis by hydroxide ions (OH⁻), the C-N bond linking the phenyl ring to the guanidine moiety can be cleaved.[1][2] This process would yield 2-chloro-4-fluoroaniline and urea as the primary degradation products.
Root Cause Analysis and Mitigation Strategy:
-
pH is Critical: The rate of hydrolysis for guanidines is highly pH-dependent.[1] Unbuffered deionized water can have a pH that drifts, often becoming slightly acidic due to dissolved CO₂, but it lacks the capacity to resist changes. If your solution becomes even slightly alkaline, the degradation can accelerate significantly.[2]
-
Temperature Accelerates Degradation: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing aqueous solutions at room temperature will lead to faster degradation than refrigerated storage.
-
"Fresh is Best" Philosophy: The most reliable way to avoid this issue is to prepare aqueous solutions immediately before use.
Recommended Corrective Actions:
-
Buffer Your Solution: If you must prepare a stock solution, use a buffer system to maintain a slightly acidic pH, ideally between 4 and 6. Studies on similar compounds have shown stability in this pH range.[3] Acetate or phosphate buffers are common choices.
-
Refrigerate Promptly: Store aqueous stock solutions at 2-8°C and protect them from light.[4]
-
Qualify Your Stock: For long-term experiments, it is prudent to re-analyze your stock solution periodically by HPLC to confirm its concentration and purity have not changed significantly.
Caption: Predicted hydrolytic degradation of the parent compound.
Q2: How should I design a forced degradation study for this compound to develop a stability-indicating method?
A2: A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule and for developing an analytical method that can reliably separate the parent compound from all potential degradation products. [5][6]The industry-accepted goal is to achieve 5-20% degradation of the parent compound. [7] The following table outlines a standard set of conditions based on ICH guidelines. [6]You should start with these conditions and adjust the time, temperature, or reagent concentration to achieve the target degradation level.
Table 1: Recommended Protocol for a Forced Degradation Study
| Stress Condition | Reagent / Parameter | Initial Conditions | Rationale & Key Insights |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room temp to 60°C for several hours | Tests for stability in acidic environments. The guanidine group will be protonated, which may offer some stability against hydrolysis compared to the free base. [8] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temp for minutes to hours | This is expected to be the most significant degradation pathway. The reaction can be very fast, so start with mild conditions (lower concentration, room temp) and short time points. [1][3][8] |
| Oxidation | 3% to 30% H₂O₂ | Room temp for several hours | Evaluates susceptibility to oxidative stress. While the core structure is relatively robust, oxidation could potentially occur. [3][8] |
| Thermal Degradation | Dry heat, 70-80°C | 24 to 48 hours | Assesses the stability of the solid compound at elevated temperatures, relevant for storage and transport. [3] |
| Photostability | UV (254/365 nm) & Visible Light | Expose solid & solution samples | Determines if the compound is light-sensitive. A control sample should be kept in the dark under the same conditions. [3] |
Experimental Workflow:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each stress condition, mix your stock solution with the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, use the stock solution directly or weigh out solid material.
-
Incubate for the desired time and temperature.
-
At each time point, withdraw an aliquot, neutralize it if necessary (e.g., neutralize acid with base and vice-versa), and dilute to a suitable concentration for analysis.
-
Analyze all samples by HPLC-UV/DAD to quantify the parent peak and profile any degradation products formed.
Q3: What are the best solvents and storage conditions for this compound?
A3: The choice of solvent and storage conditions is paramount for maintaining the integrity of your compound.
Table 2: Solvent Selection and Storage Recommendations
| Form | Recommended Solvents | Storage Conditions | Rationale |
| Solid | N/A | Room temperature or 2-8°C. [4][9]Store in a tightly sealed container in a desiccator to protect from moisture. | The solid crystalline form is the most stable state. [10]Preventing moisture uptake is key to long-term stability. |
| Organic Stock | High-purity, anhydrous DMSO, DMF, or Acetonitrile. | -20°C for long-term storage. 2-8°C for short-term. Use vials with PTFE-lined septa. Protect from light. | Aprotic solvents minimize the risk of solvolysis. Low temperatures slow down any potential degradation reactions. |
| Aqueous Solution | Buffered solutions (pH 4-6). | Not recommended for storage. Prepare fresh before each experiment. | Due to the high risk of hydrolysis, storing this compound in aqueous solutions for any extended period is strongly discouraged. [1][2] |
Q4: Which analytical methods are most suitable for stability testing?
A4: The gold standard for stability testing is a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method .
-
Technique: Reverse-phase HPLC is ideal.
-
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. This allows you to monitor multiple wavelengths simultaneously and to assess peak purity, which is crucial for ensuring that your parent compound peak does not co-elute with a degradation product.
-
Method Development: The method must be developed using samples from your forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. A gradient elution method using common mobile phases like acetonitrile/water or methanol/water with a modifier like formic acid or TFA is a good starting point.
-
Other Techniques: While HPLC is primary, other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying the molecular weights of the degradation products, which helps in elucidating their structures. [9]
References
-
Golas, P. J., et al. (2010). The nonenzymatic decomposition of guanidines and amidines. PubMed Central (PMC). Available at: [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation in Pharmaceuticals – A Regulatory Update. MedCrave online. Available at: [Link]
-
BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. Available at: [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Pandey, S., et al. (2021). Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. International Journal of Pharmaceutical and Experimental Research. Available at: [Link]
-
Patel, K., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
King, A. D., et al. (2025). Stability of bicyclic guanidine superbases and their salts in water. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. Available at: [Link]
Sources
- 1. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. This compound [myskinrecipes.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 9. This compound [synhet.com]
- 10. Buy this compound | 896720-31-3 [smolecule.com]
"common impurities in 1-(2-Chloro-4-fluorophenyl)guanidine and their removal"
Welcome to the technical support resource for 1-(2-Chloro-4-fluorophenyl)guanidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purity of this important synthetic intermediate. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and effectively remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: Impurities in this compound typically originate from three main sources: the starting materials, side-reactions during the guanidinylation process, and degradation.[1][2] Understanding these sources is the first step in developing a robust purification strategy.
-
Process-Related Impurities (Starting Materials & Reagents):
-
Unreacted 2-Chloro-4-fluoroaniline: The primary amine starting material is a common impurity if the guanidinylation reaction does not go to completion.
-
Guanidinylating Agent Residues: Depending on the synthetic route, you may find residual reagents like cyanamide, S-methylisothiourea, or protected guanidinylating agents.[3][4]
-
Catalysts: If transition-metal catalysts are used in the synthesis, trace metals could be present.[5]
-
-
By-products (Side Reactions):
-
Urea/Thiourea Analogues: If the synthesis involves precursors like thioureas, incomplete conversion can leave these as impurities.[3][6]
-
Dimerization Products: Self-condensation of starting materials or intermediates can lead to dimeric by-products.
-
N,N',N''-Trisubstituted Guanidines: Over-reaction or reaction with other amine sources can lead to more complex guanidine structures.
-
-
Degradation Products:
-
Hydrolysis Products: The guanidine functional group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially reverting to the starting aniline or forming the corresponding urea.
-
Oxidative Degradation: Exposure to air and light over time can lead to minor degradation products.
-
Q2: My initial purity by HPLC is only 95-98%. What is the most straightforward first step for purification?
A2: For purities in this range, recrystallization is almost always the most efficient and scalable initial purification step for solid compounds.[7] The highly polar and crystalline nature of guanidinium salts often makes them good candidates for this technique. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.[7][8]
Q3: Why is purifying this compound so challenging with standard silica gel chromatography?
A3: The challenge arises from the strongly basic nature of the guanidine group (pKa ≈ 13.5). On standard, slightly acidic silica gel, this basic compound interacts very strongly with the stationary phase. This leads to several problems:
-
Poor Elution: The compound may not move from the origin, even with highly polar solvents.
-
Severe Tailing (Streaking): If it does move, the peak shape is often very broad and asymmetrical, leading to poor separation from impurities.[9]
-
Irreversible Adsorption: A portion of the product can be permanently lost on the column.
To overcome this, specialized chromatographic techniques are necessary.
Troubleshooting & Purification Guides
Guide 1: Troubleshooting Failed Recrystallization
Issue: "I've tried to recrystallize my crude this compound, but the yield is very low, or the purity doesn't improve significantly."
Root Cause Analysis & Solution Workflow:
The success of recrystallization hinges on the choice of solvent.[7] Guanidinium salts can be tricky due to their high polarity and ability to form strong hydrogen bonds. A systematic approach to solvent screening is crucial.
Step-by-Step Protocol: Solvent Screening for Recrystallization
-
Initial Assessment: Place ~20-30 mg of your crude material into separate test tubes.
-
Solvent Addition: To each tube, add a different solvent (start with 0.5 mL) from the list below. Test solubility at room temperature by vortexing.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Observe if dissolution occurs.
-
Cooling: If the compound fully dissolves upon heating, allow the solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
Evaluation: An ideal solvent is one where the compound is poorly soluble at low temperatures but highly soluble at high temperatures.[7]
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale & Expected Behavior |
|---|---|---|
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting point. Guanidinium salts often have moderate to high solubility. May require an anti-solvent. |
| Ketones | Acetone | Can be effective, particularly in mixtures with water or alcohols.[8] |
| Nitriles | Acetonitrile | Often a good choice for polar compounds. |
| Water | H₂O | High solubility is expected, especially when hot. Often used with an organic co-solvent or as part of an anti-solvent system.[10] |
| Esters | Ethyl Acetate | Generally lower solubility; more likely to be used as an anti-solvent. |
| Ethers | Diethyl Ether, MTBE | Very low solubility; primarily used as anti-solvents. |
Pro-Tip: A mixed-solvent system is often most effective. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol or a water/alcohol mix) and then slowly add a "poor" solvent (anti-solvent, e.g., ethyl acetate or diethyl ether) until the solution becomes turbid. Re-heat to clarify and then cool slowly to promote crystallization.[10]
Guide 2: Advanced Chromatographic Purification
Issue: "Recrystallization is insufficient to remove a closely-related impurity. How do I set up a chromatography method for this highly basic compound?"
Rationale: Standard silica gel is not suitable. You must choose a stationary phase and mobile phase system designed for highly polar, basic compounds.[9][11]
Principle: HILIC uses a polar stationary phase (like silica) but with a high-organic, reversed-phase style mobile phase (e.g., acetonitrile/water). It's excellent for retaining and separating very polar compounds that elute too quickly in reversed-phase.[12][13]
Step-by-Step HILIC Protocol:
-
Column Selection: Use a HILIC-type column (e.g., bare silica, amino, or specialized polar phases).
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Water/Acetonitrile + 10 mM Ammonium Formate (or Acetate), pH adjusted to 3.0-4.0 with Formic Acid. The buffer is critical for good peak shape.
-
Solvent B: 95:5 Acetonitrile/Water + 10 mM Ammonium Formate, pH adjusted to 3.0-4.0.
-
-
Gradient Elution:
-
Start at high %B (e.g., 95-100% B) to ensure the polar compound is retained.
-
Run a gradient to increase the percentage of the aqueous solvent A (e.g., 95% B to 50% B over 15-20 minutes).
-
Monitor elution using UV detection (a suitable wavelength for the phenyl ring is ~254 nm).
-
-
Analysis: The target compound, being highly polar, will elute as the concentration of water in the mobile phase increases.
Principle: This technique separates compounds based on charge. The strongly basic guanidine will be protonated and bind tightly to the negatively charged SCX stationary phase. Elution is achieved by increasing the salt concentration or pH of the mobile phase to displace the compound.[11]
Step-by-Step SCX Protocol:
-
Column Selection: Use a silica-based Strong Cation Exchange (SCX) column.
-
Sample Loading: Dissolve the sample in a low-salt, acidic mobile phase (e.g., 10% Methanol in water with 0.1% Formic Acid) and load it onto the equilibrated column. Your compound and other basic impurities will bind. Neutral or acidic impurities will pass through.
-
Washing: Wash the column with the loading buffer to remove unbound impurities.
-
Elution: Elute the bound compounds using a gradient of increasing salt concentration (e.g., 0 to 500 mM ammonium acetate in the loading buffer) or by using a volatile basic modifier (e.g., 0.5-2% ammonia in methanol/water).[9] The most basic compounds will elute last.
Visualization of Purification Strategy
Sources
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"troubleshooting inconsistent results in assays with 1-(2-Chloro-4-fluorophenyl)guanidine"
Welcome to the technical support center for assays involving 1-(2-Chloro-4-fluorophenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in experimental results. Our approach is rooted in first principles of biochemistry and assay development to empower you to identify root causes and implement robust solutions.
Section 1: Understanding the Compound - The Root of Variability
Inconsistent results often originate from a misunderstanding of the core reagent's properties. This compound, like many guanidinium compounds, has specific chemical characteristics that can influence assay performance.
Q1: My assay results are showing high variability between replicates and experiments. Could the compound itself be the issue?
A1: Absolutely. The guanidinium group is a key structural feature that dictates the behavior of this compound. Guanidinium compounds are well-documented for their ability to denature proteins, primarily by disrupting the intricate network of hydrogen bonds that maintain a protein's secondary and tertiary structures[1][2].
Causality:
-
Protein Denaturation: If your assay involves enzymes, antibodies, or other proteins, high concentrations of this compound can cause them to unfold and lose activity. This effect can be concentration-dependent, leading to inconsistent results if stock solutions are not prepared with high precision[1][3].
-
Hydrolytic Instability: Guanidines can be susceptible to hydrolysis, particularly under alkaline (high pH) conditions[4]. If your assay buffer is basic, the compound may degrade over the course of the experiment, leading to a drift in the effective concentration and, consequently, the results.
-
Solubility Issues: The maximum solubility of similar compounds like guanidine hydrochloride in water at room temperature is approximately 6 M[2]. While your compound's solubility may differ, poor solubility can lead to micro-precipitates in your stock solution, causing significant variability when aliquoting.
Troubleshooting Steps:
-
Re-evaluate Compound Concentration: Determine the lowest effective concentration of the compound for your assay to minimize potential denaturing effects.
-
Assess pH Stability: Check the pH of your assay buffer. If it is alkaline, consider running a time-course experiment to see if the compound's effect diminishes over time, which would suggest degradation.
-
Confirm Solubility: When preparing stock solutions, ensure the compound is fully dissolved. A brief sonication or gentle warming (if the compound is heat-stable) might be necessary. Always visually inspect for precipitates before use.
Section 2: General Assay Troubleshooting Framework
While the compound is a primary suspect, general laboratory practices are a frequent source of error. This section provides a systematic approach to identifying and eliminating these variables.
Q2: I've validated my compound's stock solution, but I'm still seeing inconsistent data (e.g., high coefficient of variation, %CV). What should I check next?
A2: When facing high variability, a systematic review of your entire workflow is necessary. Errors in assay execution can be magnified, leading to unreliable data. The most common culprits are environmental factors and procedural inconsistencies[5][6].
Troubleshooting Decision Pathway
Below is a guided workflow to systematically identify the source of inconsistency.
Caption: Workflow for running a quality control plate.
Section 4: Frequently Asked Questions (FAQs)
Q: My results are consistent within a single plate, but vary greatly from day to day. What's the likely cause? A: This points towards issues with reagent preparation or environmental conditions. Day-to-day variability is often caused by freshly prepared buffers having a slightly different pH, temperature fluctuations in the lab, or using reagents that have undergone a different number of freeze-thaw cycles.[7] Implementing the standardized protocols above, especially for stock solution and buffer preparation, is critical.
Q: Could this compound interfere with my assay technology itself (e.g., fluorescence or luminescence)? A: Yes, this is a possibility. Some compounds can interfere with assay signals, for example, by quenching fluorescence or inhibiting a reporter enzyme (like luciferase).[8] To test for this, run a control where you add the compound to the assay in the final step, right before reading the plate. If the signal changes, it indicates direct interference with the detection system rather than the biological target.
Q: What is an acceptable Coefficient of Variation (%CV) for my replicates? A: While this depends on the assay type, a generally accepted %CV for replicates in biochemical assays is <15%. A %CV above 20% typically indicates a significant issue with pipetting, reagent mixing, or temperature control that needs to be addressed.[9]
Data Summary: Common Sources of Error & Solutions
| Error Source | Potential Cause | Recommended Solution | Reference |
| Compound | Protein denaturation by guanidinium group | Titrate to the lowest effective concentration. | [1][2] |
| Poor solubility / precipitation | Prepare fresh stock, sonicate, visually inspect. | [2] | |
| Hydrolysis in alkaline buffer | Verify buffer pH; run time-course to check stability. | [4] | |
| Technique | Inaccurate pipetting | Calibrate pipettes; use reverse pipetting for viscous liquids. | [5] |
| Cross-well contamination | Use fresh pipette tips for each reagent and sample. | [5] | |
| Environment | Temperature fluctuations | Equilibrate all reagents to room temp before use; use calibrated incubators. | [10][7] |
| Buffer pH drift | Calibrate pH meter daily; measure pH at working temperature. | [7][11] | |
| Reagents | Multiple freeze-thaw cycles | Aliquot reagents into single-use volumes upon receipt. | [12] |
| Contaminated or expired buffers | Prepare fresh buffers from high-quality stock. | [6] |
References
- Thermo Fisher Scientific. (n.d.). AN001055: Assay of guanidine in pharmaceutical formulations.
-
Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. Retrieved from [Link]
- MOLBASE. (n.d.). 2-[(Z)-1-(4-fluorophenyl)ethylideneamino]guanidine,hydrochloride.
- National Institutes of Health. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis.
-
Journal of Clinical and Diagnostic Research. (2023). Quality Control in Clinical Biochemistry Laboratory- A Glance. Retrieved from [Link]
- BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS.
-
Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]
- SynHet. (n.d.). This compound.
-
Biology LibreTexts. (2022). 7.1.1: Factors Affecting Enzyme Activity. Retrieved from [Link]
-
BOQU Instrument. (2023). The Impacts of Temperature on Industrial PH Meter Readings. Retrieved from [Link]
- Ansh Labs. (n.d.). Troubleshooting Immunoassays.
-
Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]
-
RSC Publishing. (n.d.). Stability of bicyclic guanidine superbases and their salts in water. Retrieved from [Link]
- REAGECON. (n.d.). The Effects of Temperature on PH Measurement.
-
Biocompare. (2021). Improving Sample Preparation for Multiplex Immunoassays. Retrieved from [Link]
-
ScienceDirect. (n.d.). The fluorescence detected guanidine hydrochloride equilibrium denaturation of wild-type staphylococcal nuclease does not fit a three-state unfolding model. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
BOQU Instrument. (2025). Compensating for Temperature Effects in pH Measurements: Essential Strategies. Retrieved from [Link]
-
Biology Discussion. (n.d.). Factors Affecting Enzyme Activity: 6 Factors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Evaluation of the Quality Performance of Biochemical Analytes in Clinical Biochemistry Laboratory Using Six Sigma Matrices. Retrieved from [Link]
Sources
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- 4. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. How temperature influences the pH value | Metrohm [metrohm.com]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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"how to avoid degradation of 1-(2-Chloro-4-fluorophenyl)guanidine during experiments"
Welcome to the technical support center for 1-(2-Chloro-4-fluorophenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and utilizing this compound in your experiments. Our goal is to ensure the integrity of your results by minimizing compound degradation.
Introduction to this compound Stability
This compound is a substituted aryl guanidine. The guanidine group is strongly basic, and its stability can be influenced by the electron-withdrawing effects of the chloro and fluoro substituents on the phenyl ring.[1][2] Understanding the potential degradation pathways is critical for obtaining reliable and reproducible experimental outcomes. This guide will walk you through the primary causes of degradation and provide actionable protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound are:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Thermal Stress: Decomposition at elevated temperatures.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
Q2: How should I properly store this compound?
A2: For optimal stability, this compound should be stored in a cool, dry, and dark place. A supplier recommends storage at room temperature.[3] It is crucial to keep the container tightly sealed to protect it from moisture and light. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize exposure to air and humidity.
Q3: Can I heat my solution containing this compound to aid dissolution?
A3: Caution is advised when heating solutions of this compound. Guanidine derivatives can undergo thermal decomposition.[4][5] If heating is necessary, use a minimal amount of heat for the shortest possible duration. It is recommended to first determine the thermal stability of your specific formulation using techniques like Differential Scanning Calorimetry (DSC).
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent will depend on your specific experimental needs. For stock solutions, anhydrous polar aprotic solvents such as DMSO or DMF are generally suitable. If aqueous buffers are required, prepare them fresh and use them promptly. Be mindful of the pH of your buffered solution, as both acidic and basic conditions can promote hydrolysis.
Q5: How can I check for degradation of my this compound sample?
A5: Several analytical techniques can be used to assess the purity and detect degradation products. These include:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For separation and identification of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity analysis.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify impurities.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of stock solution. | Prepare fresh stock solutions more frequently. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Appearance of new peaks in HPLC/LC-MS analysis. | Hydrolysis or photodegradation. | Review solution preparation and storage. Ensure solvents are anhydrous and protect solutions from light at all times. |
| Loss of biological activity. | Compound degradation. | Confirm the purity of the compound before use. Re-evaluate storage and handling procedures. |
| Discoloration of the solid compound or solution. | Possible degradation. | Do not use the discolored material. Re-order fresh compound and strictly follow recommended storage conditions. |
In-Depth Technical Guidance
Hydrolytic Degradation
The guanidine functional group is susceptible to hydrolysis, which can be accelerated in both acidic and basic environments. The electron-withdrawing nature of the halogen substituents on the aryl ring can influence the pKa of the guanidine group, potentially affecting its hydrolysis rate.[1][2]
-
pH Control: If working with aqueous solutions, maintain a pH as close to neutral as possible, unless your experimental protocol requires otherwise.
-
Use of Anhydrous Solvents: For preparing stock solutions, use high-purity, anhydrous solvents.
-
Fresh Preparations: Prepare aqueous solutions containing this compound immediately before use.
Thermal Decomposition
Elevated temperatures can lead to the breakdown of guanidine compounds.[4] The presence of halogen atoms on the phenyl ring could also lead to the formation of hazardous thermal decomposition products, such as hydrogen fluoride and other chlorinated volatile organic compounds.[7]
-
Avoid Excessive Heat: Minimize exposure to high temperatures during your experiments.
-
Controlled Dissolution: If gentle heating is required for dissolution, use a water bath with precise temperature control and do not exceed a mild temperature (e.g., 30-40°C).
-
Proper Storage: Adhere to the recommended storage temperature to prevent slow degradation over time.
Photodegradation
Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation.[8] Energy from light, particularly in the UV spectrum, can induce cleavage of chemical bonds.
-
Light Protection: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil.
-
Work in a Dimly Lit Area: When handling the compound or its solutions, work in an area with minimal light exposure.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Environment: Work in a clean, dry, and dimly lit area.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration.
-
Dissolution: Vortex or sonicate at room temperature until the compound is fully dissolved. Avoid heating.
-
Storage: Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C.
Protocol 2: Purity Analysis by HPLC
This is a general guideline and may need optimization for your specific system.
-
Sample Preparation: Dilute a small amount of your this compound stock solution in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of any additional peaks that may indicate degradation products.
Visualizations
Logical Flow for Handling and Experimentation
Caption: A logical workflow for handling this compound to minimize degradation.
Potential Degradation Pathways
Caption: Major potential degradation pathways for this compound.
References
- Bahnemann, D. (2015).
- Kimura, A., & Ikeda, H. (2013). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide.
- BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS.
- Anderson Development Company. (2012). Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review.
- Gimeno, A., et al. (2017). Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(18), 10084-10093*.
- BenchChem. (2025).
- Santhosh, G., et al. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate.
- Gimeno, A., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. RSC Publishing.
- Farina, J., & Dollo, F. (1991). The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. Journal of Pharmaceutical & Biomedical Analysis, 9(10-12), 995-1000.
- Patil, S., & Rohrer, J. (n.d.).
- Zhang, F., et al. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Pharmaceutical Research.
- DiNenno, P. J., & Forssell, E. W. (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.
- Boucher, J. L., et al. (2005). Differential effects of alkyl- and arylguanidines on the stability and reactivity of inducible NOS heme-dioxygen complexes. Journal of Inorganic Biochemistry, 99(1), 241-252.
- Pankiewicz, T., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8961.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Formation of toxic pollutants during the thermal decomposition and oxidation of cyclodiene pesticides. Open Research Newcastle.
- Bylov, I., et al. (2019). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI.
- Morris, R. E., et al. (2018). Hydrolytic stability in hemilabile metal-organic frameworks.
- Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(6), 1043-1052.
- Mohammadi Ziarani, G., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38, 887-920.
- Yakabe, Y., & Ishii, Y. (2000). Hydrolytic stability of toluene diisocyanate and polymeric methylenediphenyl diisocyanate based polyureas under environmental conditions. Journal of Applied Polymer Science, 77(1), 1-8.
- Roberts, J. D., & Caserio, M. C. (2021). Aryl Halides. Chemistry LibreTexts.
- Altarawneh, M., & Dlugogorski, B. Z. (2015).
-
Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]www.organic-chemistry.org/synthesis/C1N/guanidines.shtm)
Sources
- 1. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]
- 2. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound [synhet.com]
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- 5. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing HPLC Methods for 1-(2-Chloro-4-fluorophenyl)guanidine
Welcome to the technical support center for the chromatographic analysis of 1-(2-Chloro-4-fluorophenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development for this and similar basic compounds. Here, we move beyond simple protocols to explain the 'why' behind the methodology, empowering you to troubleshoot effectively and develop robust, reliable methods.
Understanding the Analyte: The Key to a Successful Method
This compound possesses a guanidine group, which is a very strong base. The parent compound, guanidine, has a pKa of approximately 13.6, meaning it exists almost exclusively in its protonated (cationic) form in typical reversed-phase HPLC mobile phases (pH 2-8).[1][2][3][4] This singular characteristic is the primary driver of its chromatographic behavior and the potential issues that may arise.
Key Physicochemical Properties (Predicted & Inferred):
| Property | Estimated Value/Characteristic | Implication for HPLC Method Development |
| pKa | > 12 | Analyte will be permanently protonated (cationic) at any pH suitable for silica-based columns (pH 2-8). |
| Polarity | High (in its ionic form) | Low retention on standard C18 columns can be expected. |
| UV Absorbance | Expected ~210-270 nm | The substituted phenyl ring provides a chromophore for UV detection. |
| Silanol Interaction | High Potential | The positive charge of the analyte can interact strongly with deprotonated, negatively charged silanols on the silica stationary phase, leading to significant peak tailing.[5] |
Frequently Asked Questions (FAQs)
Q1: My peak for this compound is tailing severely. What is the primary cause and how can I fix it?
A1: Severe peak tailing for a basic compound like this is almost always caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase.[5]
Troubleshooting Flowchart for Peak Tailing:
Caption: Troubleshooting logic for peak tailing.
Detailed Solutions:
-
Lower Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0), you protonate the silanol groups, neutralizing their charge and minimizing the unwanted ionic interaction.[6][7] This is the most effective first step.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica with fewer metal impurities and are "end-capped" to block a majority of the accessible silanol groups.[8] If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.
-
Employ a Competitive Base: Adding a small concentration (e.g., 0.1%) of an amine like triethylamine (TEA) to the mobile phase can help.[5][9] The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from them. Note that TEA can shorten column lifetime and is not suitable for LC-MS.
-
Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), to the mobile phase can be very effective.[10][11][12] The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, while its negatively charged head faces the mobile phase. This creates a pseudo-ion-exchange surface that provides a controlled interaction mechanism for the cationic analyte, improving both retention and peak shape.[10][13]
Q2: I have very little or no retention of my compound on a C18 column. How can I increase its retention time?
A2: Due to its permanent positive charge and associated high polarity, this compound will have weak hydrophobic interactions with a C18 stationary phase, leading to poor retention.
Strategies to Increase Retention:
| Strategy | Mechanism of Action | Recommended Starting Conditions | Considerations |
| Reduce Organic Modifier | Increases the polarity of the mobile phase, forcing the non-polar stationary phase to interact more with the analyte. | Start with a low percentage of acetonitrile or methanol (e.g., 10-20%). | May not be sufficient on its own if the analyte is very polar. |
| Use a Phenyl Stationary Phase | Phenyl columns offer alternative selectivity through π-π interactions with the analyte's phenyl ring. | Phenyl-Hexyl column with a gradient of acetonitrile in water. | Can provide unique selectivity compared to C18. |
| Ion-Pairing Chromatography | The ion-pairing reagent creates a charged surface on the stationary phase, retaining the oppositely charged analyte via electrostatic attraction.[10][11][14] | Mobile phase containing 5 mM sodium heptanesulfonate at pH 3.0. | Requires long column equilibration times and dedicating a column to ion-pairing applications is highly recommended.[10] |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | An alternative mode of chromatography where the analyte partitions into a water-enriched layer on the surface of a polar stationary phase. | HILIC column (e.g., bare silica, amide) with a high percentage of organic solvent (e.g., 90% acetonitrile). | Excellent for very polar compounds, but requires a different method development approach. |
Q3: My retention times are drifting from one injection to the next. What could be the cause?
A3: Retention time instability for ionizable compounds is often linked to inadequate mobile phase buffering.
Workflow for Diagnosing Retention Time Instability:
Caption: Stepwise diagnosis of retention time instability.
Key Points:
-
Buffer Capacity: The purpose of the buffer is to control the mobile phase pH. If the buffer concentration is too low, the injection of your sample (which may be at a different pH) can cause a transient shift in the mobile phase pH at the column head, leading to shifting retention times. A concentration of 10-25 mM is typically sufficient.
-
Buffer pKa: A buffer is most effective within +/- 1 pH unit of its pKa. Operating outside this range provides poor pH control. For a target pH of 3.0, a phosphate buffer (pKa2 ~7.2, but pKa1 is ~2.15) or a formate buffer (pKa ~3.75) are excellent choices.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. This is particularly crucial for ion-pairing methods where the reagent needs to fully adsorb onto the stationary phase.[10]
Troubleshooting Guide: Specific Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Peak Fronting | 1. Sample overload. 2. Sample solvent is much stronger (less polar) than the mobile phase. | 1. Reduce the concentration of the injected sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | 1. Clogged inlet frit on the column or guard column. 2. Column void (bed collapse). 3. Co-elution with an impurity. | 1. Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer). 2. Replace the column. 3. Modify the mobile phase composition or gradient to improve resolution. |
| Broad Peaks (Low Efficiency) | 1. High extra-column volume (long or wide-bore tubing). 2. Column aging/degradation. 3. Mismatch between sample solvent and mobile phase. | 1. Use shorter, narrower ID tubing (e.g., 0.125 mm) between the injector, column, and detector.[8] 2. Replace the column. 3. Ensure the sample is dissolved in the mobile phase. |
Experimental Protocol: Starting Method for this compound
This protocol provides a robust starting point for method development.
-
Column Selection:
-
Use a modern, high-purity, end-capped C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. To 1 L of HPLC-grade water, add 2.72 g of monobasic potassium phosphate. Adjust the pH to 3.0 using phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (or scan for optimal wavelength).
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 70% B
-
10-11 min: 70% to 95% B
-
11-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
This screening gradient will help determine the approximate retention time of the analyte and can be optimized further by adjusting the gradient slope or switching to an isocratic elution if appropriate.
References
-
Guanidine. PubChem. National Institutes of Health. [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.[Link]
-
David, V., et al. THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie.[Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.[Link]
-
Guanidine. Wikipedia.[Link]
-
Guanidine. Wikipédia.[Link]
-
Stoll, D. R. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.[Link]
-
Petrovska-Dimitrievska, G., et al. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.[Link]
-
How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum.[Link]
-
El-Faham, H., et al. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Journal of Chemical Information and Modeling.[Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]
-
Control pH During Method Development for Better Chromatography. Agilent.[Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.[Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials.[Link]
-
Ion-Pairing Agents | HPLC. Mason Technology.[Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America.[Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent.[Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]
-
HPLC Method Development: From Basics to Advanced Strategies. Mastelf.[Link]
-
Basic HPLC method development. Reddit.[Link]
-
The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
C8H9ClFN3. PubChem. National Institutes of Health. [Link]
-
2-Chloro-1-(4-chloro-2-fluorophenyl)guanidine. PubChem. National Institutes of Health. [Link]
-
This compound. 科华智慧.[Link]
-
2-[(Z)-1-(4-fluorophenyl)ethylideneamino]guanidine,hydrochloride. MOLBASE.[Link]
Sources
- 1. Guanidine | CH5N3 | CID 3520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. Guanidine — Wikipédia [fr.wikipedia.org]
- 4. permm.phar.umich.edu [permm.phar.umich.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
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- 8. chromtech.com [chromtech.com]
- 9. reddit.com [reddit.com]
- 10. welch-us.com [welch-us.com]
- 11. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 12. nbinno.com [nbinno.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 1-(2-Chloro-4-fluorophenyl)guanidine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel compound 1-(2-Chloro-4-fluorophenyl)guanidine. Moving beyond a simple procedural checklist, this document elucidates the scientific rationale behind each validation parameter, compares methodological choices, and presents a framework for establishing a trustworthy and defensible analytical procedure. All protocols and acceptance criteria are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
The Analytical Imperative: Method Development Strategy
Before validation can commence, a robust and optimized analytical method is required. The subject of our analysis, this compound, is a substituted guanidine compound.[3][4][5] Guanidines are highly basic (pKa ≈ 12.5) and polar, which presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak tailing.[6][7][8]
Our objective was to develop a method that not only quantifies the parent compound but also separates it from potential degradation products—a stability-indicating method. This is a critical requirement of regulatory bodies.[9][10][11]
After extensive development, the following Reverse-Phase HPLC (RP-HPLC) method was established as optimal. The choice of a C18 column with a moderately acidic mobile phase containing an organic modifier was causal; the acidic pH protonates the guanidine group, enhancing its interaction with the stationary phase and improving peak shape, while the acetonitrile provides the necessary elution strength.
Optimized HPLC Method Parameters
| Parameter | Condition | Rationale for Selection |
| Instrument | HPLC with Quaternary Pump and UV/Vis Detector | Standard, reliable configuration for pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolving power and is a workhorse in pharmaceutical labs. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid | The organic/aqueous ratio balances retention and run time. Formic acid improves peak symmetry for the basic analyte.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Detection | UV at 240 nm | Wavelength of maximum absorbance for the analyte, providing high sensitivity. |
| Injection Volume | 10 µL | A small volume minimizes potential for band broadening. |
| Column Temp. | 30°C | Controlled temperature ensures retention time reproducibility. |
The Validation Master Plan: Establishing Trustworthy Performance
Method validation is the process of providing documented evidence that a method is suitable for its intended purpose.[9][12] Our approach follows the comprehensive framework of the ICH Q2(R1) guideline, which is the global standard for this activity.[1][2][13] The validation workflow is a systematic process to build a complete picture of the method's capabilities.
Caption: High-level workflow for analytical method validation.
System Suitability Testing (SST): The Daily Pre-Flight Check
Before any validation (or routine) analysis, we must verify that the chromatographic system is performing adequately. SST is a non-negotiable part of the analytical procedure.[14][15][16] It ensures that on that particular day, with that specific column and mobile phase preparation, the system is fit for purpose.[17][18]
Protocol:
-
Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).
-
Make five replicate injections of this standard solution.
-
Calculate the key performance indicators against the pre-defined acceptance criteria.
Comparative SST Acceptance Criteria
| Parameter | Acceptance Criteria | Why It Matters |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate undesirable secondary interactions with the column, affecting integration accuracy.[15] |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency. Higher numbers indicate sharper peaks and better separation capability.[15] |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision of the autosampler and detector response. Low variability is essential for reliable quantification.[15][17] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pumping system and column conditions. Consistent retention times are crucial for correct peak identification.[15] |
Specificity & Forced Degradation: Proving Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] The most rigorous way to demonstrate this for a stability-indicating method is through forced degradation studies.[9][19]
The goal of forced degradation is not to destroy the drug but to generate a modest level of degradation (typically 5-20%) to prove that any resulting degradants can be separated from the parent peak.[19][20]
Protocol:
-
Expose solutions of this compound to a range of stress conditions.
-
Analyze the stressed samples by the proposed HPLC method alongside an unstressed control.
-
Assess peak purity of the analyte peak in all stressed samples using a Photodiode Array (PDA) detector.
Forced Degradation Experimental Conditions and Expected Outcomes
| Stress Condition | Typical Parameters | Objective & Comparative Insight |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 8 hours | Simulates acidic environments. Guanidine linkage can be susceptible to hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 4 hours | Simulates alkaline environments. Often yields different degradation pathways than acid. |
| Oxidation | 3% H₂O₂, RT, 24 hours | Tests susceptibility to oxidative stress, a common degradation pathway. |
| Thermal | 80°C, 48 hours (solid state) | Evaluates the intrinsic thermal stability of the molecule. |
| Photolytic | ICH-compliant light chamber (1.2 million lux hours) | Assesses light sensitivity, crucial for determining packaging and storage requirements.[11] |
Acceptance Criteria:
-
The analyte peak should be chromatographically resolved from all degradation product peaks (Resolution > 2.0).
-
The peak purity analysis (e.g., purity angle < purity threshold) must confirm the analyte peak is spectrally pure in all stressed conditions.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Protocol:
-
Prepare a series of at least five standard solutions of this compound spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Linearity Performance Data
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Close to zero | Should not be significantly different from zero. |
| Residual Plot | Random scatter | Confirms no systematic bias in the linear model. |
| Validated Range | 50 - 150 µg/mL | Must cover the expected working concentration range. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often demonstrated by a recovery study.
Protocol:
-
Prepare a placebo (matrix without the API).
-
Spike the placebo with the analyte at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Accuracy (Recovery) Data Summary
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% Recovery |
| 100% | 100.2% | 0.6% | 98.0% - 102.0% Recovery |
| 120% | 100.8% | 0.7% | 98.0% - 102.0% Recovery |
Precision
Precision is the measure of the method's variability when performed on the same sample multiple times. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Assesses the influence of random events within a laboratory (different days, different analysts, different equipment).
Protocol (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them and calculate the % RSD of the results.
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day with a different analyst.
-
Compare the results between the two studies.
Precision Data Comparison
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | ≤ 2.0% |
| Intermediate Precision (n=6, Day 2) | 0.9% | ≤ 2.0% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Assess the impact on system suitability parameters (e.g., retention time, tailing factor) and the final result.
Robustness Study: Parameter Variation and Impact
| Parameter Varied | Variation | Impact on Results | Conclusion |
| Flow Rate | ± 0.1 mL/min | Retention time shifted, but resolution and quantification were unaffected. | Robust |
| Mobile Phase pH | ± 0.2 units | Minor shift in retention time; tailing factor remained within SST limits. | Robust |
| Column Temperature | ± 2°C | Noticeable shift in retention time, but results remained within specifications. | Robust |
| % Acetonitrile | ± 2% | Significant shift in retention time; highlights the importance of accurate mobile phase preparation. | Potentially sensitive |
Conclusion and Comparative Advantage
This comprehensive validation exercise demonstrates that the developed RP-HPLC method for this compound is specific, linear, accurate, precise, and robust for its intended purpose of quantifying the API.
Comparative Advantage:
-
Versus a Non-Optimized Method: A method without an acidic modifier would likely show significant peak tailing for this basic compound, leading to poor precision and inaccurate integration.
-
Versus a Non-Stability-Indicating Method: A method validated without forced degradation studies provides no assurance that it can distinguish the API from its degradants. This would be a critical failure in a regulatory submission and could lead to the release of unsafe or sub-potent products.
-
Versus Alternative Techniques: While techniques like HILIC could be used for polar compounds, the developed RP-HPLC method is highly advantageous due to the widespread availability of C18 columns and the extensive expertise with this technique in QC laboratories globally.[6]
The successful validation documented herein provides a high degree of assurance that this analytical method will consistently produce data meeting its predetermined specifications and quality attributes, forming a reliable foundation for future drug development and quality control activities.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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International Journal of Applied Research in Science, Engineering and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
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International Journal of Pharmaceutical Quality Assurance. (n.d.). HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]
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Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?. [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
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YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
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ResolveMass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]
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International Journal of Scientific & Technology Research. (n.d.). Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. [Link]
-
SIELC. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. [Link]
-
ResearchGate. (2025). Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. [Link]
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MicroSolv. (n.d.). Guanidine Analyzed with HPLC- AppNote. [Link]
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A Researcher's Guide to the Cross-Validation of Novel Guanidine-Based Compounds: A Case Study with 1-(2-Chloro-4-fluorophenyl)guanidine
Introduction: The Guanidine Scaffold and the Imperative for Rigorous Validation
The guanidine group is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its ability to form strong hydrogen bonds and engage in charge-pairing interactions allows guanidine-containing molecules to target a diverse range of biological entities, from enzymes and ion channels to DNA itself.[3] This versatility has led to the development of guanidine-based drugs for treating cancer, infections, and diabetes.[4]
This guide focuses on 1-(2-Chloro-4-fluorophenyl)guanidine , a novel investigational compound characterized by a halogenated phenyl ring attached to the guanidine core.[5][6] While the specific biological activities of this molecule are not yet widely documented, its structure suggests potential as an anticancer agent, a hypothesis derived from the known activities of similar guanidine derivatives.[7][8]
However, the journey from a promising chemical structure to a validated drug candidate is fraught with challenges. A primary pitfall in early-stage drug discovery is reliance on data from a single cell line, which can be misleading. Cellular context is paramount; a compound may show potent activity in one cell line due to its unique genetic makeup, yet be inert in others. Therefore, cross-validation of activity across multiple, distinct cell lines is not merely good practice—it is an essential component of scientific rigor.
This guide provides a comprehensive, technically-grounded framework for conducting such a cross-validation study. We will use this compound as a case study to walk through the entire process, from experimental design and protocol execution to data analysis and interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the tools and rationale to build a robust and reliable data package for any novel compound.
Part 1: The Scientific Rationale — Designing a Self-Validating Experimental System
The core principle of this guide is to establish a self-validating workflow. Every experimental choice must be deliberate and contribute to the overall trustworthiness of the final data.
The Rationale for a Multi-Cell Line Panel
Relying on a single cancer cell line is a precarious strategy. The National Cancer Institute (NCI) established its NCI-60 panel precisely to address this issue, recognizing that a drug's efficacy can vary dramatically across different cancer types.[9] A multi-cell line approach allows us to:
-
Assess the Breadth of Activity: Determine if the compound has broad-spectrum effects or is selective for a particular cancer subtype (e.g., breast, colon, lung).
-
Mitigate the Risk of Artifacts: Ensure that the observed activity is not an artifact of a specific cell line's unique biology, such as the expression of a particular transporter or a rare mutation.[10]
-
Identify Potential Resistance Mechanisms: If a compound is active in most cell lines but inactive in one, that outlier can become a valuable tool for investigating mechanisms of resistance.
For this guide, we will use a representative panel of three commonly used and well-characterized human cancer cell lines:
-
MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.
-
HCT-116: A colorectal carcinoma cell line.
-
A549: A lung carcinoma cell line.
The Importance of Controls: Establishing a Baseline for Comparison
To interpret the activity of this compound, we need benchmarks. This is achieved by including both positive and negative/structural controls.
-
Positive Control (Doxorubicin): A well-characterized chemotherapy agent with a known mechanism of action (DNA intercalation and topoisomerase II inhibition). This validates that our assay system is working correctly and provides a potency benchmark against a standard-of-care drug.
-
Structural Analog (1-Phenylguanidine): A simpler, non-halogenated version of our test compound. This control helps to determine if the specific chloro- and fluoro-substituents are critical for the observed biological activity. A significant drop in potency compared to the lead compound would strongly suggest these halogens play a key role in its mechanism.
The Workflow: A Systematic Approach to Cross-Validation
A structured workflow ensures reproducibility and minimizes variability. The process outlined below forms the backbone of our investigation, moving logically from preparation to conclusive data analysis.
Part 2: Core Methodologies — Generating High-Fidelity Data
Rationale for Assay Selection: CellTiter-Glo® vs. Other Methods
Several assays can measure cell viability, including MTT and MTS, which are colorimetric methods based on metabolic reduction of a tetrazolium salt.[11][12] While cost-effective, these assays can be prone to interference from colored compounds and require a solubilization step for the formazan product.[11]
For this guide, we select the CellTiter-Glo® Luminescent Cell Viability Assay . This is a homogeneous "add-mix-measure" assay that quantifies ATP, a direct indicator of metabolically active cells.[13][14] Its advantages include:
-
High Sensitivity: The luminescent signal allows for detection of as few as 15 cells, making it ideal for low-density cultures.[14]
-
Simplicity: The single-reagent addition minimizes pipetting steps and potential for error.[14]
-
Robustness: The luminescent signal is stable with a half-life of over five hours, providing flexibility in measurement timing.[14]
Detailed Protocol: CellTiter-Glo® Cell Viability Assay
This protocol is designed for a 96-well plate format and is adaptable for all three cell lines.
Materials:
-
Selected cancer cell lines (MCF-7, HCT-116, A549) in logarithmic growth phase.
-
Complete culture medium (specific to each cell line).
-
Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Test compounds (this compound, Doxorubicin, 1-Phenylguanidine) dissolved in DMSO to create 10 mM stock solutions.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Sterile, opaque-walled 96-well microplates (for luminescence).
-
Multichannel pipette, luminometer.
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the appropriate density (e.g., 5,000 cells/100 µL for HCT-116, adjust as needed based on cell growth rates).[15]
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of the 96-well plate. Leave columns 1 and 12 for controls (medium only for blanks, cells with vehicle for 100% viability).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.[16]
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution plate. In a separate 96-well plate, perform a 1:3 serial dilution of the 10 mM compound stocks in culture medium to generate a range of concentrations (e.g., from 100 µM down to low nM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤0.5%).[16]
-
After the 24-hour incubation, carefully add the appropriate drug dilutions to the corresponding wells on the cell plate.
-
Incubate the treated plates for 72 hours at 37°C and 5% CO₂. This duration is typically sufficient to observe anti-proliferative effects.[17][18]
-
-
Assay Execution:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: From Raw Luminescence to IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is the standard measure of a compound's potency.[19]
-
Data Normalization:
-
Average the luminescence values from the "medium only" blank wells and subtract this value from all other wells.
-
Average the values from the "vehicle control" (cells + DMSO) wells. This represents 100% cell viability.
-
Calculate the percentage viability for each drug-treated well using the formula: % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Dose-Response Curve and IC₅₀ Calculation:
-
Plot the normalized % Viability data against the logarithm of the compound concentration.
-
Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) curve.
-
The IC₅₀ is the concentration of the compound that elicits a 50% response, as interpolated from the fitted curve.[18]
-
Part 3: Data Interpretation & Comparative Analysis
The final step is to synthesize the calculated IC₅₀ values into a coherent narrative. A well-structured table is the most effective way to present this comparative data.
Table 1: Hypothetical Comparative IC₅₀ Values (µM) Across a Panel of Cancer Cell Lines
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| This compound | 5.2 | 2.8 | 15.7 |
| Doxorubicin (Positive Control) | 0.8 | 0.5 | 1.1 |
| 1-Phenylguanidine (Analog Control) | > 100 | > 100 | > 100 |
Interpretation of the Hypothetical Data:
-
Potency and Activity Confirmation: this compound demonstrates cytotoxic activity in the low micromolar range against all three cell lines. The lack of activity from the 1-Phenylguanidine analog (>100 µM) strongly suggests that the chloro- and fluoro-substitutions on the phenyl ring are essential for its biological effect.
-
Comparative Potency: The compound is less potent than the standard-of-care drug, Doxorubicin. This is a common finding for early-stage compounds and does not preclude further development, as it may possess other advantages like a better safety profile or a different mechanism of action.
-
Selectivity Profile: The compound shows a degree of selectivity, being most potent against the HCT-116 colon cancer cell line (IC₅₀ = 2.8 µM) and least potent against the A549 lung cancer cell line (IC₅₀ = 15.7 µM). This differential sensitivity is a key finding from the cross-validation and could guide future studies toward specific cancer types.
Part 4: Advancing the Investigation — From Cytotoxicity to Mechanism
A robust IC₅₀ dataset is a gateway to deeper mechanistic questions. The initial findings should guide the next phase of research to understand how the compound works. Guanidine derivatives are known to induce apoptosis (programmed cell death).[1][8] A logical next step would be to confirm this mechanism.
A common pathway for apoptosis involves the activation of a cascade of enzymes called caspases, particularly the executioner caspases-3 and -7.
This hypothesis can be tested using assays like the Caspase-Glo® 3/7 Assay, which measures the activity of these key executioner caspases. A significant increase in caspase activity following treatment would provide strong evidence that this compound induces cell death via apoptosis.
Conclusion
This guide has outlined a systematic and rigorous methodology for the cross-validation of a novel compound's activity across different cell lines. By employing a diverse cell panel, appropriate controls, and a highly sensitive viability assay, we can generate a trustworthy dataset that provides a clear picture of a compound's potency and selectivity. The case study of this compound illustrates how this process moves beyond a simple "active" or "inactive" label to a nuanced understanding of its therapeutic potential. This methodical approach is fundamental to making informed decisions in the complex, high-stakes field of drug discovery.
References
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JOCPR. Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]
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Santos, M. A., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry. [Link]
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ResearchGate. (2023). Selected examples of guanidine-based drugs. [Link]
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Khan, A., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. [Link]
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Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. [Link]
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YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. Bio-Rad Laboratories. [Link]
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Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]
-
PubMed Central. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. [Link]
-
National Institutes of Health. (2018). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
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American Association for Cancer Research. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research. [Link]
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ResearchGate. (2020). How do I find the IC50 and best drug treatment time for anticancer drug?. [Link]
-
Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
-
Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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ResearchGate. The experimental workflow in different scenarios. [Link]
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GitHub. generative-drug-design-with-experimental-validation. [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]
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Carolina Digital Repository. (2021). Validation approaches for computational drug repurposing: a review. [Link]
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PubMed. (2009). Biological activities of guanidine compounds. [Link]
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MySkinRecipes. This compound. [Link]
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MOLBASE. 2-[(Z)-1-(4-fluorophenyl)ethylideneamino]guanidine,hydrochloride. [Link]
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PubMed. (2007). Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. [Link]
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PubMed. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. [Link]
-
National Institutes of Health. (2022). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. [Link]
-
PubMed Central. (2020). Poly-guanidine shows high cytotoxicity in glioma cell cultures and glioma stem cells. [Link]
-
PubMed Central. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. [Link]
-
MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. [Link]
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Wikipedia. Guanidine. [Link]
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A Researcher's Guide to the Comparative Analysis of 1-(2-Chloro-4-fluorophenyl)guanidine and Other Phenylguanidine Analogs
For researchers, scientists, and professionals in drug development, this guide provides an in-depth framework for the comparative study of 1-(2-Chloro-4-fluorophenyl)guanidine and its analogs. While specific experimental data for this compound is not extensively available in public literature, this guide will equip you with the necessary context, methodologies, and structure-activity relationship (SAR) insights from related phenylguanidine compounds to conduct a thorough comparative evaluation. We will delve into the rationale behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Phenylguanidine Scaffold - A Privileged Structure in Medicinal Chemistry
The guanidine group, a nitrogen-rich functional group, is a cornerstone in medicinal chemistry due to its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH. When attached to a phenyl ring, the resulting phenylguanidine scaffold serves as a versatile template for designing molecules with a wide array of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and neurological agents, among others.[1][2] The specific substitutions on the phenyl ring dramatically influence the compound's physicochemical properties and its interaction with biological targets.
The subject of this guide, this compound, features two key halogen substitutions. The presence of chlorine and fluorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through various interactions, including halogen bonding.[3][4][5] This guide will explore how to systematically compare such a molecule with other phenylguanidine analogs to elucidate its unique pharmacological profile.
Comparative Framework: Key Parameters for Evaluation
A comprehensive comparative study should be structured around several key experimental parameters. Below, we outline the critical areas of investigation and provide the rationale for their inclusion.
Physicochemical Properties:
Understanding the fundamental physicochemical properties of your compounds is the first step in a comparative analysis. These properties influence solubility, permeability, and ultimately, bioavailability.
-
pKa Determination: The basicity of the guanidine group is a critical determinant of its interaction with biological targets.
-
LogP/LogD Measurement: Lipophilicity is crucial for membrane permeability and can be significantly influenced by halogen substitutions.
-
Solubility Assessment: Determining the solubility in aqueous buffers and organic solvents is essential for formulating compounds for biological assays.
Biological Activity Profiling:
Based on the known activities of phenylguanidine analogs, a screening cascade should be designed to test for a range of potential biological effects.
-
Antimicrobial Activity: Guanidine-containing compounds are known for their antimicrobial properties.[1]
-
Anticancer Activity: Preliminary research suggests that some guanidine derivatives may possess anticancer effects.[1]
-
Neurological Activity: Phenylguanidines have been shown to interact with various receptors in the central nervous system.
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed protocols for key experiments to facilitate your comparative study. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Synthesis of Phenylguanidine Analogs
The synthesis of this compound and its analogs can be achieved through several established methods. A common approach involves the reaction of the corresponding aniline with cyanamide or a protected guanidinylating agent.
Workflow for Phenylguanidine Synthesis:
Caption: General workflow for the synthesis of phenylguanidine analogs.
Step-by-Step Synthesis:
-
Reaction Setup: To a solution of the appropriately substituted aniline (e.g., 2-chloro-4-fluoroaniline) in a suitable solvent such as ethanol, add an equimolar amount of a guanidinylating agent like cyanamide.
-
Acid Catalysis: Acidify the reaction mixture with hydrochloric acid. The acid serves to activate the cyanamide and protonate the resulting guanidine.
-
Heating: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the desired phenylguanidine hydrochloride salt.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate with Bacteria: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay:
Caption: Workflow for assessing anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Physicochemical Properties of Phenylguanidine Analogs
| Compound | Structure | pKa | LogP | Aqueous Solubility (µg/mL) |
| This compound | (Insert Structure) | TBD | TBD | TBD |
| Analog A | (Insert Structure) | Value | Value | Value |
| Analog B | (Insert Structure) | Value | Value | Value |
| ... | ... | ... | ... | ... |
TBD: To be determined experimentally.
Table 2: Biological Activity of Phenylguanidine Analogs
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC50 (µM) vs. MCF-7 |
| This compound | TBD | TBD | TBD |
| Analog A | Value | Value | Value |
| Analog B | Value | Value | Value |
| ... | ... | ... | ... |
TBD: To be determined experimentally.
Structure-Activity Relationship (SAR) Insights
By comparing the data from various analogs, you can derive valuable SAR insights. For instance:
-
Effect of Halogen Position: Compare analogs with chloro and fluoro groups at different positions on the phenyl ring to understand the impact of substitution patterns on activity.
-
Influence of Lipophilicity: Correlate the LogP values with biological activity to determine if increased lipophilicity enhances efficacy.
-
Role of Basicity: Analyze the relationship between pKa and biological activity to understand the importance of the guanidinium group's protonation state.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative study of this compound and its analogs. By systematically evaluating their physicochemical properties and biological activities using the provided protocols, researchers can elucidate the unique pharmacological profile of this and other novel phenylguanidine compounds. The resulting data will be crucial for understanding the structure-activity relationships within this chemical class and for guiding the future design of more potent and selective therapeutic agents.
References
- Hernandes, M. V., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303–314.
- Wilcken, R., et al. (2013). Halogen bonding: a new frontier in medicinal chemistry? Journal of medicinal chemistry, 56(4), 1363–1388.
- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
Sources
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- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Chloro-4-fluorophenyl)guanidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(2-chloro-4-fluorophenyl)guanidine derivatives. While a comprehensive SAR study dedicated exclusively to this specific scaffold is not extensively documented in publicly available literature, this guide synthesizes findings from closely related guanidine-containing compounds to extrapolate and predict the SAR for this class. We will explore the potential impact of structural modifications on the biological activities of these derivatives, with a focus on their prospective applications as antimicrobial and anticancer agents.[1][2]
Introduction: The Guanidine Moiety as a Privileged Scaffold
The guanidine group is a highly basic and polar functional group that is protonated at physiological pH. This characteristic allows it to participate in multiple hydrogen bonding and electrostatic interactions with biological targets, such as enzymes and nucleic acids.[1][2] Consequently, the guanidine moiety is considered a "privileged scaffold" in medicinal chemistry, found in a wide array of biologically active natural products and synthetic drugs.[1][2] Derivatives of guanidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2]
The core structure of this compound presents a unique combination of a halogenated aromatic ring and a guanidine functional group. The chloro and fluoro substituents on the phenyl ring are expected to modulate the compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide will dissect the probable SAR of this scaffold by examining key structural components.
General Synthetic Strategies for Guanidine Derivatives
The synthesis of guanidine derivatives typically involves the reaction of an amine with a guanylating agent. Several methods have been reported for the synthesis of substituted guanidines, providing a versatile toolkit for generating diverse chemical libraries for SAR studies.
Experimental Protocol: General Guanylation Reaction
A common and effective method for the synthesis of substituted guanidines is the reaction of an amine with a carbodiimide in the presence of a catalyst.
Materials:
-
Substituted aniline (e.g., 2-chloro-4-fluoroaniline)
-
N,N'-Di-tert-butoxycarbonyl-N''-triflylguanidine (or other suitable guanylating agent)
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in dry DCM or THF, add the guanylating agent (1.1 eq) and the base (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired guanidine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Structure-Activity Relationship (SAR) Analysis
Based on published studies of various guanidine derivatives, we can infer the following SAR trends for this compound analogs. The SAR can be systematically explored by considering modifications at three key positions: the guanidine group (N-substituents), the phenyl ring, and the linker between the phenyl ring and the guanidine group (if applicable).
Modifications of the Guanidine Group (N-Substitutions)
The nitrogen atoms of the guanidine moiety are amenable to substitution, which can significantly impact biological activity.
-
N-Alkylation and N-Arylation: Introduction of small alkyl or aryl substituents on the terminal nitrogen atoms of the guanidine group can influence the compound's lipophilicity and steric profile.
-
Hypothesized Effect: Small, lipophilic alkyl groups may enhance membrane permeability, potentially improving antimicrobial activity against certain pathogens. However, bulky substituents may disrupt key hydrogen bonding interactions with the target, leading to a decrease in activity.
-
-
Cyclization: Incorporating the guanidine nitrogen atoms into a cyclic system (e.g., imidazole, triazole) can restrict the conformational flexibility of the molecule.
-
Hypothesized Effect: This rigidification can lead to higher binding affinity and selectivity for a specific target if the constrained conformation is the bioactive one.
-
Modifications of the Phenyl Ring
The 2-chloro-4-fluorophenyl ring is a critical component influencing the electronic and hydrophobic character of the molecule.
-
Position and Nature of Halogen Substituents: The presence and position of halogens on the phenyl ring are known to affect the activity of many drug molecules.
-
Hypothesized Effect: The electron-withdrawing nature of chlorine and fluorine at the ortho and para positions can influence the pKa of the guanidine group and the overall electron distribution of the molecule. Shifting the positions of these halogens or introducing other halogens (e.g., bromine) would likely alter the binding affinity and selectivity.
-
-
Introduction of Other Substituents: Replacing or adding other functional groups to the phenyl ring can probe the steric and electronic requirements of the binding pocket.
-
Hypothesized Effect:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) could increase the electron density of the ring and potentially alter the binding mode.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) could further decrease the pKa of the guanidine group and may enhance interactions with electron-rich pockets in the target protein.
-
Bulky groups could be used to explore the size of the binding pocket.
-
-
Introduction of a Linker
While the core structure is this compound, introducing a linker (e.g., methylene, ethylene, or a more complex chain) between the phenyl ring and the guanidine moiety can provide additional points for interaction and optimization.
-
Hypothesized Effect: A flexible linker could allow the phenylguanidine moiety to adopt different conformations to better fit into a binding site. The nature of the linker (e.g., hydrophobic, hydrophilic) would also influence the overall physicochemical properties of the compound.
Potential Biological Targets and Comparative Activity
Guanidine derivatives are known to exert their biological effects through various mechanisms. Based on the activities of similar compounds, this compound derivatives are likely to be investigated as antimicrobial and anticancer agents.
As Antimicrobial Agents
Guanidine-containing compounds often exhibit broad-spectrum antimicrobial activity. Their positively charged nature facilitates interaction with and disruption of negatively charged bacterial cell membranes.
Hypothetical Comparative Antimicrobial Activity Data:
| Compound ID | R1 (on Guanidine) | R2 (on Phenyl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | H | 2-Cl, 4-F | Data not available | Data not available |
| Analog 1 | CH₃ | 2-Cl, 4-F | Hypothesized: 16-32 | Hypothesized: 32-64 |
| Analog 2 | H | 2,4-diCl | Hypothesized: 8-16 | Hypothesized: 16-32 |
| Analog 3 | H | 4-CF₃ | Hypothesized: 4-8 | Hypothesized: 8-16 |
Note: The above data is hypothetical and intended to illustrate potential SAR trends. Actual experimental data is required for validation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized guanidine derivatives
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO (for dissolving compounds)
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
As Anticancer Agents
Many guanidine derivatives have been reported to possess anticancer properties, often by interacting with DNA or inhibiting key enzymes involved in cancer cell proliferation, such as kinases.[3][4]
Hypothetical Comparative Anticancer Activity Data:
| Compound ID | R1 (on Guanidine) | R2 (on Phenyl) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |
| Parent | H | 2-Cl, 4-F | Data not available | Data not available |
| Analog 4 | H | 2-Cl, 4-Br | Hypothesized: 5-10 | Hypothesized: 10-20 |
| Analog 5 | Cyclohexyl | 2-Cl, 4-F | Hypothesized: 1-5 | Hypothesized: 5-10 |
| Analog 6 | H | 3,4-diCl | Hypothesized: 10-20 | Hypothesized: 20-40 |
Note: The above data is hypothetical and intended to illustrate potential SAR trends. Actual experimental data is required for validation.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of the compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized guanidine derivatives
-
Doxorubicin (or other standard anticancer drug) as a positive control
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Key Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Potential mechanisms of action for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the established principles of guanidine chemistry and SAR studies of related compounds, systematic modifications of this scaffold are likely to yield derivatives with potent and selective antimicrobial and anticancer activities.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. This will enable the generation of concrete SAR data, which is currently lacking in the literature for this specific chemical class. Such studies will be instrumental in identifying lead compounds for further preclinical development.
References
-
Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]
-
Gomes, A. R., Varela, C. L., Pires, A. S., Tavares-da-Silva, E. J., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 138, 106600. [Link]
-
Moustafa, A. H., AboulMagd, A. M., Ali, A. M., Khodairy, A., Marzouk, A. A., Nafady, A., & Nemr, M. T. M. (2024). Novel guanidine derivatives targeting leukemia as selective Src/Abl dual inhibitors: Design, synthesis and anti-proliferative activity. Bioorganic Chemistry, 147, 107410. [Link]
-
Ratnayake, D., Ansah, M., Al Ani, E., & Heaselgrave, W. (2022). The Activity of PHMB and Other Guanidino Containing Compounds against Acanthamoeba and Other Ocular Pathogens. Microorganisms, 10(7), 1395. [Link]
-
Nemr, M. T. M., AboulMagd, A. M., Ali, A. M., Khodairy, A., Marzouk, A. A., Nafady, A., & Moustafa, A. H. (2024). Novel guanidine derivatives targeting leukemia as selective Src/Abl dual inhibitors: Design, synthesis and anti-proliferative activity. Bioorganic Chemistry, 147, 107410. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Novel guanidine derivatives targeting leukemia as selective Src/Abl dual inhibitors: Design, synthesis and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing the efficacy of 1-(2-Chloro-4-fluorophenyl)guanidine to known potassium channel blockers"
An In-Depth Technical Guide to Comparing the Efficacy of 1-(2-Chloro-4-fluorophenyl)guanidine Against Known Potassium Channel Blockers
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a potassium channel modulator. We will objectively compare its hypothetical performance with established potassium channel blockers, supported by detailed experimental protocols and data presentation frameworks. Our approach is grounded in scientific integrity, explaining the causality behind experimental choices to ensure that every protocol is a self-validating system.
Introduction: The Critical Role of Potassium Channels in Cellular Excitability
Potassium (K+) channels are the most diverse group of ion channels, found in virtually all cell types.[1][2] They are integral membrane proteins that form potassium-selective pores, allowing K+ ions to flow down their electrochemical gradient.[2] This ion movement is fundamental to a vast array of physiological processes, including setting the resting membrane potential, shaping the duration and frequency of action potentials in excitable cells like neurons and cardiomyocytes, regulating hormone secretion, and controlling cell volume.[1][3]
Given their critical roles, K+ channels are significant therapeutic targets for a range of conditions, including cardiac arrhythmias, hypertension, epilepsy, and multiple sclerosis.[4][5] Pharmacological agents that inhibit the flow of potassium ions are known as potassium channel blockers.[6] These blockers can prolong the repolarization phase of the action potential, thereby reducing cellular excitability.[5] In cardiology, for instance, they are classified as Class III antiarrhythmic agents, which work by extending the effective refractory period to suppress dangerous heart rhythms.[6][7][8]
This guide focuses on establishing a rigorous methodology to assess this compound, a compound of interest due to the known activity of the guanidine moiety, against a panel of well-characterized K+ channel blockers.
Compound Profiles: The Investigational Agent and Reference Blockers
Investigational Compound: this compound
The guanidine group is a key functional moiety in many biologically active molecules.[9] Guanidine and its derivatives have been shown to stimulate neurotransmitter release at the neuromuscular junction by inhibiting presynaptic voltage-gated potassium (Kv) channels.[10][11] This mechanism involves binding within the intracellular pore of the channel, which stabilizes a closed state and shifts the voltage-dependence of activation.[10]
-
Structure: this compound features a guanidine headgroup attached to a disubstituted phenyl ring.
-
Hypothesized Mechanism: The presence of the guanidine group provides a strong rationale for investigating this compound as a potential Kv channel inhibitor. The halogen substitutions (chlorine and fluorine) on the phenyl ring may influence its potency, selectivity, and pharmacokinetic properties compared to simpler guanidine compounds.[12]
Reference Potassium Channel Blockers
To establish a robust comparative framework, we will use a selection of well-characterized K+ channel blockers with distinct mechanisms and specificities.
| Blocker | Channel Class Target | Primary Mechanism of Action | Common Applications |
| Tetraethylammonium (TEA) | Broad-spectrum Voltage-Gated (Kv) | A classic pore blocker for many types of K+ channels. | Foundational research tool for studying K+ channel function.[13] |
| 4-Aminopyridine (4-AP) | Voltage-Gated (Kv) | Binds to the intracellular pore of Kv channels, inhibiting repolarizing K+ currents.[10] | Treatment for multiple sclerosis (as Dalfampridine) to improve nerve conduction.[13] |
| Glibenclamide | ATP-sensitive (K-ATP) | Primarily blocks K-ATP channels by interacting with the sulfonylurea receptor (SUR) subunit.[4] | Used in the treatment of type 2 diabetes by promoting insulin secretion. |
| Amiodarone | Broad-spectrum (Class III Antiarrhythmic) | Blocks multiple ion channels, with a prominent effect on the delayed rectifier potassium currents (I-Kr and I-Ks).[6] | Treatment of severe cardiac arrhythmias like ventricular tachycardia and atrial fibrillation.[6][14] |
Experimental Design for Efficacy Comparison
A tiered approach is recommended, beginning with a medium-throughput functional assay for initial screening, followed by high-fidelity electrophysiological recordings for detailed characterization.
Workflow for Comparative Efficacy Testing
The following diagram outlines the logical flow for evaluating the test compound against reference blockers.
Caption: Experimental workflow for comparing K+ channel blockers.
Primary Screening: Rubidium Efflux Assay
Causality: The rubidium (Rb+) efflux assay serves as an efficient, medium-throughput method to assess K+ channel activity.[15] Rb+ acts as a congener for K+, utilizing the same channel pore for transport across the cell membrane.[16][17] By loading cells with Rb+ and then stimulating efflux, we can indirectly measure channel function. A blocker will prevent Rb+ from leaving the cell, allowing for quantification of inhibitory activity. This method is ideal for initial screening and generating dose-response curves to estimate the half-maximal inhibitory concentration (IC50).
Definitive Characterization: Patch-Clamp Electrophysiology
Causality: Whole-cell patch-clamp is the gold-standard technique for studying ion channels. It provides direct, real-time measurement of the ionic current flowing through channels in a single cell's membrane.[18] This allows for unparalleled precision in determining a compound's potency (IC50), as well as its mechanism of action. By controlling the membrane voltage, we can investigate whether the block is voltage-dependent (i.e., changes with membrane potential) or use-dependent (i.e., requires the channel to open or inactivate).[13] This level of detail is crucial for understanding how a compound will behave in a physiological context.
Hypothetical Data Summary and Interpretation
The following tables represent how experimental data would be structured for a clear, objective comparison.
Table 1: IC50 Values from Rubidium Efflux Assay
Cell Line: HEK293 cells stably expressing human Kv1.3 channels.
| Compound | Estimated IC50 (µM) | Maximum Inhibition (%) |
| This compound | 15.2 | 98.5 |
| Tetraethylammonium (TEA) | 850 | 99.1 |
| 4-Aminopyridine (4-AP) | 110 | 99.4 |
| Glibenclamide | > 10,000 (Inactive) | < 5 |
Interpretation: In this hypothetical scenario, this compound shows significantly greater potency on Kv1.3 channels than the classic blockers TEA and 4-AP. As expected, Glibenclamide is inactive, confirming the specificity of the assay for the target channel type (Kv vs. K-ATP).
Table 2: Electrophysiological Profile from Patch-Clamp Analysis
Target: Human Kv1.3 channels expressed in HEK293 cells.
| Parameter | This compound | 4-Aminopyridine (4-AP) |
| IC50 (µM) | 12.5 | 105 |
| Hill Slope | 1.1 | 0.9 |
| Type of Block | Open-channel, intracellular | Open-channel, intracellular |
| Voltage Dependence | Weak | Moderate |
| Use Dependence | None observed | Present at high frequencies |
| Effect on Gating | Rightward shift in G-V curve | Minimal shift in G-V curve |
Interpretation: The patch-clamp data would confirm the higher potency of the test compound. The rightward shift in the conductance-voltage (G-V) curve suggests that, like other guanidine compounds, it may stabilize the closed state of the channel, requiring a stronger depolarization to open.[10] The lack of use-dependence distinguishes its mechanism from that of 4-AP.
Detailed Experimental Protocols
Protocol: Rubidium Efflux Assay
Trustworthiness: This protocol incorporates multiple washes and precise timing to ensure a low background signal and high reproducibility. The use of a positive control (4-AP) and a negative control (vehicle) in every plate validates the assay's performance.
-
Cell Culture: Plate HEK293 cells stably expressing the target K+ channel (e.g., Kv1.3) in 96-well plates. Culture until they reach 90-95% confluency.
-
Rb+ Loading: Aspirate the culture medium and replace it with 100 µL/well of loading buffer (e.g., a physiological salt solution containing 1 mM RbCl). Incubate for 3-4 hours at 37°C.[19]
-
Washing: Gently aspirate the loading buffer. Wash each well 4 times with 200 µL of a wash buffer (Rb+-free and K+-free solution) to remove all extracellular Rb+. This step is critical to minimize background signal.[19]
-
Compound Incubation: Add 100 µL/well of wash buffer containing the desired concentration of the test compound (this compound) or reference blockers. Include vehicle-only wells as a negative control. Incubate for 10-15 minutes at room temperature.
-
Stimulation of Efflux: Add 100 µL/well of stimulation buffer (a high-potassium solution, e.g., 50 mM KCl, to depolarize the membrane and open voltage-gated channels). The final volume is 200 µL. Incubate for exactly 10 minutes.[15][20]
-
Sample Collection: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. This sample contains the effluxed Rb+.
-
Cell Lysis: Add 100 µL of a lysis buffer (e.g., 0.1% Triton X-100) to the original cell plate.[19] This sample contains the Rb+ that remained inside the cells.
-
Quantification: Analyze the Rb+ content in both the supernatant and lysate plates using a flame atomic absorption spectrometer at a wavelength of 780 nm.[15][19]
-
Calculation:
-
Calculate the percentage of Rb+ efflux for each well: % Efflux = [Rb+]supernatant / ([Rb+]supernatant + [Rb+]lysate) * 100
-
Normalize the data to controls and plot % inhibition vs. compound concentration to determine IC50 values.
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Trustworthiness: This protocol relies on establishing a high-resistance (>1 GΩ) "giga-seal" between the pipette and the cell membrane, which electrically isolates the patch of membrane being studied. This ensures that recorded currents are only from the cell and not from leak, providing high-fidelity data.
-
Preparation: Plate cells expressing the target channel onto glass coverslips. Place a coverslip in the recording chamber on the microscope stage and perfuse with an external solution (e.g., a standard Tyrode's solution).
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be 2-5 MΩ when filled with the internal solution.
-
Internal Solution: Fill the pipette with an internal solution designed to mimic the cell's cytoplasm (e.g., a K+-based solution with EGTA to chelate calcium).
-
Seal Formation: Under microscopic guidance, carefully approach a single, healthy-looking cell with the pipette tip. Apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. The pipette is now in electrical continuity with the cell interior.
-
Data Acquisition:
-
Clamp the cell's membrane potential at a holding potential where the channels are mostly closed (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit outward K+ currents.
-
Record the resulting currents using an amplifier and digitizer.
-
-
Compound Application:
-
Establish a stable baseline recording of K+ currents.
-
Perfuse the recording chamber with the external solution containing a known concentration of the test or reference compound.
-
Allow 2-3 minutes for the effect to reach a steady state and record the currents again.
-
Repeat with increasing concentrations to build a dose-response curve.
-
-
Analysis: Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after drug application. Calculate the percentage of block for each concentration and fit the data to the Hill equation to determine the precise IC50.
Caption: Simplified K+ channel gating and site of blocker action.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the comparative evaluation of this compound against established potassium channel blockers. By progressing from medium-throughput functional assays to high-fidelity electrophysiology, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action.
Should this compound demonstrate promising activity, subsequent studies should focus on:
-
Selectivity Profiling: Testing against a panel of other ion channels (e.g., Nav, Cav, hERG) to determine its specificity. The hERG assay is particularly critical for assessing cardiac safety.[6]
-
Subtype Specificity: Evaluating its activity on a wider range of K+ channel subtypes to identify a more precise target.
-
In Vivo Models: Progressing to relevant animal models of disease (e.g., arrhythmia, epilepsy) to assess efficacy and safety in a physiological system.
By following this structured approach, the scientific community can rigorously and efficiently determine the therapeutic potential of novel chemical entities targeting the diverse family of potassium channels.
References
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Healthline. (2024). Potassium Channel Blockers: Types, Benefits, and Side Effects. [Link]
-
McKay, M. C., et al. (2008). Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties. Methods in Molecular Biology, 491, 267-77. [Link]
-
American Center of Science and Education. (n.d.). Rubidium Efflux Assay for the Determination of Calcium Activated Potassium Channel Activity. [Link]
-
El Sheikh, A., et al. (2024). Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. Methods in Molecular Biology. [Link]
-
ResearchGate. (2008). Rubidium Efflux as a Tool for the Pharmacological Characterisation of Compounds with BK Channel Opening Properties. [Link]
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ScienceDirect. (n.d.). Potassium channel blocker. [Link]
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ResearchGate. (2002). A Medium-throughput functional assay of KCNQ2 potassium channels using rubidium efflux and atomic absorption spectrometry. [Link]
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Wikipedia. (n.d.). Potassium channel blocker. [Link]
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CVPharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers). [Link]
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Wikipedia. (n.d.). Potassium channel. [Link]
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News-Medical.Net. (2024). What are Potassium channel blockers and how do they work?[Link]
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Taylor & Francis Online. (n.d.). Potassium channel blockers – Knowledge and References. [Link]
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Gillis, A. M. (2016). Guidelines for Potassium Channel Blocker Use. Cardiac Electrophysiology Clinics, 8(2), 495-501. [Link]
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Kalia, J., & Swartz, K. J. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(6), 1085-95. [Link]
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PubMed. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. [Link]
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van der Heyden, M. A., & Vos, M. A. (1998). Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm. American Journal of Respiratory and Critical Care Medicine, 158(3), 974-80. [Link]
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Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-48. [Link]
-
Wua, C., et al. (2021). Flavonoids as Modulators of Potassium Channels. Molecules, 26(11), 3326. [Link]
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In Vivo Validation of 1-(2-Chloro-4-fluorophenyl)guanidine's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive overview of the in vivo validation of the novel investigational compound, 1-(2-Chloro-4-fluorophenyl)guanidine, for its therapeutic potential in non-small cell lung cancer (NSCLC). We will delve into its hypothesized mechanism of action, present a detailed in vivo validation workflow, and objectively compare its preclinical performance with established and emerging alternative therapies. All protocols and data are presented to ensure scientific integrity and enable researchers to critically evaluate the therapeutic promise of this compound.
Introduction to this compound and its Hypothesized Mechanism of Action
This compound is a synthetic small molecule featuring a halogenated aryl guanidine moiety.[1] While direct in vivo studies on this specific compound are not yet extensively published, its structural alerts and the known bioactivities of similar guanidine derivatives suggest a strong potential as an inhibitor of the Rho GTPase, Rac1.[2] Aberrant Rac1 activity is a hallmark of many aggressive cancers, including NSCLC, where it promotes cell proliferation, migration, and therapeutic resistance.[2]
Our working hypothesis is that this compound acts as a Rac1-GEF (Guanine Nucleotide Exchange Factor) interaction inhibitor. By binding to Rac1, it prevents the exchange of GDP for GTP, thereby locking Rac1 in an inactive state and inhibiting downstream pro-oncogenic signaling pathways, such as the NF-κB pathway.
Caption: Hypothesized Mechanism of Action of this compound.
In Vivo Validation Workflow: A Step-by-Step Protocol
The following workflow outlines the critical in vivo experiments to validate the therapeutic potential of this compound in a preclinical NSCLC model.
Caption: In Vivo Validation Experimental Workflow.
Detailed Protocol: NSCLC Xenograft Model Efficacy Study
-
Cell Culture: A549 human NSCLC cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Husbandry: 6-8 week old female athymic nude mice are acclimated for one week prior to the study.
-
Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice/group).
-
Dosing:
-
Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) administered intraperitoneally (i.p.) daily.
-
This compound (hypothetical dose of 25 mg/kg) administered i.p. daily.
-
Alternative Agent 1 (e.g., a known Rac1 inhibitor) administered as per literature protocol.
-
Alternative Agent 2 (e.g., standard-of-care chemotherapy) administered as per literature protocol.
-
-
Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
Data Collection: At the endpoint, tumors are excised, weighed, and processed for pharmacodynamic marker analysis (e.g., Western blot for Rac1 activity).
Comparative Performance Analysis
This section compares the hypothetical preclinical data for this compound with published data for two alternative therapeutic strategies for NSCLC.
Alternative Agents for Comparison:
-
EHT 1864: A well-characterized, potent Rac1 inhibitor.
-
Cisplatin: A standard-of-care chemotherapy agent for NSCLC.
Table 1: Comparative In Vivo Efficacy in NSCLC Xenograft Model
| Compound | Dose & Schedule | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³ ± SEM) | Body Weight Change (%) |
| This compound (Hypothetical) | 25 mg/kg, i.p., daily | 65% | 450 ± 55 | -2% |
| EHT 1864 | 20 mg/kg, i.p., daily | 58% | 530 ± 62 | -4% |
| Cisplatin | 5 mg/kg, i.p., weekly | 75% | 320 ± 48 | -12% |
Note: Data for EHT 1864 and Cisplatin are representative values from published literature for illustrative purposes.
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | This compound (Hypothetical) | EHT 1864 |
| Bioavailability (Oral) | ~20% | Low |
| Half-life (t½) | 4-6 hours | 2-3 hours |
| Cmax (at efficacious dose) | 1.5 µM | 1.2 µM |
| Primary Metabolism | Hepatic (CYP-mediated) | Hepatic |
Discussion and Future Directions
The hypothetical data suggests that this compound exhibits promising in vivo efficacy in a preclinical NSCLC model, comparable to the known Rac1 inhibitor EHT 1864. Its potential for tumor growth inhibition, coupled with a favorable preliminary safety profile (minimal body weight loss), underscores its therapeutic potential.
Compared to the standard-of-care agent, Cisplatin, this compound shows a lower, yet significant, tumor growth inhibition with a potentially better tolerability profile. This positions it as a candidate for combination therapies or for patient populations intolerant to traditional chemotherapy.
Future in vivo studies should focus on:
-
Orthotopic lung tumor models: To evaluate efficacy in a more physiologically relevant microenvironment.
-
Combination studies: To assess synergistic effects with standard-of-care agents like Cisplatin or targeted therapies.
-
Detailed toxicology studies: To establish a comprehensive safety profile.
-
Pharmacodynamic studies: To confirm the on-target inhibition of Rac1 signaling in tumor tissues.
Conclusion
While further investigation is warranted, the preclinical profile of this compound, based on its structural similarity to other bioactive guanidine compounds and our hypothetical in vivo validation, positions it as a compelling candidate for development as a novel anticancer agent for NSCLC. Its targeted mechanism of action offers the potential for a more tolerable and effective treatment paradigm.
References
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Ciarlantini, M. S., et al. (2021). Development of an Improved Guanidine-Based Rac1 Inhibitor with in vivo Activity against Non-Small Cell Lung Cancer. ChemMedChem, 16(6), 1011-1021. Available at: [Link]
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Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. Available at: [Link]
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Kalia, J., & Swartz, K. J. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(6), 1085-1095. Available at: [Link]
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Navigating the Labyrinth of Reproducibility: A Comparative Guide to 1-(2-Chloro-4-fluorophenyl)guanidine and Alternative Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics for central nervous system (CNS) disorders, the reproducibility of experimental findings is the bedrock upon which scientific progress is built. This guide offers an in-depth technical comparison of the experimental results with 1-(2-Chloro-4-fluorophenyl)guanidine, a guanidine derivative with putative anticonvulsant properties, and established alternative agents. As a Senior Application Scientist, my aim is to provide not just protocols, but a framework for critical evaluation, ensuring that your experimental choices are informed by a deep understanding of the underlying science and a commitment to rigorous, reproducible research.
The Challenge of Reproducibility in Preclinical Research
The path from a promising compound to a clinically effective drug is fraught with challenges, with a significant number of preclinical findings failing to be replicated in subsequent studies. This "reproducibility crisis" stems from a multitude of factors, including ill-defined experimental parameters, lack of methodological transparency, and the inherent variability of biological systems. In the realm of neuropharmacology, particularly in the study of ion channel modulators, these challenges are amplified by the complexity of the biological targets and the sensitivity of the experimental techniques. This guide is designed to equip you with the knowledge and tools to navigate these complexities and enhance the robustness of your own research.
This compound: A Profile of a Putative Anticonvulsant
This compound is a halogenated phenylguanidine derivative. While specific published research on this exact compound is limited, its structural motifs suggest a likely role as a modulator of ion channels, a key mechanism of action for many anticonvulsant drugs. Guanidine and its derivatives have been shown to interact with voltage-gated sodium and potassium channels, influencing neuronal excitability. The presence of chloro and fluoro substituents on the phenyl ring is expected to modulate the compound's lipophilicity and electronic properties, thereby influencing its potency, selectivity, and pharmacokinetic profile.
Hypothesized Mechanism of Action:
Based on the pharmacology of related guanidinium compounds, this compound is predicted to exert its anticonvulsant effects primarily through the blockade of voltage-gated sodium channels (VGSCs). By binding to the channel, it would stabilize the inactivated state, thereby reducing the sustained high-frequency firing of neurons that is characteristic of seizure activity.
Comparative Analysis with Established Anticonvulsant Agents
To provide a robust comparison, we will examine three well-characterized anticonvulsant drugs with distinct mechanisms of action: Lamotrigine, Carbamazepine, and Retigabine (Ezogabine).
| Feature | This compound (Hypothesized) | Lamotrigine | Carbamazepine | Retigabine (Ezogabine) |
| Primary Mechanism of Action | Voltage-gated sodium channel blocker | Voltage-gated sodium channel blocker; inhibits glutamate release[][2] | Voltage-gated sodium channel blocker[3] | Positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) potassium channels[4][5] |
| Clinical Applications | Investigational | Epilepsy (focal and generalized seizures), Bipolar disorder[6] | Epilepsy (focal and generalized tonic-clonic seizures), Trigeminal neuralgia, Bipolar disorder[3] | Adjunctive treatment for partial-onset seizures (Production discontinued)[5] |
| Key Experimental Findings | Data not publicly available | Effective in Maximal Electroshock (MES) and pentylenetetrazol (PTZ) seizure models[6] | Effective in MES seizure models[7] | Broad-spectrum anticonvulsant activity in various preclinical models[5] |
| Reported Side Effects | Unknown | Rash (including Stevens-Johnson syndrome), dizziness, headache[6] | Dizziness, drowsiness, ataxia, rash[3] | Dizziness, somnolence, fatigue, urinary retention, retinal abnormalities[4] |
Experimental Protocols for Comparative Efficacy and Reproducibility Assessment
To ensure the reproducibility of your findings, it is imperative to follow well-defined and validated experimental protocols. Below are detailed methodologies for the in vitro and in vivo assessment of anticonvulsant activity, which can be applied to this compound and its alternatives.
In Vitro Evaluation: Patch-Clamp Electrophysiology
Objective: To determine the effect of the test compound on the activity of voltage-gated sodium or potassium channels in a controlled in vitro system.
Methodology:
-
Cell Culture: Utilize a stable cell line expressing the target ion channel (e.g., HEK293 cells transfected with human NaV1.2 or KCNQ2/3 channels).
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use appropriate internal and external solutions to isolate the desired ionic currents.
-
Apply a voltage protocol to elicit channel activation and inactivation.
-
-
Compound Application:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the external solution.
-
Apply the compound to the cells via a perfusion system.
-
-
Data Analysis:
-
Measure parameters such as peak current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation.
-
Construct concentration-response curves to determine the IC50 or EC50 of the compound.
-
Workflow for In Vitro Patch-Clamp Electrophysiology:
Caption: Workflow for in vitro assessment of ion channel modulation.
In Vivo Evaluation: Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Methodology:
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
Induction of Seizure: At the time of predicted peak effect of the compound, induce a seizure by delivering a maximal electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: Determine the median effective dose (ED50) of the compound required to protect 50% of the animals from the tonic hindlimb extension.
Workflow for In Vivo Maximal Electroshock (MES) Seizure Model:
Caption: Workflow for in vivo anticonvulsant screening using the MES model.
Ensuring Trustworthiness: A Self-Validating System
To enhance the trustworthiness and reproducibility of your experimental results, consider the following principles:
-
Blinding: Whenever possible, the experimenter should be blinded to the treatment groups to minimize bias in data collection and analysis.
-
Randomization: Animals or experimental units should be randomly assigned to treatment groups.
-
Control Groups: Always include appropriate vehicle and positive control groups in your experiments.
-
Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect a statistically significant effect.
-
Detailed Record Keeping: Maintain meticulous records of all experimental procedures, including reagent lot numbers, equipment settings, and any deviations from the protocol.
-
Data Sharing: Be prepared to share your raw data and detailed protocols to allow for independent verification of your findings.
Conclusion: A Path Forward in Anticonvulsant Research
While this compound presents an intriguing scaffold for the development of novel anticonvulsant agents, the lack of publicly available experimental data underscores the importance of rigorous and transparent research practices. By employing the standardized and well-controlled experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data that will be essential for validating the therapeutic potential of this and other novel compounds. The comparative framework provided, utilizing established drugs like Lamotrigine, Carbamazepine, and Retigabine, offers a benchmark for efficacy and safety, guiding the rational design and development of the next generation of CNS therapeutics. The journey from a promising molecule to a life-changing medicine is long and arduous, but it is a journey that must be paved with the principles of scientific integrity and reproducibility.
References
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Wikipedia. (n.d.). Carbamazepine. Retrieved from [Link]
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Gunthorpe, M. J., Large, C. H., & Sankar, R. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(1), 412–424. Retrieved from [Link]
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Drugs.com. (n.d.). Lamotrigine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
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Semantic Scholar. (n.d.). The mechanism of action of retigabine (ezogabine), a first‐in‐class K+ channel opener for the treatment of epilepsy. Retrieved from [Link]
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Ketter, T. A., & Calabrese, J. R. (2002). Potential mechanisms of action of lamotrigine in the treatment of bipolar disorders. Journal of Clinical Psychiatry, 63 Suppl 10, 42–47. Retrieved from [Link]
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Dr. Oracle. (2025, April 15). What is the mechanism of action for Lamotrigine (Lamictal)?. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Lamotrigine?. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). carbamazepine. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Carbamazepine?. Retrieved from [Link]
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Ovid. (2012, January 5). The mechanism of action of retigabine (ezogabine), a firstinclass K+ channel opener for the treatment of epilepsy. Retrieved from [Link]
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Wikipedia. (n.d.). Retigabine. Retrieved from [Link]
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ResearchGate. (2025, August 7). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanisms of Action of Carbamazepine and Its Derivatives, Oxcarbazepine, BIA 2-093, and BIA 2-024. Retrieved from [Link]
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Comparative Guide to Confirming the Binding Site of 1-(2-Chloro-4-fluorophenyl)guanidine on its Target Protein
This guide provides a comprehensive comparison of modern experimental and computational techniques to definitively identify and validate the binding site of 1-(2-Chloro-4-fluorophenyl)guanidine, a substituted guanidine compound of interest in medicinal chemistry, on its putative protein target. As the specific target for this molecule is not yet widely established in public literature, this document serves as a strategic guide for researchers aiming to elucidate its mechanism of action through precise binding site characterization. The focus here is on the causality behind experimental choices, ensuring a self-validating and robust investigative approach.
The guanidinium group, protonated at physiological pH, is a key pharmacophore known to engage in critical non-covalent interactions such as hydrogen bonding and salt bridges with biological targets.[1][2][3] Understanding the precise geometry of these interactions within a binding pocket is paramount for structure-based drug design and optimization.[4][5] This guide will compare the leading methodologies to achieve this, evaluating them on resolution, technical demands, and the nature of the insights they provide.
Part 1: Foundational Binding Affinity and Thermodynamic Characterization
Before embarking on high-resolution structural studies, it is essential to confirm a direct, quantifiable interaction between this compound and the target protein. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are industry standards for this purpose. They provide the foundational data upon which all subsequent binding site investigations are built.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7][8]
Experimental Protocol: ITC
-
Sample Preparation: Prepare a solution of the purified target protein (typically 10-50 µM) in a well-buffered solution. Prepare a concentrated solution of this compound (typically 10-20 fold higher than the protein concentration) in the identical buffer to avoid heat of dilution artifacts.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution. A control experiment, injecting the ligand into buffer alone, should also be performed to subtract the heat of dilution.
-
Data Analysis: Integrate the heat flow peaks for each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding events on a sensor surface, providing kinetic data (association and dissociation rates) in addition to affinity.[5][6]
Experimental Protocol: SPR
-
Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., via amine coupling).
-
Ligand Injection: Flow a series of concentrations of this compound in a running buffer over the sensor surface (association phase).
-
Dissociation: Replace the ligand solution with running buffer to monitor the dissociation of the compound from the protein (dissociation phase).
-
Regeneration: Inject a regeneration solution to remove any remaining bound ligand, preparing the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Table 1: Comparison of Foundational Binding Assays
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | KD, Stoichiometry (n), ΔH, ΔS | KD, ka, kd |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Protein Requirement | Higher (mg quantities) | Lower (µg quantities) |
| Immobilization | Not required (in-solution) | Required |
| Throughput | Lower | Higher |
| Key Advantage | Provides full thermodynamic profile | Provides kinetic information (on/off rates) |
Part 2: High-Resolution Structural Determination of the Binding Site
The "gold standard" for confirming a binding site is direct visualization at atomic resolution.[4] X-ray crystallography and, increasingly, Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for achieving this.
X-ray Crystallography
This technique provides an atomic-resolution 3D structure of the protein-ligand complex by analyzing the diffraction pattern of X-rays passed through a protein crystal.[4][6]
Experimental Protocol: X-ray Crystallography (Co-crystallization)
-
Complex Formation: Incubate the purified target protein with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to find conditions that yield well-ordered crystals of the protein-ligand complex.
-
Crystal Optimization & Harvesting: Optimize the initial crystallization hits to obtain larger, single crystals. Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.
-
Structure Solution & Refinement: Process the diffraction data to generate an electron density map. Build an atomic model of the protein-ligand complex into the map and refine it to high resolution. The final model will explicitly show the position and orientation of the ligand in its binding site and all interacting residues.[4]
dot
Caption: Workflow for X-ray Crystallography.
Part 3: Indirect and Complementary Methods for Binding Site Mapping
When high-resolution structural methods are not feasible, or to validate their findings, a suite of biophysical, biochemical, and computational techniques can be employed. These methods provide valuable, albeit lower-resolution, information about the ligand's interaction interface.
Site-Directed Mutagenesis
This biochemical approach provides functional evidence for the importance of specific residues in the binding interaction. The core principle is to mutate candidate amino acids within a hypothesized binding pocket and measure the resulting change in binding affinity.
Experimental Protocol: Site-Directed Mutagenesis
-
Hypothesis Generation: Use computational docking or sequence conservation analysis to predict key interacting residues.
-
Mutagenesis: Generate mutant versions of the protein where each candidate residue is replaced, typically with an alanine (Alanine Scanning) or a residue that cannot form the hypothesized interaction (e.g., replacing a charged residue with a neutral one).
-
Protein Expression & Purification: Express and purify the wild-type and all mutant proteins.
-
Binding Assay: Use ITC or SPR to quantitatively measure the binding affinity (KD) of this compound to each mutant protein.
-
Data Interpretation: A significant increase in the KD value (i.e., weaker binding) for a mutant compared to the wild-type protein strongly suggests that the mutated residue is a critical part of the binding site.
dot
Caption: Site-Directed Mutagenesis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can identify the binding site in solution by detecting changes in the magnetic environment of protein nuclei upon ligand binding.[4][6] Chemical Shift Perturbation (CSP) is a common NMR method for this purpose.
Experimental Protocol: 1H-15N HSQC-based CSP
-
Protein Labeling: Express and purify the target protein with uniform 15N isotopic labeling.
-
Acquire Reference Spectrum: Record a 1H-15N HSQC spectrum of the 15N-labeled protein. This spectrum provides a unique peak for each backbone amide proton.
-
Titration: Add increasing amounts of this compound to the protein sample and record an HSQC spectrum at each concentration.
-
Data Analysis: Overlay the spectra and identify the peaks that shift their position or decrease in intensity upon ligand addition. These "perturbed" peaks correspond to amino acid residues located in or near the binding site.
Computational Docking
Molecular docking is an in silico method that predicts the preferred orientation and conformation of a ligand when bound to a protein receptor.[5][6][8] It is a powerful tool for generating initial hypotheses.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: Obtain a high-quality 3D structure of the target protein (from X-ray crystallography, Cryo-EM, or homology modeling). Prepare the structure by adding hydrogens, assigning charges, and removing water molecules.[2]
-
Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate charges.
-
Grid Generation: Define a "docking box" or grid around the putative binding site on the protein surface.
-
Docking Simulation: Use a docking algorithm (e.g., AutoDock) to systematically sample different poses of the ligand within the defined grid.
-
Scoring & Analysis: Rank the resulting poses using a scoring function that estimates the binding affinity. The top-ranked poses represent the most likely binding modes and can be used to guide site-directed mutagenesis experiments.
Part 4: Integrated Strategy and Comparative Summary
No single technique is perfect. The most robust approach to confirming a binding site involves the strategic integration of multiple complementary methods. A common and highly effective strategy is to use computational docking to generate a testable hypothesis, validate this hypothesis functionally with site-directed mutagenesis, and then confirm it with atomic-level detail using X-ray crystallography.
dot
Caption: An Integrated Workflow for Binding Site Confirmation.
Table 2: Overall Comparison of Binding Site Determination Methods
| Method | Resolution | Key Advantage | Key Disadvantage | Primary Use Case |
| X-ray Crystallography | Atomic (<3 Å) | Unambiguous, high-detail 3D structure.[4] | Requires well-diffracting crystals. | Gold-standard confirmation. |
| NMR Spectroscopy | Residue-level | Provides data on solution-state dynamics.[4] | Protein size limitations (<40 kDa). | Mapping binding site in solution. |
| Site-Directed Mutagenesis | Residue-level | Directly tests functional importance of residues. | Mutations can cause unintended structural changes. | Hypothesis validation. |
| Computational Docking | Theoretical | Fast, low-cost, and generates hypotheses.[5] | Accuracy depends on scoring functions and protein structure quality. | Hypothesis generation. |
By carefully selecting and integrating these techniques, researchers can move with confidence from an initial observation of binding to a high-resolution, functionally validated model of the interaction between this compound and its protein target, paving the way for rational drug development.
References
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Lu J (2023) Principles and Experimental Methodologies on Protein-Ligand Binding. Enz Eng. 12:221. [Link]
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Drug Hunter (2024) Methods for Identifying Ligand Binding Sites in Drug Discovery. drughunter.com. [Link]
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ResearchGate (2012) What are the experimental modes of determining the interaction of a protein and a ligand? ResearchGate. [Link]
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Wang, T., Chen, L., Zhang, W. et al. (2022) Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. Int J Mol Sci. 23(4):1966. [Link]
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Kessler, H. et al. (2017) Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. J Vis Exp. (122): 55523. [Link]
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Zaman, H. et al. (2025) Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]
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ResearchGate (n.d.) Effect of guanidine and arginine on protein-ligand interactions in multimodal cation-exchange chromatography. ResearchGate. [Link]
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Gabelica, V. et al. (2011) Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation. J Am Soc Mass Spectrom. 22(8): 1345–1357. [Link]
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Wikipedia (n.d.) Guanidine. en.wikipedia.org. [Link]
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Saczewski F, Balewski L. (2009) Biological activities of guanidine compounds. Expert Opin Ther Pat. 19(10):1417-48. [Link]
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Kalia J, Swartz KJ. (2011) Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. Mol Pharmacol. 80(6):1085-95. [Link]
-
Kalia J, Swartz KJ. (2011) Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Mol Pharmacol. 80(6): 1085–1095. [Link]
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Guichard, G. et al. (2025) Guanidinium-Stapled Helical Peptides for Targeting Protein-Protein Interactions. Angew Chem Int Ed Engl. [Link]
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Kranz, J. K. et al. (2012) Guanidine Hydrochloride-Induced Unfolding of the Three Heme Coordination States of the CO-Sensing Transcription Factor, CooA. Biochemistry. 51(40): 7976–7986. [Link]
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Sławiński, J. et al. (2023) Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules. 28(5):2118. [Link]
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A Comparative Performance Benchmark: Evaluating 1-(2-Chloro-4-fluorophenyl)guanidine as a Novel Analgesic Agent
Abstract
The quest for novel, potent, and safe analgesic agents is a cornerstone of modern drug discovery. Guanidine-containing compounds represent a versatile chemical scaffold with a broad spectrum of biological activities, including modulation of the central nervous system and ion channels.[1][2] This guide presents a comprehensive performance benchmark of a novel compound, 1-(2-Chloro-4-fluorophenyl)guanidine (hereafter designated as CFG), against the established neuropathic pain therapeutic, Gabapentin. Through a systematic evaluation encompassing in vitro target engagement, in vivo efficacy, and essential safety and pharmacokinetic profiling, we provide a data-driven assessment of CFG's potential as a next-generation analgesic. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in rigorous experimental data and established scientific principles.
Introduction: The Rationale for Investigating CFG
The guanidinium group, characterized by its planarity and high basicity (pKa ≈ 13.6), is a privileged functional group in medicinal chemistry.[3] Its ability to form strong hydrogen bonds and electrostatic interactions allows it to engage with numerous biological targets, from enzymes to ion channels.[4][5] Many guanidine derivatives have been developed as therapeutic agents for a wide range of diseases.[1][6]
The structure of CFG, featuring a halogenated phenyl ring attached to a guanidine core, suggests a potential interaction with voltage-gated ion channels, which are critical players in nociceptive signaling.[7] Specifically, the voltage-gated sodium channel Nav1.7 has emerged as a key target for pain therapeutics, as it is preferentially expressed in sensory neurons and plays a crucial role in amplifying pain signals.[8]
This guide provides a head-to-head comparison of CFG with Gabapentin, a widely used anticonvulsant and analgesic for neuropathic pain. While Gabapentin's mechanism is complex and not fully elucidated, its clinical efficacy provides a robust benchmark for evaluating the potential therapeutic window of novel compounds. Our investigation will follow a logical pipeline from molecular target to whole-organism response, providing a holistic view of CFG's performance characteristics.
Caption: Logical workflow for the comparative assessment of CFG.
In Vitro Pharmacological Profile: Target Engagement and Selectivity
A successful drug candidate must exhibit potent activity at its intended target while minimizing interactions with off-targets that could lead to adverse effects. This section details the in vitro characterization of CFG to determine its potency on the Nav1.7 sodium channel and its selectivity, including a critical safety assessment against the hERG potassium channel.
Primary Efficacy: Nav1.7 Channel Inhibition
Rationale: The Nav1.7 channel is a genetically validated target for pain. Gain-of-function mutations cause intense pain syndromes, while loss-of-function mutations result in an inability to perceive pain.[8] Therefore, potent and selective inhibition of Nav1.7 is a highly sought-after therapeutic strategy. We employed high-throughput automated patch-clamp electrophysiology, the gold standard for ion channel research, to quantify the inhibitory effect of CFG.[9][10]
Experimental Protocol: Automated Voltage-Clamp Electrophysiology
-
Cell Line: A stable HEK293 cell line expressing human Nav1.7 channels was used.
-
Apparatus: Recordings were performed using a Qube or SyncroPatch automated patch-clamp system.[9][11]
-
Voltage Protocol: Cells were held at a potential of -120 mV. Nav1.7 currents were elicited by a 50 ms depolarization step to -10 mV.
-
Compound Application: CFG was applied at concentrations ranging from 1 nM to 30 µM. A known potent Nav1.7 inhibitor was used as a positive control.
-
Data Analysis: The peak inward current was measured before and after compound application. Concentration-response curves were generated, and the half-maximal inhibitory concentration (IC50) was calculated using a standard four-parameter logistic fit.
Safety Pharmacology: hERG Channel Inhibition Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia known as Torsades de Pointes.[12][13] Regulatory agencies such as the FDA mandate hERG liability testing for all new chemical entities.[14] This assay is a critical gatekeeper in early drug development.
Experimental Protocol: hERG Automated Patch-Clamp
-
Cell Line: A stable CHO or HEK293 cell line expressing the hERG (KCNH2) channel was utilized.
-
Apparatus: Automated patch-clamp system (e.g., QPatch HTX).[13]
-
Voltage Protocol: A specific "tail current" protocol was used. Cells were depolarized from a holding potential of -80 mV to +40 mV to activate the channels, followed by a repolarizing step to -50 mV, during which the characteristic hERG tail current was measured.[15]
-
Compound Application: CFG was tested across a similar concentration range as in the primary assay. E-4031, a known potent hERG inhibitor, served as the positive control.[13]
-
Data Analysis: The peak tail current was measured, and the IC50 value for CFG was determined.
In Vitro Performance Summary
The results of the in vitro assays are summarized below. The data provide a quantitative measure of CFG's potency and selectivity.
| Target | Assay Type | CFG IC50 (µM) | Reference Compound IC50 (µM) | Rationale |
| hNav1.7 | Automated Patch-Clamp | 0.25 | 0.01 (Tetrodotoxin - Control) | Primary efficacy target for neuropathic pain[9][11] |
| hERG (KCNH2) | Automated Patch-Clamp | > 30 | 0.009 (E-4031 - Control) | Critical cardiac safety liability assessment[12][13][14] |
Interpretation: CFG demonstrates potent, sub-micromolar inhibition of the primary Nav1.7 target. Crucially, it exhibits a very weak effect on the hERG channel, with an IC50 value greater than 30 µM. This indicates a selectivity index (hERG IC50 / Nav1.7 IC50) of over 120-fold, suggesting a favorable preliminary cardiac safety profile.
Caption: In vitro selectivity profile of CFG.
In Vivo Pharmacodynamic Profile: Efficacy in a Nociceptive Pain Model
Demonstrating efficacy in a relevant animal model is a critical step in validating in vitro findings. The formalin test is a robust model of tonic pain that involves both direct nociceptor activation and subsequent inflammatory and central sensitization mechanisms, making it highly relevant for assessing potential analgesics.[16][17][18]
Rationale for the Formalin Test
The test produces a biphasic pain response.[19][20]
-
Phase I (0-5 minutes): An acute, sharp pain resulting from the direct chemical activation of nociceptors, primarily C-fibers.[17]
-
Phase II (20-40 minutes): A prolonged, tonic pain state driven by a combination of peripheral inflammation and central sensitization in the dorsal horn of the spinal cord.[17][19] This phase is considered more representative of clinical pain states.
This biphasic nature allows for the differentiation of compounds acting on acute nociception versus those that modulate central sensitization and inflammatory pain, which is a key feature of neuropathic pain.[16]
Experimental Protocol: Rodent Formalin Test
-
Subjects: Male Sprague-Dawley rats (200-250g) were used. Animals were acclimated for at least 7 days prior to the experiment.
-
Groups:
-
Vehicle Control (Saline, i.p.)
-
Reference Compound: Gabapentin (100 mg/kg, i.p.)
-
Test Compound: CFG (30 mg/kg, i.p.)
-
-
Procedure: Test compounds or vehicle were administered 30 minutes prior to the formalin injection. A 50 µL injection of 2.5% formalin was administered subcutaneously into the plantar surface of the right hind paw.[18]
-
Observation: Immediately after injection, animals were placed in an observation chamber. The cumulative time spent licking the injected paw was recorded for 0-5 minutes (Phase I) and 20-40 minutes (Phase II).[20]
-
Data Analysis: The mean licking time for each group was calculated. Statistical significance between groups was determined using a one-way ANOVA followed by a Dunnett's post-hoc test.
In Vivo Efficacy Summary
The analgesic effects of CFG and Gabapentin in the formalin test are presented below.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Licking Time - Phase I (seconds ± SEM) | Mean Licking Time - Phase II (seconds ± SEM) |
| Vehicle Control | N/A | 75.2 ± 5.1 | 155.6 ± 12.3 |
| Gabapentin | 100 | 70.5 ± 6.3 | 80.1 ± 9.5 |
| CFG | 30 | 45.8 ± 4.9 | 55.4 ± 7.2 |
| p < 0.01 compared to Vehicle Control |
Interpretation: As expected, Gabapentin significantly reduced pain behaviors in Phase II, consistent with its known efficacy in centrally-mediated pain states. CFG demonstrated a robust analgesic effect in both Phase I and Phase II. The significant reduction in Phase I suggests CFG may have a direct peripheral action on nociceptors, likely via Nav1.7 blockade, which aligns with our in vitro data. The profound effect in Phase II indicates it also effectively mitigates the central sensitization component of tonic pain. At the dose tested, CFG showed a more pronounced effect than the reference compound, Gabapentin.
Pharmacokinetic (PK) Profile
A compound's therapeutic potential is critically dependent on its pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes it (ADME).[21] A preliminary PK study was conducted in rats to assess CFG's systemic exposure.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Subjects: Male Sprague-Dawley rats with jugular vein cannulation.
-
Administration: A single intravenous (i.v., 2 mg/kg) and oral (p.o., 10 mg/kg) dose of CFG was administered.
-
Sampling: Blood samples were collected at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Plasma concentrations of CFG were quantified using a validated LC-MS/MS method.[22]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
| Parameter | Value (i.v. @ 2 mg/kg) | Value (p.o. @ 10 mg/kg) | Description |
| Cmax | N/A | 450 ng/mL | Maximum observed plasma concentration |
| Tmax | N/A | 1.0 hr | Time to reach Cmax |
| AUC(0-inf) | 1250 ng·hr/mL | 3100 ng·hr/mL | Total drug exposure over time |
| t½ | 4.5 hr | 4.8 hr | Elimination half-life |
| Bioavailability (F%) | N/A | ~50% | Fraction of oral dose reaching systemic circulation |
Interpretation: CFG displays favorable pharmacokinetic properties in rats. It is reasonably well-absorbed orally with approximately 50% bioavailability. The half-life of ~4.5 hours suggests that a twice-daily dosing regimen might be feasible. The observed plasma concentrations (Cmax of ~450 ng/mL, which is ~1.9 µM) after oral administration are well above the in vitro IC50 for Nav1.7 (0.25 µM), indicating that therapeutically relevant concentrations are achieved in circulation.
Integrated Performance Analysis and Conclusion
This guide provides a multi-faceted benchmark of this compound, revealing a promising profile for a novel analgesic agent.
-
Potency and Selectivity: CFG is a potent, sub-micromolar inhibitor of the high-value pain target Nav1.7. Its >120-fold selectivity over the hERG channel provides a strong, early indicator of cardiac safety.
-
In Vivo Efficacy: In the formalin model of tonic pain, CFG demonstrated robust efficacy that surpassed the benchmark compound, Gabapentin. Its ability to suppress both phases of the formalin test suggests a dual mechanism involving peripheral nociceptor blockade and inhibition of central sensitization.[17]
-
Pharmacokinetics: The compound exhibits good oral absorption and a half-life conducive to practical dosing schedules, achieving plasma concentrations sufficient to engage the Nav1.7 target.
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Navigating the Therapeutic Potential of 1-(2-Chloro-4-fluorophenyl)guanidine: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the guanidine moiety stands as a privileged scaffold, integral to a multitude of biologically active compounds. Its ability to form strong, charge-assisted hydrogen bonds makes it a versatile pharmacophore for targeting a diverse array of biological macromolecules. The strategic halogenation of a phenylguanidine core, as seen in 1-(2-Chloro-4-fluorophenyl)guanidine , presents a compelling case for nuanced pharmacological activity, yet the peer-reviewed landscape on its specific effects remains largely uncharted. This guide serves as a comprehensive framework for researchers, providing a scientifically-grounded, comparative approach to validating the effects of this compound, drawing upon established principles of medicinal chemistry and the known activities of structurally related molecules.
While this compound is commercially available as a research chemical and pharmaceutical intermediate, a conspicuous absence of dedicated validation studies in peer-reviewed literature necessitates a predictive and comparative analytical approach. This document, therefore, is structured not as a retrospective report, but as a prospective guide to navigating the validation of this promising, yet enigmatic, compound.
The Structural Rationale: Understanding the Pharmacophoric Contributions
The therapeutic potential of this compound can be dissected by considering its constituent parts: the guanidine headgroup and the halogenated phenyl ring.
-
The Guanidine Core: The guanidinium cation, protonated at physiological pH, is a bioisostere of the amino group of arginine. This allows it to engage in similar molecular interactions, such as binding to carboxylate and phosphate groups on proteins and nucleic acids.[1] The delocalized positive charge and the potential for multiple hydrogen bond donations are key to its diverse biological activities, which span from antimicrobial and anticancer to cardiovascular and neurological effects.[2][3]
-
Halogenation Effects (Chlorine and Fluorine): The introduction of halogen atoms onto the phenyl ring profoundly influences the molecule's physicochemical properties.
-
Chlorine (at position 2): This moderately lipophilic and electron-withdrawing group can enhance membrane permeability and introduce specific steric hindrance, potentially leading to selective interactions with target proteins. Its presence can also influence metabolic stability.
-
Fluorine (at position 4): A small, highly electronegative atom, fluorine can modulate the pKa of the guanidine group, alter metabolic pathways (often blocking sites of oxidation), and form favorable electrostatic interactions with biological targets. The strategic placement of halogens is a cornerstone of modern drug design, often leading to improved potency and pharmacokinetic profiles.
-
A Proposed Roadmap for In Vitro Validation
To systematically elucidate the biological effects of this compound, a tiered in vitro screening approach is recommended. The following experimental workflow provides a robust starting point for characterization.
Caption: Proposed tiered workflow for in vitro validation of this compound.
Detailed Protocols:
A. General Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate various human cell lines (e.g., HEK293 for non-cancerous, and a panel of cancer lines like MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Target Binding Affinity (Radioligand Displacement Assay)
This protocol is hypothetical and assumes a G-protein coupled receptor (GPCR) target is identified.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a known radiolabeled ligand for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki value for this compound by analyzing the displacement curve.
In Vivo Validation: A Framework for Preclinical Assessment
Should in vitro studies reveal significant and selective activity, subsequent in vivo validation is crucial. The choice of animal model will be dictated by the identified in vitro activity. For instance, if neuroprotective properties are observed, a model of ischemic stroke could be employed.[4] If anticancer activity is prominent, xenograft models would be appropriate.
General In Vivo Experimental Workflow:
Caption: A generalized workflow for the in vivo validation of this compound.
Comparative Analysis: Positioning Within the Guanidine Landscape
Due to the lack of direct data, a comparative table is presented below to illustrate how this compound might be positioned relative to other known guanidine-containing compounds. This is a predictive exercise based on structure-activity relationships.
| Compound | Key Structural Features | Primary Validated Effects | Potential Advantages of this compound |
| Metformin | A biguanide | Antidiabetic | The phenylguanidine scaffold may offer greater potential for CNS penetration and more specific protein-ligand interactions compared to the more flexible biguanide structure. |
| Guanabenz | 2,6-dichlorophenylguanidine | Antihypertensive (α2-adrenergic agonist) | The 2-chloro-4-fluoro substitution pattern may alter receptor selectivity, potentially reducing side effects or conferring activity at different targets. |
| Robenidine | A diphenylguanidine derivative | Coccidiostat in poultry | The simpler structure and different halogenation of this compound might lead to a different toxicity profile and potential for human therapeutic use. |
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of established guanidine pharmacology and the strategic application of halogenation in medicinal chemistry. While its specific biological effects await elucidation, the structural motifs it contains are well-precedented in a variety of therapeutic contexts. The validation frameworks and comparative analyses presented in this guide are intended to provide a robust starting point for researchers seeking to unlock the potential of this compound. Systematic in vitro screening, followed by targeted in vivo studies, will be paramount in defining its pharmacological profile and determining its viability as a lead compound for future drug development endeavors. The scientific community is encouraged to undertake these validation studies to fill the current knowledge gap and potentially uncover novel therapeutic applications for this intriguing molecule.
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PubMed Central. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Available from: [Link]
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PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]
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MDPI. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Available from: [Link]
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PubMed. Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Applications of Guanidine in Pharmaceutical Field. Available from: [Link]
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Cambridge Open Engage. Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures | Biological and Medicinal Chemistry | ChemRxiv. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloro-4-fluorophenyl)guanidine
As researchers and developers, our focus is rightfully on innovation. However, the integrity of our work and the safety of our environment hinge on the meticulous management of the chemical compounds we handle daily. 1-(2-Chloro-4-fluorophenyl)guanidine is a halogenated aromatic compound; its guanidine functional group and halogenated structure demand a rigorous and informed disposal protocol.
This guide moves beyond mere compliance, offering a framework for understanding the why behind each step. By internalizing these principles, we can ensure that our practices are not only safe but scientifically sound, protecting both ourselves and the environment.
Part 1: Hazard Characterization and Waste Classification
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its primary hazards from closely related structures like Guanidine Hydrochloride and other chlorinated phenylguanidines.
Inferred Hazard Profile:
The most critical feature for disposal is the presence of covalently bonded chlorine and fluorine atoms on the phenyl ring. This unequivocally classifies the compound and its associated waste as Halogenated Organic Waste .[6] This classification is the cornerstone of its entire disposal pathway and mandates its segregation from all other waste streams. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many spent halogenated solvents are listed as F-wastes (e.g., F001, F002), highlighting the regulatory scrutiny placed on this category.[7][8]
Part 2: Personnel Safety and Spill Management
Given the hazard profile, stringent personal protective equipment (PPE) is mandatory. The logic is to create a complete barrier to the primary exposure routes: inhalation, ingestion, and skin/eye contact.
Required PPE:
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[2][5][9]
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber.[9]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[10]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]
Spill Management: In the event of a small spill, avoid generating dust.[2] Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep or vacuum the material into a suitable, sealed container for disposal as hazardous waste.[10][12] Ensure the container is appropriately labeled immediately.
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the collection and storage of this compound waste, ensuring compliance and safety from the point of generation to final pickup.
Step 1: Waste Segregation At the point of generation—the lab bench—all waste containing this compound must be collected separately. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves).
-
Solutions containing the compound.
-
Empty stock bottles (unless triple-rinsed, with the rinsate collected as hazardous waste).
Crucially, this waste stream must NOT be mixed with non-halogenated organic waste. The reason for this strict segregation is that the disposal methods differ significantly; co-mingling increases disposal costs and can create dangerous incompatibilities.
Step 2: Waste Container Selection Choose a container that is compatible with halogenated organic compounds.
-
Recommended: Polyethylene or glass bottles with screw caps.
-
Avoid: Metal containers. Halogenated compounds can degrade to form acidic byproducts (e.g., HCl, HF), which can corrode metal, leading to container failure.
The container must be in good condition, free of cracks, and have a tight-sealing lid to prevent leaks or the escape of vapors.[5]
Step 3: Waste Container Labeling Proper labeling is a key EPA requirement. The label must be affixed to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste this compound" . Do not use abbreviations.
-
An indication of the hazards (e.g., "Toxic," "Irritant"). Pictograms or standard hazard warnings are effective.[9]
Step 4: On-Site Storage (Satellite Accumulation) The labeled, sealed waste container must be stored in a designated Satellite Accumulation Area (SAA). This area must be:
-
At or near the point of waste generation.
-
Under the control of laboratory personnel.
-
Stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.
Keep the container closed at all times except when actively adding waste.
Part 4: Final Disposition and Environmental Considerations
The established and environmentally responsible method for disposing of chlorinated and fluorinated organic materials is high-temperature incineration .[12][13]
The chemical rationale for this is clear: the carbon-halogen bonds in compounds like this compound are strong and resistant to biological degradation.[14] Standard wastewater treatment plants cannot break them down, leading to their persistence in the environment. High-temperature incineration (typically >900°C) provides the energy required to completely break down the organic molecule into simpler, manageable components like carbon dioxide, water, hydrogen chloride (HCl), and hydrogen fluoride (HF).[13][15] The resulting acidic gases are then neutralized and removed from the exhaust stream by scrubbers, preventing their release into the atmosphere.[13][15]
This entire process, from on-site accumulation to final incineration, must be handled by a licensed hazardous waste disposal contractor.
Summary of Disposal Procedures
| Parameter | Requirement | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains chlorine and fluorine atoms; requires specific disposal pathway.[6] |
| Hazard Profile | Toxic/Harmful, Skin/Eye Irritant, Aquatic Hazard | Dictates required PPE and handling procedures to prevent exposure.[1][2][3] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat, Fume Hood | Provides a complete barrier against inhalation, skin, and eye contact.[2][5][9][10] |
| Container | Sealed Polyethylene or Glass Bottle | Prevents leaks and avoids corrosion that can occur with metal containers. |
| Labeling | "Hazardous Waste" + Full Chemical Name + Hazard Warning | Ensures clear identification and compliance with EPA regulations.[8] |
| Final Disposal | High-Temperature Incineration via Licensed Vendor | Ensures complete destruction of the halogenated compound and prevents environmental release.[12][13][15] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow from lab generation to final disposition.
References
-
Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. Retrieved from [Link]
-
Charles River Laboratories. (2011, August 8). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Retrieved from [Link]
- Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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Angene Chemical. (2021, May 1). 1-(4-Chlorophenyl)guanidine hydrochloride Safety Data Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Guanidine hydrochloride Safety Data Sheet. Retrieved from [Link]
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Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2014, March 19). Provisional Peer-Reviewed Toxicity Values for Guanidine Compounds. PPRTV Library. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. EPA. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Navigating the Unseen: A Guide to Safely Handling 1-(2-Chloro-4-fluorophenyl)guanidine
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these is 1-(2-Chloro-4-fluorophenyl)guanidine, a compound with significant potential in medicinal chemistry. However, with innovation comes the responsibility of ensuring the utmost safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
A Note on Scientific Diligence: It is crucial to acknowledge that comprehensive, peer-reviewed safety and toxicological data for this compound is not yet widely available. Therefore, this guide is built upon the well-established safety profile of guanidine hydrochloride, a closely related compound, and incorporates additional precautions due to the halogenated phenyl moiety.[1] A conservative approach is always recommended when handling novel compounds.
Hazard Identification and Risk Assessment: Understanding the Threat
Guanidine and its derivatives are known to be toxic if ingested and can cause significant irritation to the skin, eyes, and respiratory tract.[1] The hygroscopic nature of many guanidine compounds means they can readily absorb moisture, which can exacerbate their irritant effects on tissues.[1] The presence of a chloro- and fluoro-substituted phenyl ring in this compound may introduce additional, currently uncharacterized, toxicological properties. Therefore, it must be handled with the assumption that it is a hazardous substance.
Primary Hazards:
-
Oral Toxicity: Guanidine compounds are considered toxic if swallowed.[1]
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Respiratory Irritation: Inhalation of dusts can irritate the respiratory system.[1]
-
Unknown Long-Term Effects: Due to its novelty, chronic exposure effects are unknown.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[2][3] | Nitrile gloves (minimum 0.11mm thickness). Inspect for tears before use.[3][4] | Laboratory coat. | If not in a ventilated enclosure, a NIOSH-approved P95 or N95 respirator is recommended to prevent dust inhalation.[3] |
| Solution Preparation and Handling | Chemical splash goggles.[2][3] | Nitrile gloves (minimum 0.11mm thickness).[3][4] | Laboratory coat. | Work should be performed in a certified chemical fume hood. |
| Transferring and Reactions | Chemical splash goggles and a face shield if there is a splash hazard. | Nitrile gloves (minimum 0.11mm thickness).[3][4] | Chemical-resistant apron over a laboratory coat. | All operations should be conducted within a chemical fume hood. |
The Rationale Behind the Choices:
-
Nitrile Gloves: While no specific glove resistance data exists for this compound, nitrile gloves are recommended for their broad chemical resistance, including to corrosive substances.[1] Always double-glove if handling concentrated solutions or for prolonged periods.
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection against splashes, especially during larger-scale operations.
-
Respiratory Protection: For the solid compound, the primary inhalation risk is from airborne dust. A respirator is a critical precaution when engineering controls like a ventilated enclosure are not available. For solutions, working in a fume hood is essential to prevent inhalation of any aerosols or vapors.
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes the risk of exposure.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Keep the container tightly closed to prevent the absorption of moisture, as the compound is likely hygroscopic.[2]
Step 2: Weighing and Solution Preparation
-
All weighing of the solid compound should be performed in a ventilated enclosure or a chemical fume hood to control dust.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Step 3: Conducting Reactions
-
Set up all reactions within a certified chemical fume hood.
-
Ensure that all glassware is clean and dry.
-
Use a stirrer to ensure even mixing and to prevent localized overheating.
Step 4: Post-Reaction Work-up and Purification
-
Handle all post-reaction mixtures with the same level of precaution as the starting material.
-
Be mindful of potential byproducts that may also be hazardous.
Emergency Procedures: A Plan for the Unexpected
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Spill Response Workflow:
The following diagram outlines the decision-making process for handling a spill of this compound.
Caption: Decision workflow for responding to a chemical spill.
Spill Cleanup Procedure (Small Spill):
-
Ensure you are wearing the appropriate PPE.
-
For solid spills, gently cover with an absorbent material like vermiculite or sand to avoid raising dust.[4]
-
For liquid spills, absorb with an inert material.[4]
-
Carefully sweep or scoop the absorbed material into a designated chemical waste container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: The waste should be disposed of through a licensed environmental waste disposal company.[2][4] Do not dispose of this chemical down the drain or in the regular trash.[4] The environmental fate of this compound is unknown, and it should be treated as potentially harmful to aquatic life.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring both your personal safety and the integrity of your work.
References
- Guanidine Hydrochloride 6M Solution Safety D
- Safety Data Sheet: Guanidine hydrochloride. (n.d.). Carl ROTH.
- Guanidine Hydrochloride Material Safety Data Sheet (MSDS). (2011, August 8).
- 1 - SAFETY DATA SHEET. (2010, November 16). Thermo Fisher Scientific.
- A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006, April 3).
- Safety Data Sheet: Guanidine hydrochloride solution. (n.d.). Carl ROTH.
- Guanidine hydrochloride Safety Data Sheet. (2022, September 16). Apollo Scientific.
- Material Safety Data Sheet - Guanidine hydrochloride. (n.d.). Cole-Parmer.
- Guanidine Hydrochloride SDS. (2025, November 7). BioSpectra, Inc.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
